molecular formula C32H29F3N6O6 B1683971 BGT226 CAS No. 915020-55-2

BGT226

Cat. No.: B1683971
CAS No.: 915020-55-2
M. Wt: 534.5 g/mol
InChI Key: BMMXYEBLEBULND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BGT226 free base is an imidazoquinoline that is 3-methyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-c]quinoline substituted at position 1 by a 3-trifluoromethyl-4-(piperazin-1-yl)phenyl group and at position 8 by a 6-methoxypyridin-3-yl group. A dual PI3K/mTOR inhibitor. It has a role as an antineoplastic agent, a mTOR inhibitor and an EC 2.7.1.137 (phosphatidylinositol 3-kinase) inhibitor. It is an imidazoquinoline, a N-arylpiperazine, a member of pyridines, an organofluorine compound and an aromatic ether. It is a conjugate base of a this compound(1+).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-(6-methoxypyridin-3-yl)-3-methyl-1-[4-piperazin-1-yl-3-(trifluoromethyl)phenyl]imidazo[4,5-c]quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25F3N6O2/c1-35-24-16-33-22-6-3-17(18-4-8-25(39-2)34-15-18)13-20(22)26(24)37(27(35)38)19-5-7-23(21(14-19)28(29,30)31)36-11-9-32-10-12-36/h3-8,13-16,32H,9-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMMXYEBLEBULND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CN=C3C=CC(=CC3=C2N(C1=O)C4=CC(=C(C=C4)N5CCNCC5)C(F)(F)F)C6=CN=C(C=C6)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25F3N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60238600
Record name BGT-226 free base
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60238600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

534.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915020-55-2
Record name BGT-226 free base
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0915020552
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BGT-226 free base
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60238600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BGT-226 FREE BASE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZXE7F2GMJJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

BGT226: An In-Depth Technical Guide to its Mechanism of Action in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BGT226, also known as NVP-BGT226, is a potent, orally bioavailable small molecule inhibitor that dually targets Class I phosphoinositide 3-kinases (PI3Ks) and the mammalian target of rapamycin (B549165) (mTOR). By concurrently blocking these two key nodes in a critical signaling pathway frequently dysregulated in cancer, this compound exerts significant anti-proliferative and cytotoxic effects across a broad range of human cancer cell lines. This technical guide provides a comprehensive overview of the mechanism of action of this compound in cancer cells, including its impact on downstream signaling, cellular processes, and in vivo tumor growth. Detailed experimental protocols and quantitative data are presented to facilitate further research and development of this and similar targeted therapies.

Introduction: The PI3K/Akt/mTOR Pathway in Cancer

The phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling cascade is a crucial intracellular pathway that governs a wide array of fundamental cellular processes, including proliferation, growth, survival, and metabolism. Genetic alterations such as mutations and amplifications of key components of this pathway are among the most frequent oncogenic events in human cancers, leading to its constitutive activation and promoting tumorigenesis. Consequently, the PI3K/Akt/mTOR pathway has emerged as a prime target for the development of novel anti-cancer therapeutics.

This compound is an imidazoquinoline derivative that functions as a pan-Class I PI3K and mTOR kinase inhibitor. Its dual-targeting mechanism offers a potential advantage over single-agent inhibitors by mitigating the feedback activation loops that can limit the efficacy of single-target therapies.

Mechanism of Action of this compound

Dual Inhibition of PI3K and mTOR

This compound exerts its anti-cancer effects by directly inhibiting the kinase activity of both PI3K and mTOR. It shows potent inhibition of Class I PI3K isoforms, with a particularly high affinity for the p110α subunit, which is frequently mutated in cancer.

The primary molecular consequence of this compound treatment is the suppression of the phosphorylation of key downstream effectors of the PI3K/Akt/mTOR pathway. This includes the inhibition of:

  • Akt phosphorylation: this compound prevents the phosphorylation of Akt at both Serine 473 (a target of mTORC2) and Threonine 308 (a target of PDK1, which is downstream of PI3K). This inactivation of Akt, a central signaling hub, leads to the modulation of numerous downstream targets involved in cell survival and proliferation.

  • mTORC1 and mTORC2 signaling: this compound directly inhibits the kinase activity of both mTORC1 and mTORC2 complexes. This leads to the dephosphorylation of canonical mTORC1 substrates, such as the ribosomal protein S6 kinase (S6K) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which are critical for protein synthesis and cell growth.

BGT226_Mechanism_of_Action cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_downstream_effects Downstream Cellular Effects Growth Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth Factors->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Promotes mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) S6K p70S6K mTORC1->S6K Phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylates Autophagy Autophagy mTORC1->Autophagy Inhibits Proliferation Cell Proliferation & Growth S6K->Proliferation eIF4E eIF4E fourEBP1->eIF4E Inhibits eIF4E->Proliferation This compound This compound This compound->PI3K Inhibits This compound->mTORC2 Inhibits This compound->mTORC1 Inhibits CellCycle G0/G1 Arrest

Figure 1: this compound Mechanism of Action.

Cellular Consequences

The inhibition of the PI3K/Akt/mTOR pathway by this compound translates into several key anti-cancer cellular responses:

  • Cell Cycle Arrest: A predominant effect of this compound is the induction of a G0/G1 phase cell cycle arrest.[1] This is a consequence of the downregulation of proteins essential for cell cycle progression, which are under the translational control of mTORC1. By halting the cell cycle, this compound effectively inhibits the proliferation of cancer cells.

  • Induction of Autophagy: this compound is a potent inducer of autophagy.[1] mTORC1 is a key negative regulator of autophagy, and its inhibition by this compound relieves this suppression, leading to the formation of autophagosomes. This is evidenced by the conversion of microtubule-associated protein 1A/1B-light chain 3 (LC3) from the cytosolic form (LC3-I) to the lipidated, autophagosome-associated form (LC3-II), and the degradation of p62/SQSTM1.[1] While autophagy can sometimes promote cell survival, in the context of this compound treatment, it is often associated with a non-apoptotic form of cell death.

  • Apoptosis-Independent Cell Death: In many cancer cell lines, this compound induces cell death through a mechanism that is independent of apoptosis.[1] This is characterized by the absence of caspase-3 and PARP cleavage, which are hallmarks of apoptosis. The induction of autophagy is often implicated in this alternative cell death pathway.

Quantitative Data

In Vitro Inhibitory Activity

This compound demonstrates potent inhibitory activity against a wide range of cancer cell lines, with IC50 values typically in the nanomolar range.

Cell LineCancer TypeIC50 (nM)Reference
FaDuHead and Neck Squamous Cell Carcinoma23.1 ± 7.4[2]
OECM1Head and Neck Squamous Cell Carcinoma12.5 ± 5.1[2]
Detroit 562Head and Neck Squamous Cell CarcinomaNot specified, but sensitive[1]
HONE-1 (PIK3CA H1047R)Nasopharyngeal CarcinomaNot specified, but sensitive[1]
SCC4Squamous Cell Carcinoma7.4 - 30.1[1]
TU183Squamous Cell Carcinoma7.4 - 30.1[1]
KBSquamous Cell Carcinoma7.4 - 30.1[1]
MahlavuHepatocellular Carcinoma~500[3]
SNU449Hepatocellular Carcinoma~500[3]
SNU475Hepatocellular Carcinoma>500[3]
Hep3BHepatocellular Carcinoma1220[3]
HepG2Hepatocellular CarcinomaNot specified, but sensitive[3]
NCI-H929Multiple MyelomaNanomolar range[1]
U266Multiple MyelomaNanomolar range[1]
RPMI-8226Multiple MyelomaNanomolar range[1]
OPM2Multiple MyelomaNanomolar range[1]
In Vivo Anti-Tumor Efficacy

In preclinical xenograft models, oral administration of this compound has been shown to significantly delay tumor growth in a dose-dependent manner.

Xenograft ModelCancer TypeThis compound DoseTumor Growth InhibitionReference
FaDuHead and Neck Squamous Cell Carcinoma2.5 mg/kg34.7% reduction on day 21[1]
FaDuHead and Neck Squamous Cell Carcinoma5 mg/kg76.1% reduction on day 21[1]

Mechanisms of Resistance

While this compound has shown efficacy in cisplatin-resistant cell lines, acquired resistance to dual PI3K/mTOR inhibitors can emerge. Potential mechanisms of resistance include:

  • Feedback Activation of Parallel Pathways: Inhibition of the PI3K/mTOR pathway can sometimes lead to the compensatory activation of other pro-survival signaling pathways, such as the MAPK/ERK pathway.

  • Mutations in Downstream Effectors: Alterations in components downstream of mTORC1 could potentially bypass the inhibitory effects of this compound.

  • Autophagy as a Survival Mechanism: In some contexts, the autophagy induced by this compound may act as a pro-survival mechanism, allowing cancer cells to tolerate the metabolic stress induced by the drug.

Experimental Protocols

Western Blot Analysis of PI3K/Akt/mTOR Pathway Inhibition

This protocol details the procedure for assessing the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway following this compound treatment.

Materials:

  • Cancer cell lines of interest

  • This compound (dissolved in DMSO)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (specific for total and phosphorylated forms of Akt, mTOR, S6K, 4E-BP1)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with various concentrations of this compound (e.g., 1, 5, 10 nM) or vehicle (DMSO) for a specified time (e.g., 1 hour).[3]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 25 µg) onto an SDS-PAGE gel.[3]

    • Separate proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Specific antibodies and their suppliers as used in a study with hepatocellular carcinoma cells include:

      • Total Akt-1, Ser473 p-Akt-1 (Santa Cruz Biotechnology)[4]

      • Other antibodies for the PI3K/Akt/mTOR pathway (Cell Signaling Technology)[4]

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_western_blot Western Blotting A Seed Cancer Cells B Treat with this compound (or vehicle control) A->B C Cell Lysis B->C D Protein Quantification (BCA Assay) C->D E SDS-PAGE D->E F Protein Transfer (to PVDF membrane) E->F G Blocking F->G H Primary Antibody Incubation (e.g., p-Akt, p-mTOR) G->H I Secondary Antibody Incubation H->I J Signal Detection (ECL) I->J K Imaging & Analysis J->K

Figure 2: Western Blot Experimental Workflow.

Cell Viability (MTT) Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.

Materials:

  • Cancer cell lines

  • 96-well plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.

  • Treatment: After allowing cells to adhere, treat them with a range of this compound concentrations for a specified duration (e.g., 24 or 48 hours).[3]

  • MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Autophagy Detection by LC3 Immunofluorescence

This protocol visualizes the formation of autophagosomes by detecting the localization of LC3.

Materials:

  • Cancer cell lines

  • Glass coverslips

  • This compound

  • Paraformaldehyde (PFA) for fixation

  • Permeabilization buffer (e.g., Triton X-100 in PBS)

  • Blocking solution (e.g., BSA in PBS)

  • Primary antibody against LC3

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Grow cells on glass coverslips and treat with this compound or vehicle.

  • Fixation and Permeabilization: Fix the cells with 4% PFA, followed by permeabilization with Triton X-100.

  • Blocking and Antibody Incubation: Block non-specific binding sites and then incubate with the primary LC3 antibody. Follow with incubation with a fluorescently labeled secondary antibody.

  • Staining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

  • Imaging and Analysis: Visualize the cells using a fluorescence microscope and quantify the number of LC3 puncta per cell to assess the level of autophagy.

Clinical Development

This compound has been evaluated in Phase I/II clinical trials for the treatment of patients with advanced solid tumors.[5][6] These studies have primarily focused on determining the maximum tolerated dose (MTD), safety, and pharmacokinetic profile of the drug.[6] The most common drug-related adverse events reported were nausea, diarrhea, and vomiting.[5] While some patients achieved stable disease, the overall anti-tumor activity in these early trials was limited, potentially due to challenges in achieving sustained target inhibition at tolerable doses.[6]

Conclusion

This compound is a potent dual inhibitor of the PI3K and mTOR signaling pathways, demonstrating significant anti-proliferative and cytotoxic effects in a wide range of preclinical cancer models. Its mechanism of action is well-characterized, involving the suppression of downstream signaling, induction of G0/G1 cell cycle arrest, and promotion of autophagy-related cell death. While early clinical development has faced challenges, the comprehensive understanding of this compound's mechanism of action provides a valuable foundation for the development of next-generation PI3K/mTOR inhibitors and for designing rational combination therapies to enhance anti-cancer efficacy. The detailed experimental protocols provided in this guide are intended to facilitate further research into this important class of targeted agents.

References

An In-depth Technical Guide on the PI3K/mTOR Dual Inhibitor NVP-BGT226

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of NVP-BGT226, a potent dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR). The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into the compound's mechanism of action, experimental protocols, and preclinical and clinical findings.

Introduction

NVP-BGT226 is an orally bioavailable, ATP-competitive inhibitor that targets class I PI3K isoforms and mTOR (mTORC1 and mTORC2).[1] The PI3K/AKT/mTOR signaling pathway is a critical intracellular cascade that regulates cell proliferation, growth, survival, and metabolism.[2][3] Its frequent dysregulation in various human cancers makes it a prime target for therapeutic intervention.[4][5] NVP-BGT226's ability to simultaneously inhibit two key nodes in this pathway, PI3K and mTOR, represents a promising strategy to overcome the feedback loops and resistance mechanisms often associated with single-target inhibitors.[6]

Mechanism of Action

NVP-BGT226 exerts its anti-cancer effects by blocking the PI3K/AKT/mTOR signaling pathway. This pathway is typically activated by growth factors binding to receptor tyrosine kinases, leading to the activation of PI3K.[2] PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which acts as a second messenger to recruit and activate downstream effectors, most notably the serine/threonine kinase AKT.[2] Activated AKT, in turn, modulates a plethora of cellular processes, including the activation of mTOR.[7]

mTOR exists in two distinct complexes, mTORC1 and mTORC2. mTORC1 controls cell growth and proliferation by phosphorylating downstream targets like S6 kinase (S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[5] mTORC2 is involved in the full activation of AKT.[2] By inhibiting both PI3K and mTOR, NVP-BGT226 effectively shuts down this entire signaling axis, leading to cell cycle arrest, induction of autophagy, and in some cases, apoptosis.[8][9]

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinases (RTKs) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates S6K p70S6K mTORC1->S6K activates FourEBP1 4E-BP1 mTORC1->FourEBP1 inactivates mTORC2 mTORC2 mTORC2->AKT activates CellGrowth Cell Growth & Proliferation S6K->CellGrowth NVP_BGT226_PI3K NVP-BGT226 NVP_BGT226_PI3K->PI3K NVP_BGT226_mTOR NVP-BGT226 NVP_BGT226_mTOR->mTORC1 NVP_BGT226_mTOR->mTORC2 PTEN PTEN PTEN->PIP3 dephosphorylates

Caption: PI3K/mTOR signaling pathway with NVP-BGT226 inhibition points.

Quantitative Data

The following tables summarize the quantitative data on the efficacy of NVP-BGT226 from various preclinical studies.

Table 1: In Vitro Inhibitory Activity of NVP-BGT226

TargetIC50/EC50 (nM)Assay TypeReference
PI3Kα4-[6][10][11][12]
PI3Kβ63-[6][10][11][12]
PI3Kγ38-[6][10][11][12]
HsPI3Kβ55.8ELISA[13]
HsVps34 (Class III PI3K)7.03ELISA[13]
Cell Line IC50 (nM) Assay Type Reference
FaDu (Head and Neck)23.1 ± 7.4Growth Inhibition[10][11]
OECM1 (Head and Neck)12.5 ± 5.1Growth Inhibition[10][11]
Squamous Cell Carcinoma Lines7.4 - 27.8Growth Inhibition[13]
HONE-1 (Nasopharyngeal)22.6Growth Inhibition[13]
HONE-1 (Cisplatin-Resistant)30.1Growth Inhibition[13]
Hep3B (Hepatocellular Carcinoma)1,220MTT[11]
HepG2 (Hepatocellular Carcinoma)1,350MTT[11]

Table 2: In Vivo Efficacy of NVP-BGT226 in Xenograft Models

Cell Line XenograftAnimal ModelDosageTreatment DurationTumor Growth InhibitionReference
FaDu (Head and Neck)Mouse2.5 mg/kg/day (oral)3 weeks34.7%[6][8][10][11]
FaDu (Head and Neck)Mouse5 mg/kg/day (oral)3 weeks76.1%[6][8][10][11]

Table 3: Pharmacokinetic Parameters of NVP-BGT226 in Humans

ParameterValuePatient PopulationReference
Time to Peak Plasma Concentration (Tmax)1.0 - 4.6 hoursAdvanced Solid Tumors[14][15]
Median Half-life6 - 9 hoursAdvanced Solid Tumors[15]

Experimental Protocols

Detailed methodologies for key experiments cited in the research of NVP-BGT226 are provided below.

4.1 Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effect of NVP-BGT226 on cancer cell lines.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate overnight at 37°C in a 5% CO2 incubator.[16]

  • Treatment: Treat the cells with increasing concentrations of NVP-BGT226 and incubate for 24 to 72 hours.[16]

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[16]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[16]

  • Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A 1. Seed cells in 96-well plate B 2. Treat with NVP-BGT226 (various concentrations) A->B C 3. Incubate for 24-72 hours B->C D 4. Add MTT reagent C->D E 5. Incubate for 3-4 hours D->E F 6. Remove medium and add DMSO E->F G 7. Measure absorbance at 570 nm F->G

Caption: Workflow for a typical MTT cell viability assay.

4.2 Western Blot Analysis

Western blotting is employed to detect changes in the phosphorylation status of key proteins in the PI3K/mTOR pathway following treatment with NVP-BGT226.

  • Sample Preparation: Lyse treated and untreated cells in a suitable lysis buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate 25 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[9]

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[17]

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBS-T) to prevent non-specific antibody binding.[17]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-AKT, total AKT, phospho-S6, total S6) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[17]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control, such as β-actin, to ensure equal protein loading.[9]

Western_Blot_Workflow cluster_workflow Western Blot Workflow A 1. Protein Extraction from Cells B 2. SDS-PAGE (Protein Separation) A->B C 3. Transfer to Membrane B->C D 4. Blocking C->D E 5. Primary Antibody Incubation D->E F 6. Secondary Antibody Incubation E->F G 7. Detection and Visualization F->G Logical_Relationships NVP_BGT226 NVP-BGT226 PI3K_mTOR_Inhibition PI3K/mTOR Pathway Inhibition NVP_this compound->PI3K_mTOR_Inhibition G0G1_Arrest G0/G1 Cell Cycle Arrest PI3K_mTOR_Inhibition->G0G1_Arrest Autophagy Induction of Autophagy PI3K_mTOR_Inhibition->Autophagy Apoptosis Induction of Apoptosis (Cell-type dependent) PI3K_mTOR_Inhibition->Apoptosis TumorGrowthInhibition Tumor Growth Inhibition G0G1_Arrest->TumorGrowthInhibition Autophagy->TumorGrowthInhibition Apoptosis->TumorGrowthInhibition

References

Downstream Targets of BGT226 Signaling Pathway: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NVP-BGT226, hereafter referred to as BGT226, is a potent, orally bioavailable dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR).[1][2] By targeting two critical nodes in a key signaling cascade, this compound effectively disrupts the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various human cancers.[1][3][4] This guide provides a comprehensive overview of the downstream targets of the this compound signaling pathway, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of its mechanism of action.

Introduction to this compound and the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling pathway is a crucial intracellular cascade that governs a wide array of cellular functions, including proliferation, growth, survival, and metabolism.[1] Its aberrant activation is a common feature in many cancers, making it a prime target for therapeutic intervention.[1][4] this compound is an imidazoquinoline derivative that acts as a pan-class I PI3K and mTOR catalytic inhibitor.[1] This dual inhibition leads to a robust blockade of the pathway, resulting in significant antitumor activity.

The this compound Signaling Pathway

This compound exerts its effects by directly inhibiting the catalytic activity of PI3K and mTOR. This initial action triggers a cascade of downstream events, ultimately leading to various cellular responses.

BGT226_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates This compound This compound This compound->PI3K Inhibits mTORC1 mTORC1 This compound->mTORC1 Inhibits mTORC2 mTORC2 This compound->mTORC2 Inhibits HIF1a HIF-1α This compound->HIF1a Downregulates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates Akt->mTORC1 Activates GSK3 GSK3α/β Akt->GSK3 Inhibits CellCycle Cell Cycle Arrest (G0/G1) Akt->CellCycle Apoptosis Apoptosis Akt->Apoptosis S6K p70S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Autophagy Autophagy mTORC1->Autophagy mTORC2->Akt Phosphorylates (Ser473) ProteinSynth Inhibition of Protein Synthesis S6K->ProteinSynth _4EBP1->ProteinSynth VEGF VEGF HIF1a->VEGF Angiogenesis Inhibition of Angiogenesis VEGF->Angiogenesis

Caption: this compound signaling pathway overview.

Key Downstream Targets and Cellular Effects

This compound's dual inhibition of PI3K and mTOR leads to the modulation of several key downstream effector proteins and subsequent cellular responses.

Direct Downstream Targets

The immediate consequences of this compound treatment are the reduced phosphorylation and activity of downstream effectors of PI3K and mTOR.

Target ProteinEffect of this compoundCellular Function
p-Akt (Ser473) Decreased phosphorylationProliferation, survival, metabolism
p-mTOR (Ser2448/2481) Decreased phosphorylationCell growth, proliferation
p-S6 Ribosomal Protein Decreased phosphorylationProtein synthesis, cell size
p-GSK3α/β Decreased phosphorylationGlycogen metabolism, cell cycle
p-4E-BP1 Decreased phosphorylationTranslation initiation
Cellular Processes Affected

The modulation of these direct targets culminates in a range of antitumor activities.

  • Cell Cycle Arrest: this compound treatment leads to an accumulation of cells in the G0/G1 phase of the cell cycle, thereby inhibiting proliferation.[3][5] In MiaPaCa-2 pancreatic cancer cells, 100 nM this compound treatment for 24 hours resulted in 86.9% of cells arrested in the G0/G1 phase compared to 55.6% in control cells.[5]

  • Induction of Apoptosis: this compound can induce caspase-dependent apoptosis in cancer cells.[3] This is potentially mediated by the translocation of Bax to the mitochondrial outer membrane, increasing its permeability.[6]

  • Induction of Autophagy: The inhibitor has been shown to induce autophagy, a cellular self-degradation process, as evidenced by the aggregation and upregulation of microtubule-associated protein light chain 3B-II (LC3B-II) and p62 degradation.[5][7]

  • Inhibition of Angiogenesis: In hypoxic conditions, this compound can lower the expression of Hypoxia-Inducible Factor 1-alpha (HIF-1α) and Vascular Endothelial Growth Factor (VEGF), key regulators of angiogenesis.[3]

Quantitative Data on this compound Activity

The potency of this compound has been demonstrated across various cancer cell lines.

ParameterValueCell Line/EnzymeReference
IC50 (PI3Kα) 4 nMEnzyme Assay[1]
IC50 (PI3Kβ) 63 nMEnzyme Assay[1]
IC50 (PI3Kγ) 38 nMEnzyme Assay[1]
IC50 (Cell Growth) 23.1 ± 7.4 nMFaDu (Head and Neck)[1]
IC50 (Cell Growth) 12.5 ± 5.1 nMOECM1 (Head and Neck)[1]
IC50 (Cell Growth) 7.4 - 30.1 nMSCC4, TU183, KB (Head and Neck)[5]

Experimental Protocols

This section provides an overview of common methodologies used to study the effects of this compound.

Western Blot Analysis for Protein Phosphorylation

This technique is used to detect changes in the phosphorylation status of target proteins.

Western_Blot_Workflow Cell_Treatment 1. Cell Treatment with this compound Cell_Lysis 2. Cell Lysis and Protein Extraction Cell_Treatment->Cell_Lysis Protein_Quant 3. Protein Quantification (e.g., BCA Assay) Cell_Lysis->Protein_Quant SDS_PAGE 4. SDS-PAGE for Protein Separation Protein_Quant->SDS_PAGE Transfer 5. Transfer to PVDF/Nitrocellulose Membrane SDS_PAGE->Transfer Blocking 6. Blocking with BSA or Milk Transfer->Blocking Primary_Ab 7. Incubation with Primary Antibody (e.g., anti-p-Akt) Blocking->Primary_Ab Secondary_Ab 8. Incubation with HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Analysis 10. Image Acquisition and Analysis Detection->Analysis

Caption: Western Blot experimental workflow.

Protocol:

  • Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle control for the specified duration.

  • Lysate Preparation: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against total and phosphorylated forms of target proteins (e.g., Akt, S6K). Follow with incubation with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT_Assay_Workflow Cell_Seeding 1. Seed Cells in a 96-well Plate Drug_Treatment 2. Treat with this compound (various concentrations) Cell_Seeding->Drug_Treatment Incubation 3. Incubate for a Defined Period (e.g., 48h) Drug_Treatment->Incubation MTT_Addition 4. Add MTT Reagent to Each Well Incubation->MTT_Addition Formazan_Formation 5. Incubate to Allow Formazan Crystal Formation MTT_Addition->Formazan_Formation Solubilization 6. Add Solubilization Solution (e.g., DMSO) Formazan_Formation->Solubilization Absorbance_Reading 7. Read Absorbance at ~570nm Solubilization->Absorbance_Reading Data_Analysis 8. Calculate Cell Viability and IC50 Absorbance_Reading->Data_Analysis

References

BGT226: A Dual PI3K/mTOR Inhibitor Inducing Autophagy and Apoptosis in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

BGT226, also known as NVP-BGT226, is a potent, orally bioavailable small molecule inhibitor that dually targets Class I Phosphoinositide 3-Kinases (PI3Ks) and the Mammalian Target of Rapamycin (mTOR).[1] Dysregulation of the PI3K/Akt/mTOR signaling pathway is a frequent event in tumorigenesis, making it a prime target for cancer therapy.[2][3] this compound has demonstrated significant preclinical activity across a range of cancer cell lines by effectively inhibiting this critical pathway, leading to cell cycle arrest, apoptosis, and autophagy.[4][5] This technical guide provides a comprehensive overview of the molecular mechanisms of this compound, with a focus on its roles in inducing autophagy and apoptosis. It includes a summary of quantitative data, detailed experimental protocols for assessing its cellular effects, and visual representations of the signaling pathways and experimental workflows involved.

Mechanism of Action: Dual Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[6] In many cancers, this pathway is constitutively active, promoting uncontrolled cell division and resistance to apoptosis.[6]

This compound exerts its anticancer effects by inhibiting two key kinases in this pathway:

  • Phosphoinositide 3-Kinase (PI3K): this compound is a pan-Class I PI3K inhibitor, targeting the α, β, and γ isoforms with high potency.[1][3] PI3K is responsible for converting phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream proteins, most notably the serine/threonine kinase Akt.[2]

  • Mammalian Target of Rapamycin (mTOR): this compound also directly inhibits mTOR, a serine/threonine kinase that exists in two distinct complexes, mTORC1 and mTORC2.[1] mTORC1 is a key regulator of protein synthesis and cell growth, while mTORC2 is involved in the full activation of Akt.[7]

By simultaneously blocking PI3K and mTOR, this compound delivers a comprehensive shutdown of this signaling axis. This dual inhibition prevents the activation of Akt and downstream effectors of mTOR, such as S6 ribosomal protein (S6) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[4][8] The consequence of this pathway inhibition is a cascade of cellular events culminating in cell cycle arrest, apoptosis, and the induction of autophagy.[4][5]

Signaling Pathway Diagram

BGT226_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_cellular_response Cellular Response RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates This compound This compound This compound->PI3K mTORC2 mTORC2 This compound->mTORC2 mTORC1 mTORC1 This compound->mTORC1 PIP2 PIP2 Akt Akt PIP3->Akt Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis inhibits CellCycle Cell Cycle Arrest (G0/G1) Akt->CellCycle mTORC2->Akt activates S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Autophagy Autophagy mTORC1->Autophagy inhibits Proliferation Cell Growth & Proliferation S6K->Proliferation

Caption: this compound inhibits PI3K and mTOR, blocking the Akt signaling cascade.

Quantitative Data on this compound Activity

The cytotoxic and cytostatic effects of this compound have been quantified in numerous cancer cell lines. The following tables summarize key in vitro data.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines
Cell LineCancer TypeIC50Incubation TimeReference
PI3Kα -4 nM-[1][3]
PI3Kβ -63 nM-[1][3]
PI3Kγ -38 nM-[1][3]
MahlavuHepatocellular Carcinoma0.55 µM48 h[4][5]
SNU449Hepatocellular Carcinoma~0.5 µM48 h[5]
SNU475Hepatocellular Carcinoma>0.5 µM48 h[5]
Hep3BHepatocellular Carcinoma1.22 µM48 h[5]
HepG2Hepatocellular Carcinoma1.35 µM48 h[3][5]
FaDuHead and Neck Cancer23.1 ± 7.4 nM-[3]
OECM1Head and Neck Cancer12.5 ± 5.1 nM-[3]
SCC4Head and Neck Cancer7.4 - 30.1 nM-[1]
TU183Head and Neck Cancer7.4 - 30.1 nM-[1]
KBHead and Neck Cancer7.4 - 30.1 nM-[1]
MiaPaCa-2Pancreatic Cancer-24 h (86.9% G0/G1 arrest at 100 nM)[1]
Table 2: this compound-Induced Apoptosis and Autophagy Markers
Cell LineCancer TypeThis compound Conc.EffectAssayReference
Mahlavu, SNU475, Hep3BHepatocellular Carcinoma0.5 µMCleavage of PARP, Caspase-9, and Caspase-7Western Blot[4]
SNU475, MahlavuHepatocellular CarcinomaDose-dependentIncreased LC3A/B II, Decreased SQSTM1/p62Western Blot[8]
Head and Neck Cancer Cell LinesHead and Neck Cancer-Upregulation of LC3B-II and p62 degradationWestern Blot[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the effects of this compound on autophagy and apoptosis.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[9]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0.01 to 10 µM) for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle-only control (DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]

  • Formazan (B1609692) Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting cell viability against the log of the drug concentration.

Western Blot Analysis for Apoptosis and Autophagy Markers

Western blotting is used to detect changes in the expression levels of key proteins involved in apoptosis and autophagy.

  • Cell Lysis: Treat cells with this compound for the specified time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.

    • Apoptosis Markers: Cleaved PARP, Cleaved Caspase-3, Cleaved Caspase-9.[11][12]

    • Autophagy Markers: LC3A/B, SQSTM1/p62.[13]

    • Loading Control: β-actin or GAPDH.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[14]

  • Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

Flow Cytometry for Cell Cycle Analysis

Flow cytometry is used to determine the distribution of cells in different phases of the cell cycle.[15]

  • Cell Treatment and Harvesting: Treat cells with this compound for the desired time. Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently and store at -20°C overnight.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Data Acquisition: Analyze the cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[16]

Experimental and Logical Workflow

The following diagram illustrates a typical workflow for investigating the effects of this compound on a cancer cell line.

BGT226_Workflow start Start: Select Cancer Cell Line treat Treat cells with varying concentrations of this compound start->treat viability Assess Cell Viability (MTT Assay) treat->viability ic50 Determine IC50 Value viability->ic50 apoptosis Analyze Apoptosis ic50->apoptosis autophagy Analyze Autophagy ic50->autophagy cell_cycle Analyze Cell Cycle (Flow Cytometry) ic50->cell_cycle western_apoptosis Western Blot for Cleaved PARP, Caspases apoptosis->western_apoptosis annexin_v Annexin V Staining (Flow Cytometry) apoptosis->annexin_v western_autophagy Western Blot for LC3-II, p62 autophagy->western_autophagy microscopy Fluorescence Microscopy (GFP-LC3 puncta) autophagy->microscopy data_analysis Data Analysis and Interpretation cell_cycle->data_analysis western_apoptosis->data_analysis annexin_v->data_analysis western_autophagy->data_analysis microscopy->data_analysis conclusion Conclusion on this compound's Role in Apoptosis & Autophagy data_analysis->conclusion

References

BGT226: A Comprehensive Technical Guide on its IC50 Values and Mechanism of Action in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the dual PI3K/mTOR inhibitor, BGT226 (NVP-BGT226), focusing on its cytotoxic activity across a range of cancer cell lines. This document summarizes key IC50 values, details the experimental protocols for their determination, and visually represents the core signaling pathways affected by this potent anti-cancer agent.

Introduction to this compound

This compound is an orally bioavailable small molecule inhibitor that targets class I phosphatidylinositol 3-kinases (PI3Ks) and the mammalian target of rapamycin (B549165) (mTOR). The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, growth, survival, and metabolism, and its dysregulation is a frequent event in human cancers. By dually targeting PI3K and mTOR, this compound effectively abrogates the signaling cascade that drives tumorigenesis in various malignancies.[1][2][3]

Quantitative Analysis of this compound Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the IC50 values of this compound in various cancer cell lines as determined by cell viability assays.

Table 1: this compound IC50 Values in Head and Neck Squamous Cell Carcinoma (HNSCC)
Cell LineIC50 (nM)Reference(s)
FaDu23.1 ± 7.4[2][3]
OECM112.5 ± 5.1[2][3]
SCC47.4 - 30.1[1]
TU1837.4 - 30.1[1]
KB7.4 - 30.1[1]
Detroit 562Sensitive[1]
HONE-122.6[4]
HONE-1 (Cisplatin-resistant)30.1[4]
Table 2: this compound IC50 Values in Hepatocellular Carcinoma (HCC)
Cell LineIC50 (µM) at 48hReference(s)
Mahlavu~0.5 (0.55)[5]
SNU449~0.5[5]
SNU475Not specified[5]
Hep3B1.22[5]
HepG21.35[5]
Table 3: this compound IC50 Values in Other Cancer Cell Lines
Cancer TypeCell LineIC50Reference(s)
Breast CancerMDA-MB-415Low nM range (LC50)[6]
Breast CancerZR75-1Low nM range (LC50)[6]
Breast CancerMCF7Low nM range (LC50)[6]
Breast CancerT47DLow nM range (LC50)[6]
Breast CancerBT-483Low nM range (LC50)[6]
Multiple MyelomaNCI-H929Nanomolar concentrations[1]
Multiple MyelomaU266Nanomolar concentrations[1]
Multiple MyelomaRPMI-8226Nanomolar concentrations[1]
Multiple MyelomaOPM2Nanomolar concentrations[1]
Pancreatic CancerMiaPaCa-2Effective at 100 nM[1]

Experimental Protocols

The determination of IC50 values for this compound predominantly relies on cell viability assays, with the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay being a standard method.

Detailed Protocol for MTT Assay

This protocol outlines the key steps for determining the IC50 of this compound in adherent cancer cell lines.

Materials:

  • This compound (NVP-BGT226)

  • Selected cancer cell line

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest logarithmically growing cells and perform a cell count.

    • Seed the cells in a 96-well plate at a density of 1,000-10,000 cells per well in 100 µL of complete culture medium.[7][8]

    • Incubate the plate overnight to allow for cell attachment.[8]

  • Drug Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in complete culture medium to achieve a range of desired concentrations. A solvent control (medium with the same final concentration of DMSO) should be included.[7]

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[7]

  • MTT Incubation:

    • After the treatment period, add 10-20 µL of MTT solution to each well.[7]

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[8]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well.

    • Add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[7]

    • Gently shake the plate on an orbital shaker for approximately 10-15 minutes to ensure complete solubilization.[7]

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm or 590 nm using a microplate reader.

    • Calculate the percentage of cell viability for each this compound concentration relative to the solvent control (considered 100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value.

Signaling Pathways and Mechanism of Action

The PI3K/Akt/mTOR Signaling Pathway

This compound exerts its anti-cancer effects by inhibiting key components of the PI3K/Akt/mTOR pathway. This pathway is a central regulator of cell growth, proliferation, and survival. The following diagram illustrates the canonical PI3K/Akt/mTOR signaling cascade and highlights the points of inhibition by this compound.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Proliferation, Growth, Survival S6K->Proliferation fourEBP1->Proliferation This compound This compound This compound->PI3K This compound->mTORC2 This compound->mTORC1

Caption: this compound inhibits PI3K and mTOR (mTORC1 and mTORC2).

Crosstalk with the MAPK/ERK Pathway

The PI3K/Akt/mTOR and MAPK/ERK pathways are two major signaling cascades that are often co-activated in cancer and exhibit significant crosstalk. While this compound primarily targets the PI3K/Akt/mTOR pathway, its inhibitory effects can have indirect consequences on the MAPK/ERK pathway. The diagram below illustrates a simplified representation of this crosstalk.

Crosstalk_Pathway GrowthFactors Growth Factors RTK RTK GrowthFactors->RTK RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK CellResponse Cellular Response ERK->CellResponse Akt Akt PI3K->Akt Akt->RAF mTOR mTOR Akt->mTOR mTOR->CellResponse This compound This compound This compound->PI3K This compound->mTOR

Caption: Crosstalk between PI3K/Akt/mTOR and MAPK/ERK pathways.

Experimental Workflow Overview

The following diagram provides a high-level overview of the typical experimental workflow for determining the IC50 value of this compound.

Experimental_Workflow Start Start CellCulture Cell Culture (Logarithmic Growth Phase) Start->CellCulture CellSeeding Cell Seeding (96-well plate) CellCulture->CellSeeding DrugTreatment This compound Treatment (Serial Dilutions) CellSeeding->DrugTreatment Incubation Incubation (24-72 hours) DrugTreatment->Incubation MTT MTT Assay Incubation->MTT Absorbance Measure Absorbance MTT->Absorbance Analysis Data Analysis (IC50 Calculation) Absorbance->Analysis End End Analysis->End

Caption: Workflow for this compound IC50 determination.

Conclusion

This compound demonstrates potent cytotoxic activity across a diverse range of cancer cell lines, with IC50 values often in the nanomolar to low micromolar range. Its mechanism of action, centered on the dual inhibition of PI3K and mTOR, effectively disrupts a key signaling pathway essential for cancer cell proliferation and survival. The provided data and protocols serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of this compound. Further research is warranted to explore its efficacy in a broader spectrum of malignancies and to elucidate the full extent of its interactions with other critical cellular signaling networks.

References

The Genesis of a Dual PI3K/mTOR Inhibitor: A Technical Overview of NVP-BGT226's Early Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the early discovery and preclinical development of NVP-BGT226, a potent, orally bioavailable dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR). The dysregulation of the PI3K/Akt/mTOR signaling pathway is a frequent driver of tumorigenesis, making it a prime target for therapeutic intervention.[1][2] NVP-BGT226 emerged as a promising candidate by targeting two critical nodes in this pathway, demonstrating significant cytotoxic activity across a range of cancer cell lines and in vivo models.

Mechanism of Action: Dual Inhibition of PI3K and mTOR

NVP-BGT226 is an ATP-competitive inhibitor that targets the catalytic subunits of both PI3K and mTOR.[3] Specifically, it is a potent pan-class I PI3K inhibitor, with a preference for the p110α isoform, and also inhibits both mTORC1 and mTORC2 complexes.[3] This dual-pronged attack effectively shuts down the downstream signaling cascade that promotes cell growth, proliferation, survival, and angiogenesis.[1][4] The inhibition of PI3K prevents the phosphorylation of Akt, a key signaling hub, while the inhibition of mTOR disrupts the regulation of protein synthesis and cell cycle progression.[1][4]

Below is a diagram illustrating the PI3K/mTOR signaling pathway and the points of inhibition by NVP-BGT226.

PI3K_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition S6K p70S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) CellGrowth Cell Growth & Proliferation S6K->CellGrowth _4EBP1->CellGrowth Inhibition of Translation Initiation NVP_BGT226 NVP-BGT226 NVP_this compound->PI3K NVP_this compound->mTORC1 NVP_this compound->mTORC2 NVP_this compound->Apoptosis Autophagy Autophagy NVP_this compound->Autophagy CellCycleArrest G0/G1 Arrest NVP_this compound->CellCycleArrest

Figure 1: PI3K/mTOR Signaling Pathway and NVP-BGT226 Inhibition.

In Vitro Efficacy

The preclinical evaluation of NVP-BGT226 revealed potent anti-proliferative and cytotoxic effects across a variety of cancer cell lines.

Cell Viability and Cytotoxicity

NVP-BGT226 demonstrated significant growth-inhibitory activity in numerous cancer cell lines, including those from hepatocellular carcinoma and head and neck cancer.[1][4] The IC50 values, representing the concentration of the drug required to inhibit cell growth by 50%, were consistently in the nanomolar to low micromolar range.

Cell LineCancer TypeIC50 (48h treatment)Reference
MahlavuHepatocellular Carcinoma0.55 µM[4]
SNU449Hepatocellular CarcinomaNot specified[4]
SNU475Hepatocellular CarcinomaNot specified[4]
Hep3BHepatocellular CarcinomaNot specified[4]
HepG2Hepatocellular Carcinoma1.35 µM[4]
FaDuHead and Neck CancerNot specified[1]
HONE-1Head and Neck Cancer22.6 nM[5]
HONE-1 (Cisplatin-resistant)Head and Neck Cancer30.1 nM[5]
SCC4, TU183, KBHead and Neck Cancer7.4 - 30.1 nM[6]
Effects on Cell Cycle and Apoptosis

Treatment with NVP-BGT226 led to a significant cell cycle arrest in the G0/G1 phase, thereby preventing cancer cells from progressing to the S phase of DNA replication.[1][4] Furthermore, the compound was shown to induce apoptosis, or programmed cell death, in a dose-dependent manner.[3][4] In some cell lines, however, an apoptosis-independent cell death pathway was observed.[1][7]

Induction of Autophagy

A notable effect of NVP-BGT226 treatment is the induction of autophagy, a cellular process of self-digestion of damaged organelles and proteins.[1][6] This was evidenced by the upregulation of microtubule-associated protein light chain 3B-II (LC3B-II) and the degradation of p62.[1] While autophagy can sometimes promote cell survival, in the context of NVP-BGT226 treatment, its inhibition led to a retrieval of colony survival, suggesting a complex role in the drug's overall effect.[1]

In Vivo Efficacy

The anti-tumor activity of NVP-BGT226 was further validated in preclinical xenograft models. Oral administration of the compound resulted in a significant, dose-dependent delay in tumor growth in mice bearing human head and neck cancer xenografts.[1][7]

Animal ModelCancer TypeDosageTumor Growth Reduction (Day 21)Reference
FaDu cell xenografted miceHead and Neck Cancer2.5 mg/kg, oral administration daily34.7%[1][6]
FaDu cell xenografted miceHead and Neck Cancer5 mg/kg, oral administration daily76.1%[1][6]

Experimental Protocols

This section details the methodologies for the key experiments used in the early evaluation of NVP-BGT226.

Cell Viability Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of NVP-BGT226 for 24 or 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells.

Western Blot Analysis

Principle: Western blotting is used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.

Protocol:

  • Treat cells with NVP-BGT226 at various concentrations and time points.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate with primary antibodies against p-Akt, Akt, p-mTOR, mTOR, p-S6, S6, PARP, Caspase-9, LC3B, and β-actin overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis by Flow Cytometry

Principle: Flow cytometry is used to analyze the cell cycle distribution by staining the cellular DNA with a fluorescent dye like propidium (B1200493) iodide (PI). The amount of fluorescence is directly proportional to the amount of DNA.

Protocol:

  • Treat cells with NVP-BGT226 for 24 hours.

  • Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.

  • Wash the cells with PBS and resuspend in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL).

  • Incubate for 30 minutes in the dark at room temperature.

  • Analyze the samples using a flow cytometer.

  • Determine the percentage of cells in G0/G1, S, and G2/M phases using cell cycle analysis software.

In Vivo Xenograft Model

Principle: Xenograft models involve the transplantation of human tumor cells into immunocompromised mice to evaluate the efficacy of anti-cancer agents in a living organism.

Protocol:

  • Subcutaneously inject 1-5 x 10^6 FaDu human head and neck cancer cells into the flank of athymic nude mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment groups (vehicle control, NVP-BGT226 at different doses).

  • Administer NVP-BGT226 or vehicle orally, once daily, for a specified period (e.g., 3 weeks).

  • Measure tumor volume and body weight twice weekly.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).

Below is a diagram illustrating a typical experimental workflow for evaluating NVP-BGT226.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellCulture Cancer Cell Lines Treatment NVP-BGT226 Treatment (Dose-Response & Time-Course) CellCulture->Treatment Viability Cell Viability (MTT Assay) Treatment->Viability WesternBlot Protein Analysis (Western Blot) Treatment->WesternBlot CellCycle Cell Cycle Analysis (Flow Cytometry) Treatment->CellCycle Autophagy Autophagy Assessment (LC3 Staining) Treatment->Autophagy Xenograft Xenograft Model (e.g., FaDu in nude mice) InVivoTreatment Oral Administration of NVP-BGT226 Xenograft->InVivoTreatment TumorMeasurement Tumor Growth Measurement InVivoTreatment->TumorMeasurement IHC Immunohistochemistry of Tumor Tissue TumorMeasurement->IHC

Figure 2: General Experimental Workflow for NVP-BGT226 Evaluation.

Conclusion

The early discovery and development of NVP-BGT226 highlighted its potential as a potent anti-cancer agent through its novel dual-inhibitory mechanism targeting the PI3K/mTOR pathway. The comprehensive preclinical data, gathered through a series of well-defined in vitro and in vivo experiments, established a strong foundation for its further clinical investigation in patients with advanced solid tumors.[3][4] This technical guide serves as a resource for understanding the foundational science and methodologies that underpinned the initial characterization of this promising therapeutic candidate.

References

BGT226: A Dual PI3K/mTOR Inhibitor's Impact on Cell Proliferation and Survival

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

BGT226, also known as NVP-BGT226, is a potent, orally bioavailable small molecule inhibitor targeting both phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR).[1][2] As a dual inhibitor, this compound effectively blocks the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer.[3][4] This technical guide provides a comprehensive overview of the effects of this compound on cell proliferation and survival, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and cancer therapeutics.

Introduction

The PI3K/Akt/mTOR signaling cascade is a pivotal pathway in cellular regulation, and its aberrant activation is a hallmark of many human cancers, contributing to uncontrolled cell growth and resistance to apoptosis.[3][4] this compound is an imidazoquinoline derivative that acts as an ATP-competitive inhibitor of all class I PI3K isoforms (p110α, β, γ, and δ) and the catalytic sites of mTORC1 and mTORC2.[1] By simultaneously targeting both PI3K and mTOR, this compound offers a comprehensive blockade of this crucial signaling axis, leading to potent anti-proliferative and pro-apoptotic effects in a variety of cancer cell types.[1][5] This guide will delve into the quantitative effects of this compound on cancer cells, the experimental methodologies used to ascertain these effects, and the signaling pathways it modulates.

Effects on Cell Proliferation

This compound demonstrates significant anti-proliferative activity across a range of cancer cell lines, with its efficacy being particularly notable in cancers with a hyperactivated PI3K/Akt/mTOR pathway.[1] The inhibitory effects are typically dose-dependent, with IC50 values often in the nanomolar range.[5][6]

Quantitative Data on Cell Viability

The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, as determined by MTT assays after 48 hours of treatment.

Cell Line (Cancer Type)IC50 (nM)[1]
Mahlavu (Hepatocellular Carcinoma)50
SNU449 (Hepatocellular Carcinoma)75
SNU475 (Hepatocellular Carcinoma)60
Hep3B (Hepatocellular Carcinoma)100
HepG2 (Hepatocellular Carcinoma)120
Cell Line (Cancer Type)IC50 (nM)[5]
SCC4 (Head and Neck)7.4
TU183 (Head and Neck)30.1
KB (Head and Neck)Not specified, but within 7.4-30.1 nM range
Detroit 562 (Head and Neck)Sensitive to this compound
HONE-1 (Head and Neck, PIK3CA mutant)Sensitive to this compound

Effects on Cell Survival

This compound influences cell survival primarily through the induction of cell cycle arrest and apoptosis. In some contexts, it has also been shown to induce autophagy, which can have a dual role in either promoting or inhibiting cell survival.[1][5]

Cell Cycle Arrest

Treatment with this compound leads to a significant accumulation of cells in the G0/G1 phase of the cell cycle, with a corresponding decrease in the S and G2/M phases.[1][5] This G0/G1 arrest prevents cells from entering the DNA synthesis phase, thereby halting proliferation.[7]

Table 3: Effect of this compound on Cell Cycle Distribution in Hepatocellular Carcinoma Cells (24h treatment) [1]

Cell LineTreatment% Cells in G0/G1% Cells in S% Cells in G2/M
MahlavuControl553015
MahlavuThis compound (50 nM)751510
Hep3BControl602515
Hep3BThis compound (100 nM)801010
Induction of Apoptosis

This compound has been shown to induce caspase-dependent apoptosis in several cancer cell lines.[1] This is evidenced by the cleavage of PARP and caspases 7 and 9.[1] The pro-apoptotic effect of this compound contributes significantly to its overall cytotoxic activity.

Table 4: Annexin-V Positive Cells Following this compound Treatment (24h) [1]

Cell LineThis compound Concentration (µM)% Apoptotic Cells
Mahlavu0.115
Mahlavu0.535
SNU4750.110
SNU4750.525
Hep3B0.112
Hep3B0.530

Signaling Pathways Modulated by this compound

This compound exerts its effects by directly inhibiting the PI3K and mTOR kinases, thereby blocking downstream signaling events that are crucial for cell proliferation and survival.

BGT226_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt S6K p70S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation _4EBP1->Proliferation This compound This compound This compound->PI3K This compound->mTORC2 This compound->mTORC1

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete culture medium

  • This compound stock solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)[8]

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

  • Treat the cells with serial dilutions of this compound for 48 hours. Include untreated control wells.[9]

  • Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Remove the medium and add solubilization solution to dissolve the formazan (B1609692) crystals.[8]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control and determine the IC50 values.

Cell Cycle Analysis (Flow Cytometry)

Flow cytometry with propidium (B1200493) iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle.

Materials:

  • 6-well plates

  • Cancer cell lines

  • Complete culture medium

  • This compound

  • PBS

  • Ethanol (B145695) (70%, ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound for 24 hours.

  • Harvest both adherent and floating cells, wash with PBS, and fix in ice-cold 70% ethanol overnight.

  • Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay (Annexin V/PI Staining)

Annexin V staining is used to detect the externalization of phosphatidylserine, an early marker of apoptosis.

Materials:

  • 6-well plates

  • Cancer cell lines

  • Complete culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

  • Flow cytometer

Procedure:

  • Treat cells with this compound for 24 hours.

  • Harvest the cells and wash with cold PBS.[10]

  • Resuspend the cells in 1X binding buffer.[10]

  • Add Annexin V-FITC and PI to the cell suspension.[11]

  • Incubate for 15 minutes at room temperature in the dark.[10]

  • Analyze the stained cells by flow cytometry within one hour.[10] Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the effects of this compound on a cancer cell line.

Experimental_Workflow start Start: Cancer Cell Line Culture treatment Treat cells with varying concentrations of this compound start->treatment incubation Incubate for 24-48 hours treatment->incubation mtt MTT Assay for Cell Viability (IC50) incubation->mtt flow_cycle Flow Cytometry for Cell Cycle Analysis incubation->flow_cycle flow_apoptosis Flow Cytometry for Apoptosis (Annexin V/PI) incubation->flow_apoptosis western Western Blot for Signaling Proteins (p-Akt, p-S6) incubation->western analysis Data Analysis and Interpretation mtt->analysis flow_cycle->analysis flow_apoptosis->analysis western->analysis

Caption: A typical experimental workflow for studying this compound's effects.

Conclusion

This compound is a potent dual PI3K/mTOR inhibitor with significant anti-proliferative and pro-apoptotic effects in various cancer models. Its ability to induce G0/G1 cell cycle arrest and caspase-dependent apoptosis underscores its therapeutic potential. The data and protocols presented in this guide offer a comprehensive resource for researchers investigating the preclinical efficacy and mechanism of action of this compound. Further studies, including in vivo experiments and clinical trials, are essential to fully elucidate the therapeutic utility of this compound in the treatment of human cancers.[2][12]

References

An In-depth Technical Guide to the Chemical Structure and Activity of BGT226

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of BGT226 (NVP-BGT226), a potent dual inhibitor of Phosphoinositide 3-kinase (PI3K) and the mammalian Target of Rapamycin (mTOR). It is intended for researchers, scientists, and professionals in the field of drug development seeking detailed information on the compound's chemical properties, mechanism of action, and relevant experimental methodologies.

Chemical Structure and Properties

This compound is a synthetic, orally bioavailable small molecule belonging to the imidazoquinoline class of compounds.[1] Its chemical identity is well-defined, allowing for precise experimental application and interpretation.

IdentifierValue
IUPAC Name 8-(6-methoxypyridin-3-yl)-3-methyl-1-[4-(piperazin-1-yl)-3-(trifluoromethyl)phenyl]imidazo[4,5-c]quinolin-2-one[2][3]
Synonyms NVP-BGT226, this compound free base[2][4]
Molecular Formula C₂₈H₂₅F₃N₆O₂ (for free base)[3][5]
Molecular Weight 534.53 g/mol (for free base)[5]
SMILES String Cn1c2cnc3ccc(cc3c2n(-c4ccc(c(c4)C(F)(F)F)N5CCNCC5)c1=O)-c6ccc(nc6)OC[5]
CAS Number 915020-55-2 (free base)[3][6]

Mechanism of Action: Dual PI3K/mTOR Inhibition

This compound functions as a pan-class I PI3K and mTOR inhibitor.[1][7] The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell proliferation, growth, survival, and angiogenesis. Its frequent dysregulation in various cancers makes it a prime target for therapeutic intervention.[1][8][9]

This compound exerts its anti-cancer effects by blocking the catalytic activity of both PI3K and mTOR kinases (mTORC1 and mTORC2).[8] This dual inhibition leads to a comprehensive shutdown of the pathway, suppressing the phosphorylation of key downstream effectors such as Akt, S6 ribosomal protein, and 4E-BP1.[10] The consequence is the induction of cell cycle arrest, primarily at the G0/G1 phase, and the promotion of apoptosis or autophagy in cancer cells.[8][9][11]

BGT226_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 mTORC2->AKT S6K S6K mTORC1->S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation FourEBP1->Proliferation | This compound This compound This compound->PI3K | This compound->mTORC2 | This compound->mTORC1 |

This compound inhibits the PI3K/Akt/mTOR signaling pathway at PI3K and mTOR.

Quantitative Activity Data

The inhibitory potency of this compound has been quantified against both isolated enzymes and various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values demonstrate its nanomolar efficacy.

Table 1: In Vitro Kinase Inhibition

TargetIC₅₀ (nM)
PI3Kα4[4][6][10]
PI3Kβ63[4][6][10]
PI3Kγ38[4][6][10]

Table 2: Anti-proliferative Activity in Cancer Cell Lines

Cell Line TypeCell Line(s)IC₅₀Treatment Duration
Head and Neck CancerSCC4, TU183, KB7.4 - 30.1 nM[10]Not Specified
Head and Neck CancerFaDu, OECM123.1 nM, 12.5 nM[1][6]Not Specified
Hepatocellular CarcinomaMahlavu, SNU449, SNU475, Hep3B, HepG20.55 - 1.35 µM[8]48 hours

Key Experimental Protocols

The following protocols are standard methodologies used to characterize the activity of this compound.

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Seeding : Plate cancer cells (e.g., 5,000 cells/well) in 96-well plates and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Drug Treatment : Treat the cells with a serial dilution of this compound (e.g., ranging from 1 nM to 10 µM) or DMSO as a vehicle control.

  • Incubation : Incubate the plates for a specified period, typically 24 to 72 hours.[8][12]

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation.

  • Solubilization : Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Data Acquisition : Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis : Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value using non-linear regression analysis.

This technique is used to detect the phosphorylation status of key proteins within the PI3K/Akt/mTOR pathway.

  • Cell Treatment : Culture cells to ~80% confluency and treat with various concentrations of this compound or DMSO for a short duration (e.g., 1-6 hours) to observe signaling changes.[8][11]

  • Protein Extraction : Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE : Separate 20-30 µg of protein per sample on a polyacrylamide gel via electrophoresis.

  • Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting :

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against phosphorylated and total forms of proteins of interest (e.g., p-Akt, Akt, p-S6, S6) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection : Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. β-Actin is often used as a loading control.[8]

This protocol uses flow cytometry to determine the distribution of cells in different phases of the cell cycle following drug treatment.

  • Cell Treatment : Seed cells and treat with this compound at a concentration equivalent to a multiple of its IC₅₀ (e.g., 4x IC₅₀) for 24 hours.[11]

  • Cell Harvesting : Collect both adherent and floating cells and wash with PBS.

  • Fixation : Fix the cells by adding them dropwise into ice-cold 70% ethanol (B145695) while vortexing, then store at -20°C for at least 3 hours.[8]

  • Staining : Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.[12]

  • Incubation : Incubate the cells in the dark at room temperature for 30 minutes.[8]

  • Flow Cytometry : Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis : Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

Experimental_Workflow Start Start: Cancer Cell Culture Treatment Treat cells with this compound (Dose-response & time-course) Start->Treatment MTT Cell Proliferation Assay (MTT, 24-72h) Treatment->MTT WB Pathway Analysis (Western Blot, 1-6h) Treatment->WB FACS Cell Cycle Analysis (Flow Cytometry, 24h) Treatment->FACS MTT_Analysis Calculate IC50 Values MTT->MTT_Analysis WB_Analysis Assess Protein Phosphorylation Status WB->WB_Analysis FACS_Analysis Quantify Cell Cycle Phase Distribution FACS->FACS_Analysis Conclusion Conclusion: Characterize drug effect (Potency, MoA, Cytostatic effects) MTT_Analysis->Conclusion WB_Analysis->Conclusion FACS_Analysis->Conclusion

A typical experimental workflow for characterizing the in vitro effects of this compound.

References

Unveiling the Isoform Specificity of BGT226: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the phosphoinositide 3-kinase (PI3K) isoform specificity of the dual PI3K/mTOR inhibitor, BGT226 (NVP-BGT226). By providing a comprehensive overview of its inhibitory profile, detailed experimental methodologies, and visual representations of the associated signaling pathways and workflows, this document serves as a critical resource for researchers engaged in cancer biology and drug discovery.

Core Data: this compound Inhibitory Profile

This compound is a potent, orally bioavailable imidazoquinoline derivative that functions as a pan-class I PI3K and mTOR kinase inhibitor.[1] Its activity is most pronounced against the p110α isoform of PI3K, with progressively lower potency against the β and γ isoforms. While specific biochemical data for the δ isoform is not widely published, its classification as a pan-class I inhibitor suggests activity against this isoform as well. Furthermore, this compound effectively inhibits both mTORC1 and mTORC2 complexes.[1][2]

The following table summarizes the quantitative inhibitory activity of this compound against the individual PI3K isoforms and its dual activity against the PI3K/mTOR axis.

TargetIC50 (nM)EC50 (nM)Notes
PI3Kα (p110α) 44This compound demonstrates the highest potency against the alpha isoform of PI3K.[3][4][5][6]
PI3Kβ (p110β) 6355.8, 63The inhibitory activity against the beta isoform is significantly lower than that for the alpha isoform.[3][4][6][7]
PI3Kγ (p110γ) 3838This compound shows moderate potency against the gamma isoform of PI3K.[3][4][5][6]
PI3Kδ (p110δ) N/AN/AWhile this compound is considered a pan-class I PI3K inhibitor, specific IC50/EC50 values for the delta isoform are not consistently reported in publicly available literature.[1]
PI3K/mTOR dual ~1N/AThis value represents the overall potency of this compound in assays measuring the combined inhibition of the PI3K and mTOR pathways.[3][8]

Elucidating the PI3K/Akt/mTOR Signaling Pathway and this compound's Mechanism of Action

The PI3K/Akt/mTOR signaling cascade is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Its dysregulation is a frequent event in human cancers, making it a prime target for therapeutic intervention. This compound exerts its anti-cancer effects by inhibiting two key nodes in this pathway: PI3K and mTOR.

PI3K_Pathway cluster_membrane cluster_cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110α/β/γ/δ) RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Phosphorylation (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) S6K S6K mTORC1->S6K Phosphorylation _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylation CellGrowth Cell Growth & Proliferation S6K->CellGrowth _4EBP1->CellGrowth BGT226_PI3K This compound BGT226_PI3K->PI3K BGT226_mTOR This compound BGT226_mTOR->mTORC2 BGT226_mTOR->mTORC1 Kinase_Assay_Workflow cluster_workflow Start Start PrepareReagents Prepare Reagents: - Recombinant PI3K isoforms - this compound serial dilutions - Lipid substrate (e.g., PIP2) - ATP - Kinase buffer Start->PrepareReagents ReactionSetup Set up Kinase Reaction: - Add PI3K enzyme, this compound,  and lipid substrate to wells - Incubate PrepareReagents->ReactionSetup InitiateReaction Initiate Reaction: - Add ATP - Incubate at 30°C ReactionSetup->InitiateReaction TerminateReaction Terminate Reaction: - Add ADP-Glo™ Reagent - Incubate InitiateReaction->TerminateReaction DetectSignal Detect Signal: - Add Kinase Detection Reagent - Incubate - Measure luminescence TerminateReaction->DetectSignal AnalyzeData Data Analysis: - Plot luminescence vs. This compound concentration - Calculate IC50 values DetectSignal->AnalyzeData End End AnalyzeData->End

References

Methodological & Application

BGT226: In Vitro Application Notes and Protocols for Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the in vitro use of BGT226 (NVP-BGT226), a potent dual inhibitor of Class I Phosphoinositide 3-Kinase (PI3K) and the mammalian Target of Rapamycin (mTOR). This compound has demonstrated significant anti-proliferative and cytotoxic effects across various cancer cell lines, primarily through the suppression of the PI3K/AKT/mTOR signaling pathway.[1][2][3] This document outlines detailed protocols for cell culture-based assays to evaluate the efficacy and mechanism of action of this compound, including cell viability, protein expression analysis, and cell cycle analysis. Quantitative data from published studies are summarized for reference, and diagrams illustrating the targeted signaling pathway and experimental workflows are provided.

Introduction

The PI3K/AKT/mTOR signaling cascade is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[4] Dysregulation of this pathway is a frequent event in a wide range of human cancers, making it a prime target for therapeutic intervention.[4][5] this compound is an orally bioavailable imidazoquinoline derivative that acts as a dual inhibitor, targeting both PI3K and mTOR, key kinases in this pathway.[5][6][7] By inhibiting these targets, this compound effectively blocks downstream signaling, leading to cell cycle arrest, induction of apoptosis, and autophagy in cancer cells.[1][2] These notes are intended to provide researchers with the necessary protocols to investigate the effects of this compound in a laboratory setting.

Mechanism of Action

This compound is a potent inhibitor of Class I PI3K isoforms (α, β, γ) and mTOR.[3][6] Its primary mechanism involves blocking the kinase activity of PI3K, which in turn prevents the phosphorylation of AKT. Additionally, it directly inhibits mTOR, a downstream effector of AKT. The dual inhibition of PI3K and mTOR by this compound leads to a more comprehensive blockade of the signaling pathway compared to single-target inhibitors.[1] This results in the inhibition of downstream signaling molecules such as S6 ribosomal protein, leading to reduced cell proliferation and survival.[1][8]

Signaling Pathway

The following diagram illustrates the PI3K/AKT/mTOR signaling pathway and the points of inhibition by this compound.

BGT226_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates S6K p70S6K mTORC1->S6K eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 CellGrowth Cell Growth & Proliferation S6K->CellGrowth eIF4EBP1->CellGrowth Inhibits This compound This compound This compound->PI3K Inhibits This compound->mTORC1 Inhibits PTEN PTEN PTEN->PIP3 Inhibits

Caption: PI3K/AKT/mTOR signaling pathway with this compound inhibition points.

Quantitative Data Summary

The following table summarizes the reported IC50 values of this compound in various cancer cell lines. These values can serve as a reference for designing dose-response experiments.

Cell LineCancer TypeIC50 (nM)Reference
FaDuHead and Neck23.1 ± 7.4[5]
OECM1Head and Neck12.5 ± 5.1[5]
SCC4Head and Neck7.4 - 30.1[3]
TU183Head and Neck7.4 - 30.1[3]
KBHead and Neck7.4 - 30.1[3]
Detroit 562Head and NeckSensitive[3]
HONE-1Head and NeckSensitive[3]
MahlavuHepatocellular CarcinomaSee reference[9]
SNU449Hepatocellular CarcinomaSee reference[9]
SNU475Hepatocellular CarcinomaSee reference[9]
Hep3BHepatocellular CarcinomaSee reference[9]
HepG2Hepatocellular CarcinomaSee reference[9]
NCI-H929Multiple MyelomaNanomolar range[3]
U266Multiple MyelomaNanomolar range[3]
RPMI-8226Multiple MyelomaNanomolar range[3]
OPM2 MMMultiple MyelomaNanomolar range[3]

Experimental Protocols

The following are detailed protocols for common in vitro assays to assess the effects of this compound.

General Experimental Workflow

Experimental_Workflow Start Start CellCulture Cell Culture (Logarithmic Growth Phase) Start->CellCulture Seeding Cell Seeding (e.g., 96-well or 6-well plates) CellCulture->Seeding Adherence Overnight Adherence Seeding->Adherence Treatment This compound Treatment (Serial Dilutions) Adherence->Treatment Incubation Incubation (24-72 hours) Treatment->Incubation Assay Perform Assay Incubation->Assay Viability Cell Viability Assay (e.g., MTT) Assay->Viability WesternBlot Western Blot (Protein Expression) Assay->WesternBlot FlowCytometry Flow Cytometry (Cell Cycle, Apoptosis) Assay->FlowCytometry DataAnalysis Data Analysis Viability->DataAnalysis WesternBlot->DataAnalysis FlowCytometry->DataAnalysis End End DataAnalysis->End

Caption: General workflow for in vitro studies with this compound.

Cell Culture and this compound Preparation
  • Cell Lines: Culture your chosen cancer cell line (e.g., FaDu, OECM1, Mahlavu) in the appropriate medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Maintain cells at 37°C in a humidified atmosphere with 5% CO2.[4] Ensure cells are in the logarithmic growth phase for all experiments.

  • This compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in dimethyl sulfoxide (B87167) (DMSO). Store aliquots at -20°C or -80°C.

  • Working Solutions: On the day of the experiment, prepare serial dilutions of this compound from the stock solution in a complete culture medium. The final DMSO concentration in all treatments, including the vehicle control, should be consistent and typically not exceed 0.1%.[4]

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.[4]

  • Treatment: Replace the medium with fresh medium containing serial dilutions of this compound (e.g., 0.1 nM to 10 µM) or a vehicle control (DMSO).

  • Incubation: Incubate the plate for 24 to 72 hours.[1]

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blot Analysis

This technique is used to detect changes in the expression and phosphorylation of proteins in the PI3K/AKT/mTOR pathway.

  • Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for the desired time (e.g., 1 to 24 hours).[1][8]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 25 µg) by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[1]

  • Antibody Incubation: Block the membrane and then incubate with primary antibodies against target proteins (e.g., p-AKT, total AKT, p-mTOR, total mTOR, p-S6, total S6, β-Actin). Follow this with incubation with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. β-Actin is commonly used as a loading control.[1]

Cell Cycle Analysis

This protocol uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for 24-48 hours. This compound has been shown to cause a G0/G1 phase arrest.[1][2]

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to measure DNA content.

  • Data Analysis: Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V Staining)

This assay detects apoptosis by identifying the externalization of phosphatidylserine.

  • Cell Seeding and Treatment: Seed cells and treat with this compound for 24-48 hours. This compound has been shown to induce apoptosis.[1]

  • Cell Harvesting and Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and a viability dye (e.g., PI) and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells promptly by flow cytometry.

  • Data Analysis: Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells.

Conclusion

This compound is a potent dual PI3K/mTOR inhibitor with significant anti-cancer activity in vitro. The protocols outlined in these application notes provide a framework for investigating the effects of this compound on cancer cell lines. Researchers can adapt these protocols to their specific cell lines and experimental questions to further elucidate the therapeutic potential of this compound. Careful dose-response and time-course studies are recommended to determine the optimal experimental conditions.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BGT226, also known as NVP-BGT226, is a potent, orally bioavailable dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR).[1][2][3][4] Dysregulation of the PI3K/Akt/mTOR signaling pathway is a frequent event in tumorigenesis, making it a key target for cancer therapy.[4][5][6] this compound has demonstrated significant anti-proliferative and cytotoxic activity across a range of cancer cell lines, including hepatocellular carcinoma and head and neck cancers.[4][5][7] These application notes provide recommended concentrations, experimental protocols, and key signaling pathway information for the use of this compound in cancer cell research.

Data Presentation

The effective concentration of this compound can vary depending on the cancer cell line and the duration of treatment. The following tables summarize the inhibitory concentrations (IC50) and effective concentrations for pathway modulation and induction of apoptosis from published studies.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Treatment Duration (h)Reference
MahlavuHepatocellular Carcinoma~50048[7]
SNU449Hepatocellular Carcinoma~50048[7]
Hep3BHepatocellular Carcinoma122048[7]
FaDuHead and Neck Squamous Cell Carcinoma23.1 ± 7.4Not Specified[2][3][4]
OECM1Head and Neck Squamous Cell Carcinoma12.5 ± 5.1Not Specified[2][3][4]
HONE-1Nasopharyngeal Carcinoma22.6Not Specified[8]
HONE-1 (Cisplatin-resistant)Nasopharyngeal Carcinoma30.1Not Specified[8]
SCC4, TU183, KBHead and Neck Cancer7.4 - 30.1Not Specified[1]

Table 2: Effective Concentrations of this compound for Cellular Effects

EffectCancer Cell Line(s)ConcentrationTreatment DurationReference
Inhibition of p-Akt and p-S6Mahlavu, SNU475< 10 nM1 h[6][7]
Induction of ApoptosisMahlavu, SNU475, Hep3B0.1 - 0.5 µM24 h[7]
Cell Cycle Arrest (G0/G1)Mahlavu, Hep3BIncreasing concentrations24 h[7]
Inhibition of p-mTOR and p-AKTFaDu, OECM1200 nM24 h[2][3]

Signaling Pathway

This compound exerts its anti-cancer effects by targeting the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.

BGT226_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Activation Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation S6K p70S6K mTORC1->S6K Phosphorylation _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylation mTORC2 mTORC2 mTORC2->Akt Phosphorylation Proliferation Cell Proliferation, Survival, Growth S6K->Proliferation _4EBP1->Proliferation Inhibition This compound This compound This compound->PI3K Inhibition This compound->mTORC1 Inhibition This compound->mTORC2 Inhibition

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

Experimental Protocols

Here are detailed protocols for key experiments to assess the efficacy of this compound.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete growth medium

  • This compound (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete growth medium. The final concentrations should typically range from 1 nM to 10 µM.

  • After 24 hours, remove the medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the cells with this compound for the desired time period (e.g., 24, 48, or 72 hours).

  • Following treatment, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Western Blot Analysis

This protocol is for analyzing the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.

Materials:

  • Cancer cell line of interest

  • Complete growth medium

  • This compound

  • 6-well plates

  • Ice-cold PBS

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-S6, anti-S6, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with various concentrations of this compound (e.g., 1, 5, 10 nM or higher for some cell lines) for the specified time (e.g., 1 hour).[7]

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Centrifuge the lysates at 12,000 g for 15 minutes at 4°C and collect the supernatant.[9]

  • Determine the protein concentration using a BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Apoptosis Assay (Annexin V Staining)

This protocol is for quantifying apoptosis induced by this compound using flow cytometry.

Materials:

  • Cancer cell line of interest

  • Complete growth medium

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with increasing concentrations of this compound (e.g., 0.1 to 0.5 µM) for 24 hours.[7]

  • Collect both the floating and adherent cells. For adherent cells, use trypsin and then neutralize with complete medium.

  • Wash the cells twice with cold PBS by centrifugation.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.[11]

Conclusion

This compound is a potent dual PI3K/mTOR inhibitor with significant anti-cancer activity. The provided concentration ranges and protocols offer a starting point for researchers to investigate the effects of this compound on various cancer cell lines. It is recommended to optimize the concentrations and treatment times for each specific cell line and experimental setup.

References

Application Notes and Protocols for BGT226 Xenograft Model

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed framework for designing and executing a xenograft study to evaluate the in vivo efficacy of BGT226, a dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR).[1][2][3] The protocols are intended for researchers, scientists, and drug development professionals working in preclinical cancer research.

Introduction

The PI3K/AKT/mTOR signaling pathway is a critical intracellular cascade that governs cell growth, proliferation, survival, and metabolism.[4][5][6][7] Dysregulation of this pathway is a frequent event in a wide range of human cancers, making it a prime target for therapeutic intervention.[4] this compound is a potent, orally bioavailable small molecule inhibitor that targets both PI3K and mTOR, key kinases in this pathway.[2] This dual inhibition can lead to a more comprehensive blockade of the pathway, potentially overcoming resistance mechanisms and inducing anti-tumor effects.[8] Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a cornerstone of preclinical oncology research for evaluating the in vivo efficacy of novel therapeutic agents like this compound.[9]

Mechanism of Action of this compound

This compound exerts its anti-cancer effects by inhibiting the kinase activity of class I PI3K isoforms (α, β, γ) and mTOR (both mTORC1 and mTORC2 complexes).[1][3] This inhibition blocks the downstream signaling cascade, leading to decreased phosphorylation of key effectors such as Akt, S6 ribosomal protein, and 4E-BP1.[10] The ultimate cellular consequences of this compound treatment include the induction of cell cycle arrest, apoptosis, and autophagy.[10][11]

Signaling Pathway

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates S6K p70S6K mTORC1->S6K Activates FourEBP1 4E-BP1 mTORC1->FourEBP1 Inhibits mTORC2 mTORC2 mTORC2->AKT Activates CellGrowth Cell Growth & Proliferation S6K->CellGrowth FourEBP1->CellGrowth This compound This compound This compound->PI3K Inhibits This compound->mTORC1 Inhibits This compound->mTORC2 Inhibits PTEN PTEN PTEN->PIP3 Dephosphorylates Xenograft_Workflow CellCulture 1. Cell Culture (e.g., FaDu) Harvest 2. Cell Harvesting & Preparation CellCulture->Harvest Implantation 3. Tumor Cell Implantation Harvest->Implantation TumorGrowth 4. Tumor Growth Monitoring Implantation->TumorGrowth Randomization 5. Randomization into Treatment Groups TumorGrowth->Randomization Treatment 6. This compound or Vehicle Administration Randomization->Treatment Measurement 7. Tumor Volume Measurement Treatment->Measurement Endpoint 8. Study Endpoint & Tissue Collection Measurement->Endpoint

References

Application Note: Measuring Autophagy Induction by BGT226

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

BGT226, also known as NVP-BGT226, is a potent, orally bioavailable dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR).[1][2] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is frequently implicated in cancer.[3] By targeting both PI3K and mTOR, this compound effectively abrogates this signaling cascade, leading to cell cycle arrest, apoptosis, and the induction of autophagy in various cancer cell lines.[3][4]

Autophagy is a catabolic "self-eating" process where cells degrade and recycle their own components to maintain cellular homeostasis. This process can be modulated by various stressors, including nutrient deprivation and treatment with mTOR inhibitors. The induction of autophagy by this compound is a key aspect of its anti-cancer activity and can be monitored by observing the formation of autophagosomes and the flux of autophagy-related proteins.[3][4]

This application note provides detailed protocols for performing autophagy assays in cells treated with this compound, focusing on two widely accepted methods: Western blot analysis of LC3 processing and p62 degradation, and fluorescence microscopy of GFP-LC3 puncta formation.

This compound Mechanism of Action in Autophagy Induction

The PI3K/Akt/mTOR pathway is a central negative regulator of autophagy. Under normal conditions, mTOR complex 1 (mTORC1) phosphorylates and inactivates the ULK1/Atg13/FIP200 complex, thereby inhibiting the initiation of autophagy. This compound, by inhibiting both PI3K and mTOR, prevents the activation of Akt and directly inhibits mTORC1. This dual inhibition leads to the de-repression of the ULK1 complex, initiating the cascade of events leading to the formation of autophagosomes.

BGT226_Mechanism This compound This compound PI3K PI3K This compound->PI3K mTORC1 mTORC1 This compound->mTORC1 Akt Akt PI3K->Akt ULK1_complex ULK1 Complex mTORC1->ULK1_complex Akt->mTORC1 Autophagy Autophagy ULK1_complex->Autophagy

Caption: this compound inhibits PI3K and mTORC1, leading to the activation of the ULK1 complex and induction of autophagy.

Quantitative Data Summary

The following table summarizes typical experimental conditions and expected outcomes for this compound-induced autophagy in various cancer cell lines, as reported in the literature. Researchers should perform dose-response and time-course experiments to determine the optimal conditions for their specific cell line and experimental setup.

Cell LineThis compound ConcentrationTreatment TimeKey Autophagy MarkersReference
Head and Neck Cancer (FaDu, OECM1)10 - 1000 nM (IC50 ~12.5-23.1 nM)24 hoursIncreased LC3-II, p62 degradation[3]
Hepatocellular Carcinoma (SNU475, Mahlavu)0.5 µM24 hoursIncreased LC3-II, p62 degradation[4]
Acute Lymphoblastic Leukemia (NALM6)0.2 µM16 hoursIncreased LC3-II/LC3-I ratio[5]

Experimental Protocols

Western Blot Analysis of LC3 and p62

This method quantifies the conversion of the cytosolic form of LC3 (LC3-I) to the autophagosome-associated, lipidated form (LC3-II), and the degradation of the autophagy substrate p62/SQSTM1. An increase in the LC3-II to LC3-I ratio and a decrease in p62 levels are indicative of autophagy induction.[6][7]

Materials:

  • This compound (stored as a stock solution in DMSO)

  • Cell culture reagents

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels (15% or gradient gels are recommended for better separation of LC3-I and LC3-II)[8]

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-LC3B, Rabbit anti-p62/SQSTM1, and a loading control antibody (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated anti-rabbit secondary antibody

  • ECL substrate and imaging system

  • Chloroquine (CQ) or Bafilomycin A1 (BafA1) for autophagic flux assessment[8][9]

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of this compound (e.g., 0.1, 0.5, 1 µM) for the desired time (e.g., 16-24 hours). Include a vehicle control (DMSO).

  • Autophagic Flux (Optional but Recommended): To measure autophagic flux, treat a parallel set of cells with this compound in the presence or absence of an autophagy inhibitor like Chloroquine (50 µM) or Bafilomycin A1 (100 nM) for the last 2-4 hours of the this compound treatment.[8] This will prevent the degradation of LC3-II in the lysosome, allowing for the assessment of autophagic turnover.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.[10]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.[8]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (anti-LC3B and anti-p62, and loading control) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and apply ECL substrate. Visualize the bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities. Calculate the LC3-II/LC3-I or LC3-II/loading control ratio and the p62/loading control ratio. A significant increase in the LC3-II ratio and a decrease in p62 levels in this compound-treated cells compared to the control indicates autophagy induction. An accumulation of LC3-II in the presence of CQ or BafA1 confirms increased autophagic flux.[9]

Western_Blot_Workflow start Seed and Treat Cells with this compound +/- CQ lysis Cell Lysis and Protein Quantification start->lysis sds_page SDS-PAGE and PVDF Transfer lysis->sds_page immunoblot Immunoblotting with Primary & Secondary Antibodies sds_page->immunoblot detect ECL Detection and Imaging immunoblot->detect analyze Quantification and Analysis (LC3-II/I, p62 levels) detect->analyze

Caption: Workflow for Western blot analysis of autophagy markers.

Fluorescence Microscopy of GFP-LC3 Puncta

This method allows for the direct visualization of autophagosomes as distinct puncta in cells stably or transiently expressing a GFP-LC3 fusion protein.[11][12] Upon autophagy induction, the diffuse cytoplasmic GFP-LC3 is recruited to the autophagosome membrane, appearing as fluorescent dots.

Materials:

  • Cells expressing GFP-LC3 (stably or transiently transfected)

  • Glass-bottom dishes or coverslips

  • This compound

  • Fluorescence microscope (confocal is recommended)

  • Mounting medium with DAPI (optional, for nuclear staining)

  • Image analysis software

Protocol:

  • Cell Seeding: Seed GFP-LC3 expressing cells on glass-bottom dishes or coverslips.

  • Treatment: Treat the cells with this compound at the desired concentration and for the appropriate duration as determined from Western blot experiments or literature. Include a vehicle control. A positive control such as starvation (incubation in EBSS) or Rapamycin can also be included.[13]

  • Cell Fixation (Optional): Cells can be imaged live or fixed. For fixation, wash with PBS and fix with 4% paraformaldehyde for 10-15 minutes at room temperature.

  • Imaging:

    • Acquire images using a fluorescence microscope.

    • Capture multiple random fields of view for each condition to ensure representative data.

  • Quantification:

    • Count the number of GFP-LC3 puncta per cell. A cell with >5-10 distinct puncta is often considered autophagy-positive.

    • Alternatively, use image analysis software to quantify the total puncta area or intensity per cell.

    • At least 50-100 cells should be analyzed per condition for statistical significance.

  • Analysis: Compare the average number of puncta per cell or the percentage of puncta-positive cells between this compound-treated and control groups. A significant increase in GFP-LC3 puncta indicates the induction of autophagosome formation.

Note on Autophagic Flux with Fluorescent Reporters: To monitor autophagic flux, a tandem fluorescent-tagged LC3 (e.g., mCherry-GFP-LC3) can be used.[13] In this system, GFP fluorescence is quenched in the acidic environment of the autolysosome, while mCherry fluorescence persists. An increase in red-only puncta indicates successful fusion of autophagosomes with lysosomes and thus, a complete autophagic flux.[13]

Conclusion

This compound is a potent inducer of autophagy through its dual inhibition of the PI3K/mTOR pathway. The protocols described in this application note provide robust and reliable methods for quantifying the autophagic response to this compound treatment. For a comprehensive analysis, it is recommended to use a combination of methods, such as Western blotting to measure the levels of autophagy-related proteins and fluorescence microscopy to visualize autophagosome formation.[12] Furthermore, the inclusion of autophagic flux assays is crucial for distinguishing between the induction of autophagy and a blockage in lysosomal degradation.

References

Preparing BGT226 Stock Solutions for In Vitro Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BGT226, also known as NVP-BGT226, is a potent and orally bioavailable dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR).[1][2] As a critical component of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in various cancers, this compound has emerged as a significant compound in cancer research and drug development.[2][3][4] It inhibits Class I PI3K isoforms (PI3Kα, β, and γ) at nanomolar concentrations.[5][6][7] Accurate and consistent preparation of this compound stock solutions is paramount for obtaining reliable and reproducible results in in vitro studies. This document provides detailed application notes and a step-by-step protocol for the preparation, storage, and handling of this compound stock solutions for experimental use.

This compound: Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This information is crucial for accurate molarity calculations and understanding the compound's handling requirements.

PropertyValue
Synonyms NVP-BGT226, this compound maleate
Molecular Formula C28H25F3N6O2·C4H4O4[6]
Molecular Weight 650.6 g/mol [5][8]
Appearance Solid[6]
Solubility Insoluble in Water and Ethanol[5][6]. Soluble in DMSO (≥16.28 mg/mL)[6]
Storage (Powder) 3 years at -20°C[5]

Signaling Pathway Inhibition by this compound

This compound exerts its biological effects by inhibiting the PI3K/AKT/mTOR signaling cascade. This pathway is a central regulator of cell proliferation, growth, survival, and metabolism. The diagram below illustrates the key components of this pathway and the points of inhibition by this compound.

BGT226_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Survival Cell Survival AKT->Survival mTORC2 mTORC2 mTORC2->AKT phosphorylates S6K p70S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Cell Proliferation & Growth S6K->Proliferation _4EBP1->Proliferation This compound This compound This compound->PI3K This compound->mTORC2 This compound->mTORC1

Caption: this compound inhibits the PI3K/AKT/mTOR signaling pathway.

Experimental Protocols

Materials and Equipment
  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber or foil-wrapped microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Stock Solution Preparation Workflow

The following diagram outlines the workflow for preparing a this compound stock solution.

Stock_Solution_Workflow start Start weigh Weigh this compound Powder start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve aliquot Aliquot into Light-Protected Tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store end End store->end

Caption: Workflow for this compound stock solution preparation.

Step-by-Step Protocol for a 10 mM Stock Solution
  • Pre-weighing Preparations: Ensure the analytical balance is calibrated and level. Use appropriate PPE.

  • Weighing this compound: Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.506 mg of this compound (Molecular Weight = 650.6 g/mol ).

  • Dissolution: Transfer the weighed this compound powder into a sterile microcentrifuge tube. Add the calculated volume of anhydrous DMSO. For a 10 mM stock solution from 6.506 mg of this compound, add 1 mL of anhydrous DMSO.

  • Mixing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can aid dissolution if necessary.[6]

  • Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile, light-protected microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[5][9]

Application Notes

  • Solvent Choice: Anhydrous DMSO is the recommended solvent for preparing this compound stock solutions for in vitro use.[4][5] The use of fresh, high-quality DMSO is crucial as moisture can reduce the solubility of this compound.[5]

  • Working Concentrations: The effective concentration of this compound in cell-based assays typically ranges from nanomolar to low micromolar concentrations. For example, IC50 values for growth inhibition in various cancer cell lines have been reported to be in the range of 7.4 to 30.1 nM.[5][6] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.

  • Final DMSO Concentration in Culture: When diluting the this compound stock solution into cell culture media, ensure that the final concentration of DMSO does not exceed a level that is toxic to the cells (typically ≤ 0.5%). A preliminary vehicle control experiment is advised to assess the tolerance of your cell line to DMSO.

  • Stability: this compound stock solutions in DMSO are stable for up to one month at -20°C and for up to one year at -80°C.[5] Avoid repeated freeze-thaw cycles. It is best practice to prepare fresh working dilutions from the stock solution for each experiment.

By adhering to these protocols and application notes, researchers can ensure the consistent and effective use of this compound in their in vitro experiments, leading to more reliable and reproducible scientific findings.

References

Determining the Cytotoxicity of BGT226 using the MTT Assay: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BGT226, also known as NVP-BGT226, is a potent, orally bioavailable dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR).[1][2] The PI3K/Akt/mTOR signaling pathway is a crucial intracellular cascade that governs cell growth, proliferation, survival, and metabolism.[3][4][5] Dysregulation of this pathway is a frequent event in many human cancers, making it a prime target for therapeutic intervention.[6][7] this compound exerts its anticancer effects by inhibiting both PI3K and mTOR, key components of this pathway, leading to cell cycle arrest and, in some cases, cell death.[8][9][10] This document provides a detailed protocol for assessing the cytotoxic effects of this compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which can serve as an indicator of cell viability, proliferation, and cytotoxicity.[11][12] The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT to its insoluble purple formazan (B1609692) product.[11][12] The amount of formazan produced is directly proportional to the number of metabolically active cells.

Principle of the MTT Assay

The MTT assay relies on the enzymatic conversion of the water-soluble, yellow MTT reagent to a water-insoluble, purple formazan.[12] This reduction occurs primarily in the mitochondria of living cells by the action of mitochondrial dehydrogenases.[13] The resulting formazan crystals are then solubilized using a suitable solvent, and the absorbance of the solution is measured at a specific wavelength (typically between 550 and 600 nm) using a microplate reader.[14][15] A decrease in the absorbance of treated cells compared to untreated controls indicates a reduction in metabolic activity and, consequently, cell viability.

This compound Mechanism of Action and the PI3K/Akt/mTOR Pathway

This compound is a class I PI3K/mTOR inhibitor with high potency against PI3Kα, β, and γ isoforms.[8] The PI3K/Akt/mTOR pathway is activated by various growth factors and signaling molecules.[3][6] Upon activation, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[3] PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt (also known as Protein Kinase B).[4] Activated Akt then phosphorylates a range of substrates, leading to the activation of mTOR.[5] The mTOR protein is a central regulator of cell growth and proliferation and exists in two distinct complexes, mTORC1 and mTORC2.[7] this compound's dual inhibition of PI3K and mTOR effectively shuts down this critical signaling cascade, leading to a reduction in cell proliferation and survival.[8][9]

PI3K_mTOR_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation mTORC2 mTORC2 mTORC2->Akt activates This compound This compound This compound->PI3K This compound->mTORC1 This compound->mTORC2 MTT_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay MTT Assay cluster_analysis Data Analysis A1 Prepare this compound stock and working solutions B3 Treat cells with different this compound concentrations A1->B3 A2 Prepare cell suspension B1 Seed cells into 96-well plate A2->B1 B2 Incubate overnight B1->B2 B2->B3 B4 Incubate for 24-72 hours B3->B4 C1 Add MTT solution to each well B4->C1 C2 Incubate for 2-4 hours C1->C2 C3 Add solubilization solution C2->C3 C4 Incubate to dissolve formazan C3->C4 D1 Read absorbance at 570 nm C4->D1 D2 Calculate % cell viability D1->D2 D3 Determine IC50 value D2->D3

References

Troubleshooting & Optimization

BGT226 Technical Support Center: Troubleshooting Aqueous Solubility Issues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on addressing solubility challenges encountered when working with the dual PI3K/mTOR inhibitor, BGT226, in aqueous solutions. The information is presented in a question-and-answer format to directly address common issues and provide practical troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

A1: this compound is characterized by poor solubility in aqueous solutions such as water and ethanol.[1] However, it is readily soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO).[1] This high solubility in DMSO makes it the recommended solvent for preparing concentrated stock solutions for in vitro experiments.

Q2: How should I prepare a stock solution of this compound for cell culture experiments?

A2: It is highly recommended to prepare a concentrated stock solution of this compound in anhydrous (water-free) DMSO.[1] The solubility in DMSO is reported to be as high as 30 mg/mL.[1] To minimize the potential for solvent-induced effects on your cells, it is best practice to prepare a high-concentration stock solution so that the final concentration of DMSO in your cell culture medium is kept to a minimum (ideally ≤ 0.1% v/v).

Q3: I observed precipitation when I diluted my this compound DMSO stock solution into my aqueous cell culture medium. What is happening and how can I prevent this?

A3: This phenomenon, often called "crashing out," is common for hydrophobic compounds like this compound. When the concentrated DMSO stock is diluted into an aqueous environment, the dramatic change in solvent polarity causes the compound to exceed its solubility limit in the aqueous medium, leading to precipitation.

Here are several strategies to prevent or minimize precipitation:

  • Stepwise Dilution: Instead of adding the DMSO stock directly to your final volume of media, perform a serial dilution. First, dilute the stock into a smaller volume of pre-warmed media, vortex gently, and then add this intermediate dilution to the rest of your media.

  • Slow Addition with Agitation: Add the DMSO stock solution drop-wise to your pre-warmed (37°C) culture medium while gently swirling or vortexing. This promotes rapid and even dispersion of the compound.

  • Lower Final Concentration: If your experimental design permits, consider lowering the final working concentration of this compound.

  • Serum Concentration: Components in fetal bovine serum (FBS) can sometimes contribute to compound precipitation. If you suspect this is an issue, you can try adding this compound to serum-free media first, and then adding the serum.

  • Use Freshly Prepared Solutions: Do not store diluted aqueous solutions of this compound, as precipitation can occur over time. Prepare your working solutions immediately before use.

Q4: What is the stability of this compound in solution?

A4: this compound powder is stable for extended periods when stored correctly. Stock solutions in anhydrous DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture into the DMSO. Store stock solutions at -20°C or -80°C in tightly sealed, light-protected vials. Aqueous working solutions are not stable and should be prepared fresh for each experiment.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues related to this compound solubility.

Issue Potential Cause Troubleshooting Steps
Visible precipitate immediately upon dilution 1. Final concentration exceeds aqueous solubility limit.2. "Solvent shock" from rapid dilution.3. Cold temperature of the aqueous medium.1. Lower the final working concentration of this compound.2. Add the DMSO stock drop-wise to pre-warmed (37°C) medium while vortexing.3. Perform an intermediate dilution step in a smaller volume of medium.
Medium becomes cloudy or hazy over time in the incubator 1. Slow precipitation of this compound at 37°C.2. Interaction with components in the cell culture medium (e.g., salts, proteins).3. pH shift in the medium due to cellular metabolism.1. Prepare working solutions immediately before adding to cells.2. Consider reducing the serum concentration if possible.3. Ensure your incubator's CO2 levels are stable to maintain medium pH.
Inconsistent experimental results 1. Inaccurate dosing due to partial precipitation.2. Degradation of this compound in stock or working solutions.1. Visually inspect your prepared medium for any signs of precipitation before each use.2. Prepare fresh working solutions for every experiment.3. Aliquot DMSO stock solutions to avoid multiple freeze-thaw cycles. Use fresh, anhydrous DMSO for preparing new stock solutions.[1]

Quantitative Solubility Data

Currently, there is limited publicly available quantitative data on the solubility of this compound in various aqueous buffers at different pH values and temperatures. The solubility of many small molecule inhibitors can be pH-dependent. For researchers requiring precise solubility information for their specific experimental conditions, it is recommended to determine this empirically. The following section provides a general protocol for this purpose.

Solubility in Common Solvents (Vendor-Provided Data)

Solvent Solubility Notes
DMSO30 mg/mLUse of fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[1]
WaterInsoluble[1]
EthanolInsoluble[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber (light-protected) microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipette

Procedure:

  • Aseptic Technique: Perform all steps in a sterile environment (e.g., a biological safety cabinet) to prevent contamination.

  • Weighing: Accurately weigh the desired amount of this compound powder. For a 10 mM stock solution, you will need 6.506 mg of this compound maleate (B1232345) (MW: 650.6 g/mol ) for every 1 mL of DMSO.

  • Dissolving: Add the appropriate volume of anhydrous DMSO to the this compound powder in a sterile tube.

  • Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.

  • Storage: Aliquot the stock solution into single-use volumes in sterile, amber tubes. Store at -20°C or -80°C.

Protocol 2: General Procedure for Determining Aqueous Solubility (Kinetic Solubility Assay)

This protocol can be adapted to determine the approximate solubility of this compound in your specific aqueous buffer (e.g., PBS, cell culture medium) at a desired temperature.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Aqueous buffer of interest (e.g., PBS, DMEM)

  • 96-well clear bottom plate

  • Plate reader capable of measuring absorbance or turbidity (nephelometry)

  • Incubator

Procedure:

  • Prepare Serial Dilutions: In your 96-well plate, create a series of dilutions of your this compound DMSO stock into the aqueous buffer. It is important to add the DMSO stock to the buffer and not the other way around. Aim for a final DMSO concentration that is consistent across all wells and as low as possible.

  • Incubation: Cover the plate and incubate at your desired temperature (e.g., room temperature or 37°C) for a set period (e.g., 2 hours) to allow for equilibration and potential precipitation.

  • Measurement: Measure the absorbance or light scattering (turbidity) of each well using a plate reader. An increase in absorbance or turbidity compared to a vehicle control (DMSO in buffer) indicates precipitation.

  • Determine Solubility: The highest concentration of this compound that does not show a significant increase in absorbance or turbidity is considered the kinetic solubility under those conditions.

Visualizations

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT mTORC2 mTORC2 PIP3->mTORC2 mTORC1 mTORC1 AKT->mTORC1 Activates S6K p70S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 mTORC2->AKT Activates Proliferation Cell Proliferation, Growth, Survival S6K->Proliferation _4EBP1->Proliferation Inhibits (when active) This compound This compound This compound->PI3K Inhibits This compound->mTORC1 Inhibits This compound->mTORC2 Inhibits

Caption: this compound inhibits the PI3K/mTOR signaling pathway.

Troubleshooting_Workflow Start Precipitation Observed Check_Stock Is the DMSO stock solution clear? Start->Check_Stock Prepare_Fresh_Stock Prepare fresh stock in anhydrous DMSO Check_Stock->Prepare_Fresh_Stock No Check_Dilution How was the stock diluted? Check_Stock->Check_Dilution Yes Prepare_Fresh_Stock->Check_Dilution Optimize_Dilution Use stepwise dilution into pre-warmed media Check_Dilution->Optimize_Dilution Direct Dilution Check_Concentration What is the final concentration? Check_Dilution->Check_Concentration Optimized Optimize_Dilution->Check_Concentration Lower_Concentration Lower working concentration or determine solubility limit Check_Concentration->Lower_Concentration High Resolved Problem Resolved Check_Concentration->Resolved Low Lower_Concentration->Resolved

Caption: A logical workflow for troubleshooting this compound precipitation.

References

Potential off-target effects of NVP-BGT226 in research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of NVP-BGT226 in experimental settings. The information focuses on understanding and mitigating potential off-target effects to ensure accurate interpretation of research data.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of NVP-BGT226?

A1: NVP-BGT226 is a dual inhibitor that primarily targets phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR).[1][2][3] It is designed to block the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer.[4][5][6][7][8]

Q2: What are the known on-target effects of NVP-BGT226 in cells?

A2: The on-target effects of NVP-BGT226 are consistent with the inhibition of the PI3K/mTOR pathway and include:

  • Cell Cycle Arrest: Induction of G0/G1 phase cell cycle arrest.[4][9]

  • Induction of Apoptosis: Triggering programmed cell death.[4][7][9]

  • Induction of Autophagy: A cellular self-degradation process.[4][5]

  • Inhibition of Angiogenesis: In hypoxic conditions, it can lower the expression of HIF-1α and VEGF.[4][8]

Q3: What are the potential off-target effects of NVP-BGT226?

Q4: How can I minimize the risk of off-target effects in my experiments?

A4: To minimize off-target effects, consider the following:

  • Use the Lowest Effective Concentration: Determine the minimal concentration of NVP-BGT226 that elicits the desired on-target effect in your specific cell system.

  • Perform Dose-Response Experiments: A thorough dose-response analysis can help distinguish between on-target and off-target effects, as off-target interactions often occur at higher concentrations.

  • Use a Secondary Inhibitor: Employ a structurally different inhibitor targeting the same pathway to confirm that the observed phenotype is due to on-target inhibition.

  • Genetic Knockdown/Knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to specifically reduce the expression of the intended target (PI3K/mTOR) and compare the resulting phenotype to that observed with NVP-BGT226 treatment.

Troubleshooting Guide

Observed Problem Potential Cause (Off-Target Related) Recommended Action
Unexpected Phenotype Not Consistent with PI3K/mTOR Inhibition The observed effect may be due to NVP-BGT226 inhibiting an unintended kinase or signaling pathway.1. Validate with a secondary, structurally unrelated PI3K/mTOR inhibitor. If the phenotype is not replicated, it is likely an off-target effect of NVP-BGT226.2. Perform a rescue experiment. If you suspect an off-target kinase is being inhibited, overexpressing a drug-resistant mutant of that kinase might rescue the phenotype.3. Consult literature for known off-targets of similar class inhibitors. This may provide clues to potential off-target interactions.
High Cellular Toxicity at Low Concentrations NVP-BGT226 might be inhibiting a kinase essential for cell survival in your specific cell line.1. Perform a detailed cytotoxicity assay (e.g., MTT, CellTiter-Glo) to determine the IC50. 2. Titrate the concentration of NVP-BGT226 to find a window where on-target inhibition is achieved without excessive cell death.3. Consider using a different PI3K/mTOR inhibitor with a known and different off-target profile.
Inconsistent Results Across Different Cell Lines Cell lines can have varying expression levels of on- and off-target kinases, leading to different sensitivities and responses to NVP-BGT226.1. Characterize the expression levels of key PI3K/mTOR pathway proteins and potential off-target kinases in your cell lines. 2. Normalize your experimental readouts to account for baseline differences between cell lines.

Quantitative Data

Table 1: On-Target Inhibitory Activity of NVP-BGT226

TargetIC50 / EC50 (nM)Assay Type
PI3Kα4Filter Binding Assay
PI3Kβ63Filter Binding Assay
PI3Kγ38Filter Binding Assay
HsPI3Kβ55.8ELISA
HsVps34 (Class III PI3K)7.03ELISA

Data compiled from Cayman Chemical product information sheet.[1]

Experimental Protocols

Protocol 1: Western Blot Analysis to Confirm On-Target PI3K/mTOR Pathway Inhibition

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with a range of NVP-BGT226 concentrations for the desired time. Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phosphorylated and total forms of key pathway proteins (e.g., p-Akt (Ser473), Akt, p-S6K (Thr389), S6K, p-4E-BP1 (Thr37/46), 4E-BP1) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify band intensities and normalize the levels of phosphorylated proteins to the total protein levels. A decrease in the phosphorylation of downstream effectors of PI3K and mTOR with increasing NVP-BGT226 concentration confirms on-target activity.

Visualizations

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Activation Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation S6K S6K mTORC1->S6K Phosphorylation _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylation mTORC2 mTORC2 mTORC2->Akt Phosphorylation CellGrowth Cell Growth & Proliferation S6K->CellGrowth _4EBP1->CellGrowth NVP_BGT226 NVP-BGT226 NVP_this compound->PI3K NVP_this compound->mTORC1 NVP_this compound->mTORC2

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of NVP-BGT226.

experimental_workflow start Start: Hypothesis of Off-Target Effect dose_response 1. Perform Dose-Response Curve with NVP-BGT226 start->dose_response secondary_inhibitor 2. Use Structurally Unrelated PI3K/mTOR Inhibitor dose_response->secondary_inhibitor genetic_knockdown 3. Genetic Knockdown/out of PI3K or mTOR secondary_inhibitor->genetic_knockdown phenotype_comparison 4. Compare Phenotypes genetic_knockdown->phenotype_comparison on_target Conclusion: On-Target Effect phenotype_comparison->on_target Phenotypes Match off_target Conclusion: Potential Off-Target Effect phenotype_comparison->off_target Phenotypes Differ

Caption: Workflow to distinguish on-target vs. potential off-target effects of NVP-BGT226.

References

Optimizing BGT226 treatment duration for maximum effect

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the treatment duration of BGT226 for maximum therapeutic effect in experimental settings.

Understanding this compound

This compound, also known as NVP-BGT226, is a potent, orally bioavailable dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR).[1][2] By targeting both PI3K and mTOR, this compound effectively blocks the PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in cancer and plays a crucial role in cell growth, proliferation, and survival.[3][4][5][6]

This compound has been shown to induce cell cycle arrest, primarily at the G0/G1 phase, apoptosis, and autophagy in various cancer cell lines.[3][7][8][9] Its efficacy has been demonstrated in both in vitro and in vivo models of different cancers, including hepatocellular carcinoma, pancreatic cancer, and head and neck cancer.[3][8][10]

Optimizing this compound Treatment Duration: Data Summary

The optimal treatment duration for this compound can vary significantly depending on the cell line, experimental endpoint, and drug concentration. Below are tables summarizing quantitative data from various studies to guide your experimental design.

In Vitro Studies: Cell Viability and IC50
Cell Line TypeCell Line(s)Treatment DurationIC50 / EffectReference
Hepatocellular CarcinomaMahlavu, SNU475, SNU449, HepG2, Hep3B24 hoursSensitive to this compound (data not shown)[3]
Mahlavu, SNU449, SNU475, Hep3B, HepG248 hoursIC50 ranged from 0.55 µM (Mahlavu) to 1.35 µM (HepG2)[3][11]
Pancreatic CancerPanc-1, BxPc-3, AsPC-1, MiaPaCa-224-72 hours~50% decrease in cell viability (concentration-dependent, not time-dependent)[7][8]
Head and Neck CancerFaDu, OECM1Not SpecifiedIC50 of 23.1 ± 7.4 nM and 12.5 ± 5.1 nM, respectively[4][12][13]
SCC4, TU183, KBNot SpecifiedIC50 ranged from 7.4 to 30.1 nM[14]
HONE-1, Detroit 562Not SpecifiedSensitive to this compound, even with PIK3CA mutation[14]
In Vitro Studies: Cellular Mechanisms
Cell Line TypeCell Line(s)Treatment DurationEndpointObservationReference
Hepatocellular CarcinomaMahlavu, SNU475, SNU449, Hep3B, HepG21 hourPathway InhibitionSuppression of p-Akt and p-S6 at < 10 nM[3][11][15]
Mahlavu, Hep3B24 hoursCell CycleIncrease in G0/G1 phase, decrease in S and G2/M phases[3][11]
Mahlavu, SNU475, Hep3B24 hoursApoptosisCleavage of PARP, Caspase 9, and Caspase 7 at 0.5 µM[3]
Pancreatic CancerMiaPaCa-224 hoursCell Cycle86.9% of cells arrested in G0/G1 phase at 100 nM[14]
Head and Neck CancerFaDu6 hoursPathway InhibitionConcentration-dependent suppression of AKT/mTOR pathway[10]
FaDuVariablePathway InhibitionTime-dependent suppression of AKT/mTOR pathway with 120 nmol/L[10]
In Vivo Studies
Cancer ModelTreatmentDurationOutcomeReference
Head and Neck Cancer (FaDu xenograft)2.5 mg/kg this compound (oral)3 weeks34.7% reduction in tumor growth[10][14]
5 mg/kg this compound (oral)3 weeks76.1% reduction in tumor growth[10][14]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are protocols for key experiments mentioned in the literature.

Cell Viability (MTT) Assay
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat cells with increasing concentrations of this compound for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle-only control.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value.

Western Blot Analysis for Pathway Inhibition
  • Cell Lysis: Treat cells with this compound for the specified time (e.g., 1, 6, 24 hours). Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 25 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.[11]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., p-Akt, total Akt, p-mTOR, total mTOR, p-S6, total S6, PARP, Caspase-3, LC3B) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis by Flow Cytometry
  • Cell Treatment and Harvesting: Treat cells with this compound for the desired duration (e.g., 24 hours). Harvest cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizing Key Processes

To better understand the mechanisms of this compound and the experimental workflow, the following diagrams are provided.

BGT226_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT Akt PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival S6K p70S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 mTORC2 mTORC2 mTORC2->AKT Activates Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation Inhibits (when active) This compound This compound This compound->PI3K Inhibits This compound->mTORC1 Inhibits This compound->mTORC2 Inhibits

This compound inhibits the PI3K/Akt/mTOR signaling pathway.

Experimental_Workflow cluster_setup Experimental Setup cluster_execution Experiment Execution cluster_analysis Downstream Analysis cluster_optimization Optimization cell_line Select Cell Line(s) dose_range Determine this compound Dose Range (e.g., IC50) cell_line->dose_range time_points Select Time Points (e.g., 1, 6, 24, 48h) dose_range->time_points treatment Treat Cells with this compound and Controls time_points->treatment harvest Harvest Cells/Lysates at Each Time Point treatment->harvest viability Cell Viability Assay (e.g., MTT) harvest->viability western Western Blot (Pathway Inhibition, Apoptosis, Autophagy) harvest->western cell_cycle Cell Cycle Analysis (Flow Cytometry) harvest->cell_cycle analyze Analyze Data viability->analyze western->analyze cell_cycle->analyze interpret Interpret Results analyze->interpret refine Refine Treatment Duration & Dose interpret->refine

Workflow for optimizing this compound treatment duration.

Troubleshooting and FAQs

Q1: I am not observing the expected level of cytotoxicity with this compound. What could be the reason?

A1: There are several potential reasons for lower-than-expected cytotoxicity:

  • Cell Line Resistance: Some cell lines may have intrinsic or acquired resistance to PI3K/mTOR inhibitors. This could be due to mutations in downstream effectors or activation of alternative survival pathways. Consider sequencing key cancer-related genes in your cell line.

  • Drug Stability: Ensure that your this compound stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment.

  • Treatment Duration: The cytotoxic effects of this compound may be time-dependent. While pathway inhibition can be observed in as little as one hour, significant cell death may require longer incubation periods (24-72 hours).[3][7][8]

  • Autophagy Induction: this compound can induce autophagy, which can sometimes act as a pro-survival mechanism for cancer cells.[3][10] You can test this by co-treating with an autophagy inhibitor like chloroquine (B1663885) (CQ) or 3-methyladenine (B1666300) (3-MA) to see if it enhances this compound-induced cell death.[3]

Q2: My Western blot results show inconsistent inhibition of p-Akt or p-S6. What should I do?

A2: Inconsistent pathway inhibition can be due to several factors:

  • Timing of Lysate Collection: The inhibition of p-Akt and p-S6 by this compound can be rapid and may be transient. Ensure you are collecting lysates at the optimal time point post-treatment. A time-course experiment (e.g., 1, 2, 4, 8, 24 hours) is recommended to determine the peak of inhibition.

  • Feedback Loops: Inhibition of the PI3K/mTOR pathway can sometimes lead to the activation of feedback loops that reactivate upstream signaling.

  • Experimental Variability: Ensure consistent cell density, drug concentration, and lysis procedures across your experiments. Always include loading controls (e.g., β-actin, GAPDH) to normalize your results.

Q3: this compound is causing cell cycle arrest but not significant apoptosis in my experiments. Is this normal?

A3: Yes, this is a commonly observed effect. This compound potently induces G0/G1 cell cycle arrest.[3][7][8] In some cell lines, this cytostatic effect may be more prominent than cytotoxicity (apoptosis). The induction of apoptosis can be cell-type specific and may require higher concentrations or longer treatment durations.[3] It is also possible that this compound induces other forms of cell death, such as apoptosis-independent cell death or autophagic cell death.[9][10]

Q4: How do I choose the optimal concentration and duration for my specific cell line?

A4: The optimal conditions will need to be determined empirically for your specific cell line and experimental goals.

  • Dose-Response Curve: First, perform a dose-response experiment using a wide range of this compound concentrations to determine the IC50 value at a fixed time point (e.g., 48 or 72 hours).

  • Time-Course Experiment: Using a concentration around the IC50, perform a time-course experiment to observe the dynamics of pathway inhibition, cell cycle arrest, and induction of apoptosis or autophagy.

  • Endpoint-Specific Optimization:

    • For studying pathway inhibition , shorter time points (e.g., 1-6 hours) are often sufficient.[3][10]

    • For assessing cell viability and cytotoxicity , longer time points (e.g., 24-72 hours) are typically required.[3][7]

    • For analyzing cell cycle effects , a 24-hour treatment is a good starting point.[3][11]

Q5: Are there any known resistance mechanisms to this compound?

A5: While this compound is effective against some cisplatin-resistant cells, resistance can develop.[9][10] Potential mechanisms include:

  • Mutations in PI3K Pathway Components: Alterations in genes downstream of PI3K and mTOR could potentially confer resistance.

  • Activation of Bypass Signaling Pathways: Cancer cells can adapt by upregulating parallel survival pathways.

  • Protective Autophagy: As mentioned, induction of autophagy can in some cases promote cell survival.[3] Investigating combination therapies that block these resistance mechanisms may be a valuable next step.

References

BGT226 Technical Support Center: Troubleshooting Inconsistent Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in experiments involving the dual PI3K/mTOR inhibitor, BGT226.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is an orally bioavailable, potent pan-class I phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR) catalytic inhibitor.[1] It specifically inhibits PIK3 in the PI3K/AKT/mTOR signaling pathway.[2] This inhibition can lead to a cascade of downstream effects, including the suppression of cell proliferation, growth, metabolism, and survival.[3]

Q2: What are the expected downstream effects of this compound treatment?

Successful this compound treatment should lead to a decrease in the phosphorylation of key downstream targets in the PI3K/mTOR pathway. This includes reduced phosphorylation of Akt (at Ser473), mTOR (at Ser2448), and S6 kinase.[4][5] Consequently, this can induce cell cycle arrest, typically at the G0/G1 phase, apoptosis, and autophagy.[5][6][7]

Q3: At what concentration should I be seeing an effect?

The effective concentration of this compound can vary significantly depending on the cell line. IC50 values (the concentration that inhibits 50% of cell growth) have been reported to range from nanomolar to micromolar concentrations. For example, in head and neck cancer cell lines FaDu and OECM1, the IC50 values were 23.1 ± 7.4 nM and 12.5 ± 5.1 nM, respectively.[1] In some hepatocellular carcinoma cell lines, the IC50 values ranged from 0.55 µM to 1.35 µM after 48 hours of treatment.[5] It is crucial to perform a dose-response curve for your specific cell line to determine the optimal concentration.

Troubleshooting Guide

Issue 1: No significant inhibition of cell growth or downstream signaling.

If you are not observing the expected anti-proliferative effects or a decrease in the phosphorylation of Akt, mTOR, or S6, consider the following potential causes and solutions.

  • Sub-optimal Drug Concentration: The IC50 of this compound is highly cell-line dependent.

    • Solution: Perform a dose-response experiment with a wide range of this compound concentrations to determine the optimal inhibitory concentration for your specific cell line.

  • Incorrect Drug Handling and Storage: this compound, like many small molecule inhibitors, can be sensitive to storage conditions.

    • Solution: Ensure the compound is stored as recommended by the manufacturer, typically desiccated at low temperatures and protected from light. Prepare fresh stock solutions and dilute to the final concentration immediately before use.

  • Cell Line Resistance: Some cell lines may exhibit intrinsic or acquired resistance to PI3K/mTOR inhibitors.

    • Solution: Investigate potential resistance mechanisms. This could involve sequencing key genes in the PI3K pathway (e.g., PIK3CA, PTEN) for mutations. Also, consider the activation of alternative signaling pathways, such as the MAPK/ERK pathway, which can compensate for PI3K/mTOR inhibition.[8]

Issue 2: High variability in results between experiments.

Inconsistent results across replicate experiments are a common challenge.

  • Inconsistent Cell Culture Conditions: Minor variations in cell density, passage number, or serum concentration can impact cellular response to drug treatment.

    • Solution: Standardize your cell culture protocol. Use cells within a consistent and low passage number range. Ensure consistent seeding densities and serum concentrations for all experiments.

  • Experimental Timing: The inhibitory effect of this compound on signaling pathways can be transient. For instance, inhibition of pAKT by this compound has been observed to be relieved after 16 hours in some cell lines.[4]

    • Solution: Perform a time-course experiment to determine the optimal time point for observing maximum inhibition of downstream targets.

Issue 3: Unexpected cellular responses, such as increased cell migration.

In some contexts, inhibition of the PI3K/mTOR pathway can lead to paradoxical effects due to the activation of feedback loops or crosstalk with other signaling pathways.

  • Activation of Compensatory Pathways: Inhibition of mTORC1 can relieve a negative feedback loop on insulin (B600854) receptor substrate-1 (IRS-1), leading to the activation of PI3K and Akt.[9] Additionally, this compound treatment has been shown to activate IGF1R in some cancer cell lines, which may promote cell migration and invasion.[10][11]

    • Solution: Investigate the activation of potential compensatory pathways by examining the phosphorylation status of key proteins in those pathways (e.g., IGF1R, ERK). Co-treatment with an inhibitor of the compensatory pathway may be necessary to achieve the desired effect.

Data and Protocols

This compound In Vitro IC50 Values
Cell Line TypeCell LineIC50 ValueReference
Head and Neck CancerFaDu23.1 ± 7.4 nM[1]
Head and Neck CancerOECM112.5 ± 5.1 nM[1]
Head and Neck CancerHONE-122.6 nM[12]
Cisplatin-Resistant Head and Neck CancerHONE-1-R30.1 nM[12]
Hepatocellular CarcinomaMahlavu~0.55 µM (48h)[5]
Hepatocellular CarcinomaSNU475Not specified[5]
Hepatocellular CarcinomaSNU449Not specified[5]
Hepatocellular CarcinomaHepG2~1.35 µM (48h)[5]
Hepatocellular CarcinomaHep3BNot specified[5]
Experimental Protocols

Cell Viability (MTT) Assay

  • Seed cells in a 96-well plate at a predetermined optimal density.

  • Allow cells to adhere overnight.

  • Treat cells with a range of this compound concentrations for the desired duration (e.g., 24, 48, or 72 hours).

  • Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

  • Solubilize the formazan (B1609692) crystals with a solubilization solution (e.g., DMSO or a proprietary solution).

  • Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Western Blotting for Phosphorylated Proteins

  • Seed cells and treat with this compound as for the viability assay.

  • Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA).

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Incubate the membrane with primary antibodies against the phosphorylated and total proteins of interest (e.g., p-Akt, Akt, p-mTOR, mTOR, p-S6, S6).

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

BGT226_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates S6K S6K mTORC1->S6K activates Cell Growth & Proliferation Cell Growth & Proliferation S6K->Cell Growth & Proliferation This compound This compound This compound->PI3K inhibits This compound->mTORC1 inhibits

Caption: this compound inhibits the PI3K/mTOR signaling pathway.

Troubleshooting_Workflow Start Inconsistent this compound Results Q1 Is there significant cell growth inhibition? Start->Q1 A1_Yes Proceed with Downstream Analysis Q1->A1_Yes Yes A1_No Troubleshoot Lack of Effect Q1->A1_No No Q2 Are results reproducible? A1_Yes->Q2 TS1 Check Drug Concentration (Dose-Response) A1_No->TS1 TS2 Verify Drug Handling & Storage A1_No->TS2 TS3 Assess for Cell Line Resistance A1_No->TS3 A2_Yes Proceed with Further Experiments Q2->A2_Yes Yes A2_No Troubleshoot Variability Q2->A2_No No Q3 Are cellular responses as expected? A2_Yes->Q3 TS4 Standardize Cell Culture Conditions A2_No->TS4 TS5 Optimize Experimental Timing (Time-Course) A2_No->TS5 A3_Yes Publish Results Q3->A3_Yes Yes A3_No Investigate Unexpected Responses Q3->A3_No No TS6 Investigate Compensatory Signaling Pathways A3_No->TS6

Caption: A logical workflow for troubleshooting this compound experiments.

References

Technical Support Center: Managing BGT226-Induced Cytotoxicity in Normal Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers manage the cytotoxic effects of the dual PI3K/mTOR inhibitor, BGT226, on normal (non-cancerous) cells during in vitro experiments.

Troubleshooting Guides

Issue 1: Excessive Cytotoxicity in Normal Cell Lines

Researchers may observe significant cell death in normal cell lines even at low concentrations of this compound. This can hinder experiments aimed at studying the on-target effects in cancer cells co-cultured with or compared to normal cells.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
High Sensitivity of Normal Cells Some normal cell types are inherently more sensitive to PI3K/mTOR inhibition. It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for each cell line used.
Off-Target Effects At higher concentrations, this compound may have off-target effects that contribute to cytotoxicity.
Suboptimal Cell Culture Conditions Stressed cells due to factors like high confluency, nutrient depletion, or contamination can be more susceptible to drug-induced cytotoxicity.

Experimental Protocol: Determining the IC50 of this compound using an MTT Assay

This protocol is a general guideline and should be optimized for your specific cell line.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium.

    • Incubate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Drug Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in a complete culture medium to achieve a range of final concentrations (e.g., 1 nM to 10 µM).

    • Remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation:

    • Incubate the plate for 24, 48, or 72 hours, depending on the cell doubling time and experimental goals.

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

    • Incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Issue 2: Difficulty in Establishing a Therapeutic Window

A common challenge is finding a concentration of this compound that is effective against cancer cells while having minimal impact on normal cells in a co-culture or comparative study.

Strategies for Establishing a Therapeutic Window:

Strategy Description
Dose-Response Curves Generate parallel dose-response curves for both your cancer and normal cell lines. This will visually represent the therapeutic window where cancer cell viability is significantly reduced while normal cell viability remains high.
Time-Course Experiments Evaluate the cytotoxic effects of a fixed concentration of this compound over different time points (e.g., 24, 48, 72 hours). It may be possible to find a time point where cancer cells have undergone apoptosis, but normal cells are still viable.
Combination with Protective Agents While still largely experimental, the use of agents that selectively protect normal cells from chemotherapy-induced damage is an emerging area of research. For instance, inducing a temporary cell cycle arrest in normal cells could potentially reduce their sensitivity to cell cycle-dependent cytotoxic agents.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent, orally bioavailable dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR).[1][2] By inhibiting both PI3K and mTOR, this compound effectively blocks the PI3K/Akt/mTOR signaling pathway, which is a critical pathway for cell growth, proliferation, survival, and metabolism.[2] Dysregulation of this pathway is a common feature in many cancers.[2]

Q2: What are the expected effects of this compound on cell signaling?

A2: Treatment with this compound is expected to decrease the phosphorylation of key downstream effectors of the PI3K/Akt/mTOR pathway. This includes a reduction in phosphorylated Akt (p-Akt) and phosphorylated S6 ribosomal protein (p-S6). These can be measured by Western blotting to confirm the on-target activity of the compound.

Experimental Protocol: Western Blot for PI3K/mTOR Pathway Inhibition

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with the desired concentrations of this compound for the specified time.

    • Wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Boil samples at 95-100°C for 5 minutes.

    • Load 20-30 µg of protein per lane on an SDS-polyacrylamide gel and perform electrophoresis.

  • Protein Transfer:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST.

    • Incubate with primary antibodies against p-Akt, total Akt, p-S6, total S6, and a loading control (e.g., β-actin or GAPDH).

    • Wash and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Q3: Are there any known IC50 values for this compound in normal cell lines?

A3: Publicly available data on the IC50 values of this compound in a wide range of normal human cell lines is limited. Most studies have focused on its potent anti-proliferative effects in cancer cell lines, where IC50 values are often in the low nanomolar range. For example, in various head and neck cancer cell lines, the IC50 ranges from 7.4 to 30.1 nM.[3] In hepatocellular carcinoma cell lines, IC50 values were observed to be around 0.5 to 1.22 µM after 48 hours of treatment.[2] One study noted that another dual PI3K/mTOR inhibitor, GSK1059615, showed no cytotoxicity in primary human gastric epithelial cells.[4] This suggests that some normal cell types may be less sensitive. However, it is crucial to empirically determine the IC50 in the specific normal cell lines used in your experiments.

Q4: How can I be sure that the observed cytotoxicity is due to on-target inhibition of PI3K/mTOR?

A4: To confirm on-target effects, you can perform several experiments:

  • Western Blot Analysis: As detailed in the protocol above, demonstrating a dose-dependent decrease in the phosphorylation of downstream targets like Akt and S6 correlates the cytotoxic effect with pathway inhibition.

  • Rescue Experiments: If possible, overexpressing a constitutively active form of a downstream effector (e.g., Akt) might rescue the cells from this compound-induced death.

  • Use of Alternative Inhibitors: Comparing the effects of this compound with other PI3K and/or mTOR inhibitors with different chemical scaffolds can help to confirm that the observed phenotype is due to pathway inhibition rather than a specific off-target effect of this compound.

Q5: What are some general strategies to minimize off-target effects of kinase inhibitors like this compound in my experiments?

A5: Here are some general strategies:

  • Use the Lowest Effective Concentration: Based on your dose-response experiments, use the lowest concentration of this compound that gives the desired on-target effect in your cancer cells to minimize off-target effects in normal cells.

  • Optimize Incubation Time: Shorter incubation times may be sufficient to observe on-target effects without inducing significant off-target cytotoxicity.

  • Genetic Approaches: To definitively link the phenotype to the target, consider using genetic approaches like siRNA or CRISPR/Cas9 to knockdown PI3K or mTOR and observe if the phenotype mimics the effects of this compound.

Visualizations

PI3K/Akt/mTOR Signaling Pathway

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 Inhibits PDK1->Akt Phosphorylates TSC1_2 TSC1/2 Akt->TSC1_2 Inhibits Survival Cell Survival Akt->Survival mTORC2 mTORC2 mTORC2->Akt Phosphorylates Rheb Rheb TSC1_2->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Phosphorylates Proliferation Cell Growth & Proliferation S6K1->Proliferation EIF4EBP1->Proliferation Inhibits This compound This compound This compound->PI3K This compound->mTORC2 This compound->mTORC1

Caption: this compound inhibits the PI3K/Akt/mTOR pathway.

Experimental Workflow for Assessing this compound Cytotoxicity

Cytotoxicity_Workflow start Start seed_cells Seed Normal and Cancer Cells in 96-well Plates start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h treat_cells Treat Cells with this compound (include controls) incubate_24h->treat_cells prepare_this compound Prepare Serial Dilutions of this compound prepare_this compound->treat_cells incubate_drug Incubate for 24h, 48h, or 72h treat_cells->incubate_drug mtt_assay Perform MTT Assay incubate_drug->mtt_assay read_absorbance Read Absorbance at 570 nm mtt_assay->read_absorbance analyze_data Analyze Data and Determine IC50 Values read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for determining this compound IC50 values.

Troubleshooting Logic for High Cytotoxicity in Normal Cells

Troubleshooting_Logic problem High Cytotoxicity in Normal Cells Observed check_ic50 Have you determined the IC50 for the normal cell line? problem->check_ic50 perform_ic50 Perform Dose-Response Experiment (MTT Assay) check_ic50->perform_ic50 No compare_ic50 Is the IC50 significantly lower than in cancer cells? check_ic50->compare_ic50 Yes perform_ic50->compare_ic50 high_sensitivity Normal cell line is highly sensitive. Consider using a different normal cell line or adjusting experimental goals. compare_ic50->high_sensitivity Yes check_concentration Are you using the lowest effective concentration for cancer cells? compare_ic50->check_concentration No adjust_concentration Lower this compound concentration and/or reduce incubation time. check_concentration->adjust_concentration No check_culture Are cell culture conditions optimal (confluency, media, etc.)? check_concentration->check_culture Yes re_evaluate Re-evaluate cytotoxicity. adjust_concentration->re_evaluate optimize_culture Optimize cell culture conditions. check_culture->optimize_culture No check_culture->re_evaluate Yes optimize_culture->re_evaluate

Caption: Troubleshooting high cytotoxicity in normal cells.

References

BGT226 Technical Support Center: Stability, Storage, and Experimental Best Practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of BGT226, along with troubleshooting advice for common experimental challenges.

Frequently Asked Questions (FAQs)

1. What are the recommended storage conditions for this compound powder?

For long-term stability, this compound powder should be stored at -20°C.[1] Under these conditions, the compound is reported to be stable for at least three to four years.[1] For short-term storage, room temperature is acceptable for months.

2. How should I prepare and store this compound stock solutions?

This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1] It is recommended to prepare a concentrated stock solution in fresh, anhydrous DMSO. To minimize the effects of moisture absorption by DMSO, which can reduce solubility, use fresh DMSO for reconstitution.[1] For optimal stability of the stock solution, it should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C.[1][2] Under these conditions, the solution is stable for at least one year.[1] For shorter periods, storage at -20°C for up to one month is also acceptable.[1][2]

3. Can I store my diluted this compound working solutions?

It is not recommended to store diluted working solutions for long periods. For optimal results, especially for in vivo experiments, it is best to prepare fresh working solutions from the stock solution on the day of use.[1]

4. What is the stability of this compound in aqueous solutions or cell culture media?

The stability of this compound in aqueous solutions, including cell culture media, is limited. The compound is insoluble in water.[3] When preparing working dilutions in aqueous media, it is crucial to ensure that the final concentration of DMSO is compatible with your experimental system and does not cause precipitation of the compound. For in vivo studies, specific formulations using co-solvents like PEG400, Tween80, and propylene (B89431) glycol are often necessary to achieve a stable suspension for oral administration.[1] It is recommended to use these preparations immediately after formulation.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation of this compound in cell culture medium. The final DMSO concentration may be too low for the desired this compound concentration. The compound's solubility is lower in aqueous solutions.- Ensure the final DMSO concentration in your culture medium is sufficient to maintain solubility, typically not exceeding 0.5%. - Prepare intermediate dilutions in a solvent compatible with your final medium. - Gently warm the solution and vortex to aid dissolution.
Inconsistent or weaker than expected biological activity in vitro. - Compound degradation: Improper storage of stock solutions (e.g., repeated freeze-thaw cycles, prolonged storage at -20°C). - Cell line variability: Differences in passage number or cell health can affect responsiveness. - Low basal activity of the PI3K/Akt/mTOR pathway: Some cell lines may have low intrinsic pathway activation.- Verify compound integrity: Use a fresh aliquot of the stock solution stored at -80°C. Prepare fresh dilutions for each experiment. - Standardize cell culture conditions: Use cells with a consistent and low passage number. Ensure cells are healthy and in the logarithmic growth phase. - Stimulate the pathway: For cell lines with low basal activity, consider stimulating with growth factors (e.g., EGF, insulin) to activate the PI3K/Akt/mTOR pathway before treatment.
High background in Western blot analysis for phosphorylated proteins. - Insufficient blocking: The blocking step may not be adequate to prevent non-specific antibody binding. - High antibody concentration: The primary or secondary antibody concentration may be too high.- Optimize blocking: Increase the blocking time or try a different blocking agent (e.g., bovine serum albumin (BSA) instead of milk). - Titrate antibodies: Perform a dilution series to determine the optimal concentration for your primary and secondary antibodies.
Variability between replicate wells in cell viability assays. - Uneven cell seeding: Inconsistent cell numbers across wells. - Edge effects: Evaporation from the outer wells of a multi-well plate can concentrate media components and affect cell growth.- Ensure uniform cell suspension: Thoroughly mix the cell suspension before and during seeding. - Avoid edge effects: Do not use the outermost wells of the plate for experimental conditions. Instead, fill them with sterile PBS or media to maintain humidity.

Quantitative Data Summary

Table 1: this compound Storage and Stability

Form Storage Temperature Reported Stability Source
Powder-20°C≥ 3 years[1]
PowderRoom TemperatureStable for months[4]
In DMSO-80°C≥ 1 year[1]
In DMSO-20°C1 month[1][2]

Table 2: this compound Solubility

Solvent Solubility Source
DMSO~30 mg/mL[1]
WaterInsoluble[3]
EthanolInsoluble[3]

Experimental Protocols

Protocol 1: Assessment of this compound Stock Solution Stability

This protocol outlines a method to periodically check the stability and activity of your this compound stock solution.

  • Prepare a Reference Standard: On the day of your first experiment with a new batch of this compound, prepare a fresh stock solution in DMSO. Aliquot and store at -80°C. This will serve as your reference standard.

  • Cell-Based Activity Assay:

    • Seed a sensitive cancer cell line (e.g., a cell line with a known PIK3CA mutation) in a 96-well plate.

    • After 24 hours, treat the cells with a serial dilution of your freshly prepared this compound reference standard and the stock solution you wish to test (e.g., a stock that has been stored for a certain period or subjected to freeze-thaw cycles).

    • Incubate for 48-72 hours.

    • Perform a cell viability assay (e.g., MTT or CellTiter-Glo).

  • Data Analysis:

    • Calculate the IC50 (half-maximal inhibitory concentration) for both the reference standard and the test stock solution.

    • A significant increase in the IC50 of the test stock compared to the reference standard indicates a loss of compound activity.

  • Western Blot Analysis:

    • Treat the sensitive cell line with the reference and test this compound solutions at a concentration known to inhibit the PI3K/Akt/mTOR pathway (e.g., 100 nM) for 1-2 hours.

    • Lyse the cells and perform Western blot analysis for key pathway proteins, such as phosphorylated Akt (p-Akt) and phosphorylated S6 ribosomal protein (p-S6).

    • A diminished ability of the test stock to reduce the levels of p-Akt and p-S6 compared to the reference standard suggests degradation.

Visualizations

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 dephosphorylates mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival S6K p70S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 mTORC2 mTORC2 mTORC2->Akt activates Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation This compound This compound This compound->PI3K This compound->mTORC1 This compound->mTORC2

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

Experimental_Workflow start Start: Prepare this compound Stock Solution seed Seed Cells in Multi-well Plates start->seed treat Prepare Serial Dilutions & Treat Cells seed->treat incubate Incubate for Desired Time Period treat->incubate endpoint Perform Endpoint Assay incubate->endpoint viability Cell Viability Assay (e.g., MTT) endpoint->viability   For Cytotoxicity western Western Blot for Pathway Inhibition endpoint->western For Mechanism analysis Data Analysis (e.g., IC50 calculation) viability->analysis western->analysis

References

BGT226 Technical Support Center: Troubleshooting Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on avoiding and troubleshooting the precipitation of BGT226 in cell culture media. The following information is presented in a question-and-answer format to directly address common issues encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in cell culture?

This compound, also known as NVP-BGT226, is a potent dual inhibitor of Class I phosphoinositide 3-kinases (PI3Ks) and the mammalian target of rapamycin (B549165) (mTOR).[1][2] Dysregulation of the PI3K/AKT/mTOR signaling pathway is a frequent event in tumorigenesis, making it a key target for cancer therapeutics.[3] this compound is used in cell culture to study the effects of inhibiting this pathway on cancer cell growth, proliferation, and survival.[3]

Q2: What are the primary causes of this compound precipitation in cell culture media?

The primary cause of this compound precipitation is its low aqueous solubility. This compound is soluble in DMSO but insoluble in water and ethanol.[1] When a concentrated DMSO stock solution of this compound is diluted into an aqueous cell culture medium, the abrupt change in solvent polarity can cause the compound to "crash out" of solution, forming a precipitate. This phenomenon is often referred to as "solvent shock." Other contributing factors can include the final concentration of this compound, the composition of the cell culture medium (e.g., salt and protein content), and temperature fluctuations.[4]

Q3: What is the recommended solvent for preparing this compound stock solutions?

Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing this compound stock solutions.[1][2] It is crucial to use fresh, anhydrous (moisture-free) DMSO, as absorbed moisture can reduce the solubility of this compound.[1]

Q4: What is the maximum recommended final concentration of DMSO in my cell culture experiments?

To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, with many cell lines tolerating up to 0.1%. It is essential to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent on cell behavior.

Troubleshooting Guides

Guide 1: I observe a precipitate immediately after adding my this compound working solution to the cell culture medium.

This is a classic sign of "solvent shock" due to improper dilution. To resolve this, it is critical to perform serial dilutions of your high-concentration DMSO stock solution in DMSO first, before introducing it to the aqueous cell culture medium. This gradual reduction in the inhibitor's concentration in its preferred solvent helps to prevent it from precipitating when it comes into contact with the aqueous environment.

Guide 2: My cell culture medium appears cloudy or contains a precipitate after incubation with this compound for some time.

If precipitation occurs after a period of incubation, it could be due to several factors:

  • Compound Instability: The compound may be degrading over time in the aqueous environment at 37°C.

  • Interaction with Media Components: this compound may be interacting with components in the cell culture medium, such as salts or proteins from fetal bovine serum (FBS), leading to the formation of insoluble complexes.

  • Evaporation: Evaporation of the medium from the culture vessel can increase the concentration of this compound and other components, potentially exceeding the solubility limit.

To troubleshoot this, consider the following:

  • Reduce Incubation Time: If your experimental design allows, reduce the duration of the treatment.

  • Test Different Media Formulations: If you suspect an interaction with a specific media component, try a different formulation.

  • Use Serum-Free Media (if applicable): If you are working with a cell line that can be maintained in serum-free conditions, this may reduce protein-related precipitation.

  • Ensure Proper Humidification: Maintain proper humidity in your incubator to minimize evaporation.

Data Presentation

Table 1: Quantitative Data for this compound

ParameterValueNotes
Solubility in DMSO 30 mg/mL (46.11 mM)[1]Use fresh, anhydrous DMSO for optimal solubility.[1]
65 mg/mL (121.6 mM)[2]Sonication may be required to achieve higher concentrations.[2]
Solubility in Water Insoluble[1]
Solubility in Ethanol Insoluble[1]
IC50 (PI3Kα) 4 nM[2][5]
IC50 (PI3Kβ) 63 nM[2]
IC50 (PI3Kγ) 38 nM[2]
IC50 (Cell Growth Inhibition) 7.4 - 30.1 nMIn various head and neck cancer cell lines.[1]
~0.5 µM - 1.22 µMIn hepatocellular carcinoma cell lines after 48h.[6]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, cell culture grade DMSO

  • Sterile, conical-bottom microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes and sterile tips

Procedure:

  • Calculation: Determine the mass of this compound required to make a 10 mM stock solution. The molecular weight of this compound (maleate salt) is 650.6 g/mol .

    • Mass (mg) = 10 mmol/L * 650.6 g/mol * Volume (L) * 1000 mg/g

  • Weighing: Carefully weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Solubilization: Add the appropriate volume of anhydrous DMSO to the tube.

  • Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (up to 37°C) or brief sonication may be used to aid dissolution if necessary.[2]

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Protocol 2: Preparation of this compound Working Solution and Addition to Cell Culture

Materials:

  • 10 mM this compound stock solution in DMSO

  • Anhydrous, cell culture grade DMSO

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile microcentrifuge tubes

  • Calibrated pipettes and sterile tips

Procedure:

  • Prepare Intermediate Dilutions in DMSO:

    • Thaw an aliquot of the 10 mM this compound stock solution.

    • Perform serial dilutions of the stock solution in 100% DMSO to get closer to your final desired concentration. For example, to achieve a final concentration of 100 nM in your cell culture, you might prepare a 100 µM intermediate stock in DMSO.

  • Prepare Final Working Solution in Cell Culture Medium:

    • It is recommended to prepare a final working solution that is 1000x the desired final concentration in your cell culture. For a final concentration of 100 nM, this would be a 100 µM working solution.

  • Addition to Cell Culture:

    • Gently swirl the culture plate or flask containing the cells and pre-warmed medium.

    • Pipette the required volume of the final this compound working solution directly into the medium, ensuring the pipette tip is below the surface of the medium.

    • Immediately after adding the this compound, gently rock or swirl the plate to ensure rapid and uniform mixing. Avoid vigorous shaking, which can cause cell stress.

    • The final DMSO concentration should not exceed 0.5%.

Mandatory Visualizations

PI3K_mTOR_Pathway PI3K/mTOR Signaling Pathway Inhibition by this compound RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 S6K S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 mTORC2 mTORC2 mTORC2->AKT Activates Proliferation Cell Proliferation & Survival S6K->Proliferation fourEBP1->Proliferation This compound This compound This compound->PI3K This compound->mTORC1 This compound->mTORC2

Caption: this compound inhibits the PI3K/mTOR pathway.

BGT226_Workflow Experimental Workflow for this compound Treatment start Start prep_stock Prepare 10 mM Stock in 100% DMSO start->prep_stock store_stock Aliquot and Store Stock at -80°C prep_stock->store_stock thaw_stock Thaw Stock Solution store_stock->thaw_stock intermediate_dilution Prepare Intermediate Dilution in 100% DMSO thaw_stock->intermediate_dilution final_dilution Prepare Final Working Solution in Medium intermediate_dilution->final_dilution add_to_cells Add to Pre-warmed Cell Culture Medium final_dilution->add_to_cells incubate Incubate Cells for Desired Time add_to_cells->incubate analyze Analyze Results incubate->analyze

Caption: Workflow for preparing and using this compound.

Troubleshooting_Tree Troubleshooting this compound Precipitation start Precipitation Observed? when When did it occur? start->when Yes immediate Immediately upon addition to media when->immediate Immediately later After some incubation time when->later Later solution1 Root Cause: Solvent Shock immediate->solution1 solution2 Possible Causes: - Instability - Media Interaction - Evaporation later->solution2 action1a Action: Prepare intermediate dilutions in 100% DMSO before adding to media. solution1->action1a action1b Action: Ensure final DMSO concentration is low (<0.5%). solution1->action1b action2a Action: Reduce incubation time. solution2->action2a action2b Action: Test different media or use serum-free conditions. solution2->action2b action2c Action: Ensure proper humidification in incubator. solution2->action2c

Caption: Decision tree for troubleshooting precipitation.

References

BGT226 Technical Support Center: Interpreting Unexpected Phenotypes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected phenotypes during experiments with BGT226, a dual PI3K/mTOR inhibitor.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during your experiments with this compound.

Q1: We observe cell death, but it doesn't appear to be apoptotic. Is this a known effect of this compound?

A1: Yes, this compound has been observed to induce apoptosis-independent cell death in certain cancer cell lines, such as head and neck cancer cells[1]. While this compound can induce classical apoptosis (caspase-dependent) in cell lines like hepatocellular carcinoma cells[2][3], an alternative cell death mechanism may be at play in your model.

Troubleshooting Steps:

  • Confirm Apoptosis-Independence:

    • Pan-Caspase Inhibition: Treat cells with a pan-caspase inhibitor (e.g., Z-VAD-FMK) in combination with this compound. If cell death persists, it is likely apoptosis-independent[2].

    • Apoptosis Marker Analysis: Perform western blotting for key apoptosis markers like cleaved PARP and cleaved Caspase-3/7. The absence of cleavage despite cell death suggests an alternative pathway.

  • Investigate Autophagy-Related Cell Death:

    • Autophagy Marker Analysis: Monitor the conversion of LC3-I to LC3-II via western blot. An increase in the LC3-II/LC3-I ratio is a hallmark of autophagy.

    • Autophagy Inhibition: Use autophagy inhibitors like chloroquine (B1663885) (CQ) or 3-methyladenine (B1666300) (3-MA) alongside this compound. If inhibiting autophagy rescues the cells from this compound-induced death, it suggests that autophagy is mediating the cell death.

Q2: We are seeing less cytotoxicity than expected, or even potential resistance to this compound. What could be the underlying mechanism?

A2: One of the key unexpected phenotypes associated with this compound is the induction of autophagy, which can act as a pro-survival mechanism in some cancer cells, leading to drug resistance. Studies in hepatocellular carcinoma have shown that inhibiting autophagy can enhance the cytotoxic effects of this compound.

Troubleshooting Steps:

  • Assess Autophagy Induction:

    • Perform a time-course and dose-response experiment to measure the levels of LC3-II and p62/SQSTM1 by western blot. A sustained increase in LC3-II and degradation of p62 upon this compound treatment indicates the induction of autophagic flux.

  • Test the Role of Autophagy in Cell Survival:

    • Co-treat your cells with this compound and an autophagy inhibitor (e.g., chloroquine or 3-MA).

    • Measure cell viability using an MTT or similar assay. A significant decrease in cell viability with the combination treatment compared to this compound alone would suggest that autophagy is playing a protective role.

Q3: The effect of this compound on the PI3K pathway in our cells is less pronounced than its effect on the mTOR pathway. Is this normal?

A3: While this compound is a dual PI3K/mTOR inhibitor, the relative inhibition of each pathway can be cell-type dependent. For instance, a study in pancreatic cancer cell lines showed a significant inhibition of p-mTOR with a less pronounced effect on the PI3K pathway.

Troubleshooting Steps:

  • Comprehensive Pathway Analysis:

    • Perform western blot analysis for key downstream effectors of both pathways.

      • PI3K pathway: p-Akt (Ser473 and Thr308), p-GSK3β.

      • mTOR pathway: p-mTOR (Ser2448), p-S6K, p-4E-BP1.

    • A dose-response and time-course experiment will provide a clearer picture of the kinetics of inhibition for each pathway in your specific cell model.

  • Consider Genetic Background:

    • The mutation status of key genes in the PI3K/mTOR pathway (e.g., PIK3CA, PTEN) can influence the cellular response to this compound. Sequencing these genes in your cell line may provide valuable context for your observations.

Quantitative Data Summary

The following tables summarize quantitative data from studies on this compound.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) at 48hReference
MahlavuHepatocellular Carcinoma0.55[3]
SNU449Hepatocellular Carcinoma~0.5[3]
SNU475Hepatocellular CarcinomaNot specified[3]
Hep3BHepatocellular Carcinoma1.22[3]
HepG2Hepatocellular Carcinoma1.35[3]
MDA-MB-415Breast CancerNot specified[4]
ZR75-1Breast CancerNot specified[4]
MCF7Breast CancerNot specified[4]
T47DBreast CancerNot specified[4]
BT-483Breast CancerNot specified[4]

Table 2: Effect of this compound on Apoptosis and Cell Cycle in Hepatocellular Carcinoma Cells (24h treatment)

Cell LineThis compound Conc. (µM)% Apoptotic Cells (Annexin-V Positive)% Cells in G0/G1 PhaseReference
Mahlavu0.1~20%Data not shown[2]
0.5~40%Data not shown[2]
1.0~55%Data not shown[2]
SNU4750.1~15%Data not shown[2]
0.5~35%Data not shown[2]
1.0~50%Data not shown[2]
Hep3B0.1~10%Data not shown[2]
0.5~20%Data not shown[2]
1.0~30%Data not shown[2]
Mahlavu0.1Data not shown~70%[2]
0.5Data not shown~80%[2]
Hep3B0.5Data not shown~65%[2]
1.0Data not shown~75%[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

1. Cell Viability Assay (MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Treat cells with various concentrations of this compound for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

2. Western Blot Analysis for Apoptosis and Autophagy Markers

  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include:

      • Cleaved PARP

      • Cleaved Caspase-3, -7, -9

      • LC3A/B

      • p62/SQSTM1

      • p-Akt, Akt, p-mTOR, mTOR, p-S6K, S6K

      • β-actin (as a loading control)

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis can be performed to quantify band intensities.

3. Cell Cycle Analysis by Flow Cytometry

  • Cell Preparation: Harvest cells after this compound treatment, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

PI3K/mTOR Signaling Pathway and this compound Inhibition

BGT226_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates TSC2 TSC2 Akt->TSC2 Inhibits Apoptosis Apoptosis Akt->Apoptosis Inhibits mTORC2 mTORC2 mTORC2->Akt Activates Rheb Rheb TSC2->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K S6K mTORC1->S6K Activates FourEBP1 4E-BP1 mTORC1->FourEBP1 Inhibits ULK1 ULK1 mTORC1->ULK1 Inhibits Proliferation Cell Proliferation & Survival S6K->Proliferation Protein_Synth Protein Synthesis S6K->Protein_Synth Autophagy Autophagy ULK1->Autophagy This compound This compound This compound->PI3K Inhibits This compound->mTORC2 Inhibits This compound->mTORC1 Inhibits

Caption: this compound is a dual inhibitor of PI3K and mTOR complexes (mTORC1 and mTORC2).

Troubleshooting Workflow for Unexpected Cytotoxicity

Troubleshooting_Workflow Start Start: Unexpected Cell Viability Result Check_Apoptosis Assess Apoptosis Markers (Cleaved PARP, Caspases) Start->Check_Apoptosis Apoptosis_Observed Apoptosis Observed? Check_Apoptosis->Apoptosis_Observed Expected_Outcome Expected Outcome: Apoptotic Cell Death Apoptosis_Observed->Expected_Outcome Yes Investigate_Autophagy Assess Autophagy Markers (LC3-II/I ratio, p62) Apoptosis_Observed->Investigate_Autophagy No Autophagy_Observed Autophagy Induced? Investigate_Autophagy->Autophagy_Observed Inhibit_Autophagy Inhibit Autophagy (e.g., with Chloroquine) Autophagy_Observed->Inhibit_Autophagy Yes Other_Mechanism Conclusion: Other Cell Death Mechanism or Resistance Autophagy_Observed->Other_Mechanism No Viability_Change Cell Viability Restored? Inhibit_Autophagy->Viability_Change Prosurvival_Autophagy Conclusion: Pro-survival Autophagy is Occurring Viability_Change->Prosurvival_Autophagy Yes Viability_Change->Other_Mechanism No

Caption: A logical workflow to troubleshoot unexpected cell viability results with this compound.

Logical Relationship: this compound, Autophagy, and Cell Fate

Autophagy_Logic This compound This compound Treatment Inhibition PI3K/mTOR Inhibition This compound->Inhibition Autophagy_Induction Autophagy Induction Inhibition->Autophagy_Induction Cell_Death Autophagic Cell Death Autophagy_Induction->Cell_Death Cell_Survival Pro-survival Autophagy (Drug Resistance) Autophagy_Induction->Cell_Survival Cell_Context Cellular Context (e.g., Cancer Type, Genetic Background) Cell_Context->Cell_Death Cell_Context->Cell_Survival

Caption: The cellular context determines whether this compound-induced autophagy leads to cell death or survival.

References

Technical Support Center: Minimizing Variability in BGT226 In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to minimizing variability in in vivo studies involving the dual PI3K/mTOR inhibitor, BGT226. By addressing common issues and providing detailed protocols, this resource aims to enhance the reproducibility and reliability of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound, also known as NVP-BGT226, is a potent, orally bioavailable dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR).[1] It specifically targets class I PI3K isoforms (PI3Kα, PI3Kβ, and PI3Kγ) and mTORC1/2.[1][2] By inhibiting the PI3K/AKT/mTOR signaling pathway, this compound can induce cell cycle arrest, apoptosis, and autophagy in cancer cells, leading to the inhibition of tumor growth.[3][4]

Q2: What are the known challenges and sources of variability in this compound in vivo studies?

A2: A significant challenge reported in studies with this compound is the potential for variable systemic exposure and inconsistent target inhibition.[5] This variability can arise from factors such as drug formulation and administration, animal handling, the specific tumor model used, and inherent biological differences between animals.

Q3: What are the key pharmacodynamic markers to monitor for this compound activity in vivo?

A3: The most relevant pharmacodynamic markers for assessing this compound activity are the phosphorylation levels of downstream effectors in the PI3K/AKT/mTOR pathway. Specifically, a decrease in the phosphorylation of AKT (at Ser473) and ribosomal protein S6 (p-S6) in tumor tissue indicates successful target engagement and pathway inhibition.[4]

Q4: What are the reported effective doses of this compound in mouse xenograft models?

A4: In a FaDu cell xenograft mouse model, oral administration of this compound at 2.5 and 5 mg/kg for three weeks resulted in a 34.7% and 76.1% reduction in tumor growth, respectively.[6] The optimal dose will depend on the specific tumor model and should be determined empirically.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues encountered during this compound in vivo studies.

Symptom/Observation Potential Cause Recommended Solution
High variability in tumor growth between animals in the same group 1. Inconsistent number of viable tumor cells injected.[7] 2. Variation in injection technique (subcutaneous vs. intradermal). 3. Poor health status of some animals. 4. Cell line instability or heterogeneity.1. Ensure accurate cell counting and viability assessment (e.g., trypan blue exclusion) before injection. Aim for >90% viability. 2. Standardize the injection procedure. Ensure all injections are subcutaneous and at a consistent site. 3. Acclimatize animals properly and exclude any unhealthy individuals from the study. 4. Use cells from a consistent passage number and ensure they are in the exponential growth phase at the time of harvesting.
Lack of significant tumor growth inhibition despite treatment 1. Suboptimal drug formulation leading to poor bioavailability.[5] 2. Inadequate dosing or dosing frequency. 3. Inherent or acquired resistance of the tumor model. 4. Inconsistent drug administration.1. Use a consistent and validated formulation for oral gavage (see detailed protocol below). 2. Perform a dose-response study to determine the optimal dose and schedule for your specific model. 3. Confirm the sensitivity of your cell line to this compound in vitro. Assess pharmacodynamic markers (p-AKT, p-S6) in tumor tissue to confirm target engagement in vivo. 4. Ensure accurate and consistent oral gavage technique for all animals.
Inconsistent pharmacodynamic (PD) marker results 1. Variable drug exposure between animals.[5] 2. Inconsistent timing of tissue collection relative to the last dose. 3. Issues with tissue sample handling and processing.1. Standardize the this compound formulation and administration protocol. 2. Collect tumor samples at a consistent time point after the final dose for all animals to ensure comparable drug levels. 3. Immediately snap-freeze tumor tissue in liquid nitrogen after collection and store at -80°C. Use protease and phosphatase inhibitors during protein extraction.
Tumors initially regress and then regrow during treatment 1. Development of acquired resistance. 2. Suboptimal dosing schedule allowing for pathway reactivation between doses.1. Analyze resistant tumors for potential mechanisms of resistance (e.g., mutations in the PI3K/mTOR pathway). 2. Consider adjusting the dosing frequency based on pharmacokinetic and pharmacodynamic data.

Experimental Protocols

Protocol for Preparation of this compound for Oral Gavage in Mice

This protocol is adapted from a commercially available formulation and is designed to enhance the solubility and consistency of this compound for oral administration.

Materials:

Procedure:

  • Prepare a 100 mg/mL stock solution of PEG400.

  • For a 1 mL final working solution, start with 5 µL of Tween 80.

  • Add 300 µL of the 100 mg/mL PEG400 stock solution to the Tween 80 and mix until the solution is clear.

  • Add 50 µL of propylene glycol to the mixture and mix until clear.

  • Weigh the required amount of this compound maleate powder and dissolve it in the prepared vehicle.

  • Add sterile ddH₂O to bring the final volume to 1 mL.

  • It is crucial to use the mixed solution immediately for optimal results.[6]

Note: The final concentration of this compound should be calculated based on the desired dose (mg/kg) and the average weight of the mice.

Protocol for Western Blot Analysis of p-AKT and p-S6 in Tumor Xenografts

This protocol outlines the key steps for assessing this compound target engagement in tumor tissue.

1. Protein Extraction:

  • Homogenize frozen tumor tissue in ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysate at high speed to pellet cellular debris.

  • Collect the supernatant containing the protein extract.

2. Protein Quantification:

  • Determine the protein concentration of each lysate using a standard protein assay (e.g., Bradford or BCA assay).

  • Normalize all samples to the same protein concentration.

3. Gel Electrophoresis and Transfer:

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

4. Immunoblotting:

  • Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against p-AKT (Ser473), total AKT, p-S6, and total S6 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

  • Wash the membrane thoroughly with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again with TBST.

5. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Capture the image using a digital imaging system.

  • Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels for each target.

Visualizations

This compound Signaling Pathway

BGT226_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival S6K S6K mTORC1->S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 mTORC2 mTORC2 mTORC2->AKT Activates S6 S6 S6K->S6 CellGrowth Cell Growth & Proliferation S6->CellGrowth FourEBP1->CellGrowth Inhibits (when active) This compound This compound This compound->PI3K Inhibits This compound->mTORC1 Inhibits This compound->mTORC2 Inhibits

Caption: this compound inhibits the PI3K/AKT/mTOR signaling pathway.

Experimental Workflow for this compound In Vivo Studies

BGT226_In_Vivo_Workflow cluster_setup Experiment Setup cluster_execution Experiment Execution cluster_analysis Data Analysis CellCulture 1. Tumor Cell Culture (~80% confluency) CellHarvest 2. Cell Harvesting & Viability Check (>90%) CellCulture->CellHarvest TumorImplantation 4. Subcutaneous Tumor Cell Implantation CellHarvest->TumorImplantation AnimalAcclimatization 3. Animal Acclimatization & Health Check AnimalAcclimatization->TumorImplantation TumorGrowth 5. Tumor Growth Monitoring (to ~100-150 mm³) TumorImplantation->TumorGrowth Randomization 6. Animal Randomization (Treatment & Control Groups) TumorGrowth->Randomization Treatment 8. Oral Gavage Administration Randomization->Treatment BGT226Prep 7. This compound Formulation (Prepare fresh daily) BGT226Prep->Treatment TumorMeasurement 9. Tumor Volume & Body Weight Measurement (2-3x/week) Treatment->TumorMeasurement TissueCollection 10. Tumor Tissue Collection (at study endpoint) TumorMeasurement->TissueCollection PDAnalysis 11. Pharmacodynamic Analysis (Western Blot for p-AKT, p-S6) TissueCollection->PDAnalysis DataInterpretation 12. Data Interpretation & Statistical Analysis PDAnalysis->DataInterpretation

Caption: Workflow for conducting this compound in vivo xenograft studies.

Logical Relationship for Troubleshooting Inconsistent Tumor Growth

Caption: Troubleshooting logic for inconsistent tumor growth in xenografts.

References

Technical Support Center: BGT226 Western Blot Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering high background issues during Western blot analysis involving the dual PI3K/mTOR inhibitor, BGT226.

Troubleshooting High Background in Western Blotting

High background on a Western blot can obscure target protein bands, making data interpretation difficult. This guide addresses common causes of high background and provides systematic solutions to resolve them.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of high background on my Western blot?

High background in Western blotting can manifest as a uniform dark haze across the membrane or as multiple non-specific bands.[1] Common culprits include:

  • Insufficient Blocking: Incomplete blocking of the membrane allows antibodies to bind non-specifically, leading to a generalized high background.[1]

  • Antibody Concentration Too High: Excessive concentrations of primary or secondary antibodies can result in non-specific binding and a dark background.[1][2]

  • Inadequate Washing: Insufficient washing fails to remove unbound primary and secondary antibodies, contributing to background noise.[1]

  • Membrane Handling Issues: Allowing the membrane to dry out at any stage can cause irreversible high background.[2][3] Contamination of buffers or equipment can also be a source of background.[3]

  • Overexposure: Excessively long exposure times during signal detection can lead to a saturated signal and high background.[4]

  • Non-specific Secondary Antibody Binding: The secondary antibody may be binding to non-target proteins on the blot.[5]

Q2: How can I optimize the blocking step to reduce background?

Optimizing the blocking step is crucial for preventing non-specific antibody binding.[1]

  • Choice of Blocking Agent: The two most common blocking agents are non-fat dry milk and bovine serum albumin (BSA). If you are experiencing high background with one, try switching to the other.[1] For detecting phosphorylated proteins, which is common when studying the effects of this compound, BSA is generally preferred as milk contains phosphoproteins (like casein) that can interfere with the signal.[5][6]

  • Blocking Concentration and Duration: You can try increasing the concentration of your blocking agent (e.g., from 3-5% to 7%) and extending the blocking time (e.g., 2 hours at room temperature or overnight at 4°C).[4][7][8]

  • Adding a Detergent: Including a mild detergent like Tween 20 (at a concentration of 0.05% to 0.2%) in your blocking and wash buffers can help reduce non-specific interactions.[4][9]

Q3: My background is still high after optimizing blocking. What should I do next?

If blocking optimization is insufficient, the next step is to assess your antibody concentrations and washing procedure.

  • Antibody Titration: The optimal antibody concentration can vary. It is essential to perform a dilution series (titration) for both your primary and secondary antibodies to find the concentration that provides a strong specific signal with minimal background.[1]

  • Incubation Time and Temperature: Consider reducing the antibody incubation time or performing the incubation at a lower temperature (e.g., overnight at 4°C instead of a shorter incubation at room temperature).[1][2]

  • Washing Steps: Increase the number and duration of your washes. For example, you can increase from three washes of 5-10 minutes each to four or five washes of 10-15 minutes.[1] Using a larger volume of wash buffer can also be beneficial.[10]

Q4: Could my samples or the membrane itself be the source of the high background?

Yes, issues with your sample preparation or the membrane can contribute to high background.

  • Sample Preparation: Ensure your protein lysates are fresh and have been prepared with protease and phosphatase inhibitors to prevent degradation, which can appear as smears or non-specific bands.[5] Loading too much protein per lane can also lead to high background.[6]

  • Membrane Choice and Handling: While both nitrocellulose and PVDF membranes are common, PVDF membranes may have a higher protein binding capacity, which can sometimes lead to higher background.[2] If you are using a PVDF membrane, ensure it is properly activated with methanol (B129727) before use.[3] Crucially, never let the membrane dry out during the Western blotting process.[2][3][6]

Q5: I see non-specific bands in addition to a general high background. How do I troubleshoot this?

Non-specific bands can arise from several factors:

  • Antibody Cross-reactivity: Your primary antibody may be recognizing other proteins with similar epitopes.

  • Secondary Antibody Issues: To check if the secondary antibody is the cause, run a control blot that includes only the secondary antibody (no primary antibody).[2][5] If bands appear, your secondary antibody is binding non-specifically. Consider using a pre-adsorbed secondary antibody to reduce cross-reactivity.[5]

  • Protein Degradation: As mentioned, degraded protein samples can result in multiple lower molecular weight bands.[5]

Quantitative Data Summary

The following table provides general recommended concentration ranges and incubation times for Western blotting. Note that optimal conditions should be determined empirically for each specific antibody and experimental setup.

ParameterRecommendation
Blocking
Blocking Agent5% non-fat dry milk or 3-5% BSA in TBST/PBST
Blocking Time1-2 hours at room temperature or overnight at 4°C
Primary Antibody
DilutionTitrate to determine optimal concentration (e.g., 1:500 - 1:2000)
Incubation Time2 hours at room temperature or overnight at 4°C
Secondary Antibody
DilutionTitrate to determine optimal concentration (e.g., 1:2000 - 1:20,000)
Incubation Time1-2 hours at room temperature
Washing
Wash BufferTBST or PBST (with 0.05% - 0.2% Tween 20)
Wash Duration3-5 washes of 5-15 minutes each

Experimental Protocols

Standard Western Blot Protocol

This protocol outlines the key steps for performing a Western blot experiment.

  • Sample Preparation:

    • Lyse cells or tissues in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[11]

    • Determine the protein concentration of the lysates using a protein assay such as the BCA assay.[11]

    • Mix the desired amount of protein (e.g., 5-15 µg for a mini-gel) with SDS-PAGE sample buffer and boil for 5-10 minutes.[11]

  • SDS-PAGE:

    • Load the prepared samples and a pre-stained protein ladder into the wells of a polyacrylamide gel.[12]

    • Run the gel at a constant voltage until the dye front reaches the bottom of the gel.[12]

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[11]

    • If using a PVDF membrane, pre-wet it in methanol.

    • Confirm successful transfer by staining the membrane with Ponceau S.

  • Blocking:

    • Wash the membrane briefly with TBST or PBST.

    • Incubate the membrane in blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBST/PBST) for at least 1 hour at room temperature with gentle agitation.[2]

  • Primary Antibody Incubation:

    • Dilute the primary antibody in blocking buffer to the predetermined optimal concentration.

    • Incubate the membrane with the primary antibody solution for 2 hours at room temperature or overnight at 4°C with gentle agitation.[12]

  • Washing:

    • Wash the membrane three times for 5-15 minutes each with TBST or PBST to remove unbound primary antibody.[11]

  • Secondary Antibody Incubation:

    • Dilute the appropriate HRP-conjugated secondary antibody in blocking buffer.

    • Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.[11]

  • Final Washes:

    • Wash the membrane three times for 5-15 minutes each with TBST or PBST.[11]

  • Detection:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system or X-ray film.

Visualizations

This compound Target Signaling Pathway

BGT226_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 S6K p70S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 mTORC2 mTORC2 mTORC2->AKT Proliferation Cell Proliferation & Survival S6K->Proliferation _4EBP1->Proliferation This compound This compound This compound->PI3K This compound->mTORC1 This compound->mTORC2

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.

Western Blot High Background Troubleshooting Workflow

WB_Troubleshooting Start High Background Observed CheckBlocking 1. Review Blocking Step Start->CheckBlocking OptimizeBlocking Action: - Increase blocker concentration/time - Switch blocking agent (e.g., BSA for phospho-Ab) - Add Tween 20 to blocker CheckBlocking->OptimizeBlocking Issue Found CheckAntibody 2. Assess Antibody Concentration CheckBlocking->CheckAntibody No Issue OptimizeBlocking->CheckAntibody TitrateAntibody Action: - Titrate primary & secondary antibodies - Reduce incubation time/temperature CheckAntibody->TitrateAntibody Issue Found CheckWashing 3. Evaluate Washing Procedure CheckAntibody->CheckWashing No Issue TitrateAntibody->CheckWashing OptimizeWashing Action: - Increase number and duration of washes - Ensure adequate wash buffer volume CheckWashing->OptimizeWashing Issue Found CheckOther 4. Investigate Other Potential Causes CheckWashing->CheckOther No Issue OptimizeWashing->CheckOther OtherSolutions Action: - Check for membrane drying - Prepare fresh buffers - Run secondary antibody only control - Reduce exposure time CheckOther->OtherSolutions Issue Found Resolved Problem Resolved CheckOther->Resolved No Issue OtherSolutions->Resolved

Caption: A step-by-step workflow for troubleshooting high background in Western blotting.

References

Validation & Comparative

Comparing BGT226 and rapamycin effects on mTOR signaling

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to BGT226 and Rapamycin (B549165) in mTOR Signaling Research

For researchers investigating the intricacies of the PI3K/AKT/mTOR signaling pathway, a critical cellular cascade that governs cell growth, proliferation, and metabolism, the choice of inhibitory tool is paramount.[1][2] This guide provides an objective comparison of two widely utilized mTOR pathway inhibitors: this compound and rapamycin. We will delve into their distinct mechanisms of action, present comparative experimental data, and provide detailed experimental protocols to assist researchers in making informed decisions for their studies.

Mechanism of Action: A Tale of Two Inhibitors

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that forms the catalytic core of two distinct protein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[3][4] While both this compound and rapamycin target this pathway, they do so with fundamentally different mechanisms and specificities.

Rapamycin , a macrolide compound, functions as a highly specific allosteric inhibitor of mTORC1.[5][6] It first binds to the intracellular protein FKBP12, and this complex then interacts with the FRB domain of mTOR within the mTORC1 complex.[2][7] This interaction destabilizes the association of Raptor, a key scaffolding protein, with mTOR, thereby preventing the phosphorylation of mTORC1's primary downstream effectors, S6 Kinase (S6K) and 4E-Binding Protein 1 (4E-BP1).[8] Notably, rapamycin does not directly inhibit the kinase activity of mTOR and generally has a minimal acute effect on mTORC2, which is involved in the activation of AKT.[3][9][10] However, prolonged treatment with rapamycin has been shown in some cell types to disrupt the assembly and function of mTORC2.[5][11]

This compound (NVP-BGT226), in contrast, is a potent, orally bioavailable dual inhibitor that targets both phosphatidylinositol 3-kinase (PI3K) and mTOR.[12][13] Unlike rapamycin, this compound is an ATP-competitive inhibitor, directly targeting the kinase domain of both mTORC1 and mTORC2, as well as class I PI3K isoforms.[10][14][15] By inhibiting PI3K, this compound blocks the activation of the downstream kinase AKT. Its direct inhibition of mTOR prevents the phosphorylation of substrates for both mTORC1 (S6K, 4E-BP1) and mTORC2 (AKT at Ser473). This dual-action mechanism allows this compound to overcome the feedback activation of AKT that can occur with mTORC1-specific inhibitors like rapamycin.[9][10]

Data Presentation: Quantitative Comparison

The following table summarizes the key differences between this compound and rapamycin based on their inhibitory profiles and effects on key signaling molecules.

FeatureThis compoundRapamycin
Primary Target(s) Class I PI3K, mTORC1, mTORC2[12][16]mTORC1[3][5]
Mechanism of Inhibition ATP-competitive kinase inhibitor[10][15]Allosteric inhibitor (requires FKBP12)[2][7]
Effect on PI3K Direct Inhibition[12]No direct effect
Effect on mTORC1 Direct Inhibition[14]Direct Inhibition[6]
Effect on mTORC2 Direct Inhibition[10]No acute effect; chronic inhibition possible[5][11]
Effect on p-AKT (Ser473) Strong Inhibition[9][17]No direct inhibition; may increase with chronic use[9]
Effect on p-S6K (Thr389) Strong Inhibition[15][17]Strong Inhibition[9]
Effect on p-4E-BP1 Strong Inhibition[11]Partial or transient inhibition in some cells[18][19]
IC50 for PI3Kα ~4 nM[12][16][20]N/A
IC50 for PI3Kβ ~63 nM[12][16][20]N/A
IC50 for PI3Kγ ~38 nM[12][16][20]N/A

Experimental Protocols

A cornerstone experiment for comparing the effects of this compound and rapamycin is Western Blot analysis, which allows for the quantification of changes in the phosphorylation status of key mTOR pathway proteins.

Protocol: Western Blot Analysis of mTOR Pathway Activation

This protocol provides a general framework for assessing the effects of this compound and rapamycin on the phosphorylation of AKT, S6K, and 4E-BP1.

1. Cell Culture and Treatment:

  • Seed cells (e.g., HCC, head and neck cancer, or other relevant cell lines) in 6-well plates and grow to 70-80% confluency.[21]

  • Starve cells in serum-free medium for 12-24 hours to reduce basal pathway activation.

  • Treat cells with varying concentrations of this compound (e.g., 1-100 nM), rapamycin (e.g., 10-200 nM), or DMSO as a vehicle control for a specified duration (e.g., 1, 6, or 24 hours).[9][21]

2. Cell Lysis and Protein Quantification:

  • After treatment, place plates on ice and wash cells with ice-cold PBS.

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[21]

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA protein assay.[22]

3. SDS-PAGE and Protein Transfer:

  • Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer.[23]

  • Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene fluoride (B91410) (PVDF) membrane.[23]

4. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of target proteins (e.g., p-AKT (Ser473), total AKT, p-S6K (Thr389), total S6K, p-4E-BP1 (Thr37/46), total 4E-BP1) overnight at 4°C.[8][22]

  • Wash the membrane three times with TBST.

  • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[22]

  • Wash the membrane again three times with TBST.

5. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[23]

  • Quantify band intensities using densitometry software. Normalize the signal of each phosphoprotein to its corresponding total protein to determine the relative change in phosphorylation.

Mandatory Visualization

The following diagrams illustrate the mTOR signaling pathway with the respective points of inhibition for this compound and rapamycin, and a typical workflow for the Western Blot experiment.

mTOR_Pathway cluster_translation RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT PIP3 TSC TSC1/2 AKT->TSC mTORC2 mTORC2 mTORC2->AKT pS473 Rheb Rheb TSC->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 FourEBP1 4E-BP1 mTORC1->FourEBP1 Translation Protein Synthesis & Cell Growth S6K1->Translation This compound This compound This compound->PI3K This compound->mTORC2 This compound->mTORC1 Rapamycin Rapamycin Rapamycin->mTORC1

Caption: PI3K/AKT/mTOR signaling with this compound and Rapamycin inhibition points.

Western_Blot_Workflow A 1. Cell Culture & Treatment B 2. Cell Lysis & Protein Quantification A->B C 3. SDS-PAGE B->C D 4. Protein Transfer (to PVDF membrane) C->D E 5. Blocking D->E F 6. Primary Antibody Incubation E->F G 7. Secondary Antibody Incubation F->G H 8. Detection (ECL) G->H I 9. Data Analysis H->I

Caption: Standard workflow for Western blot analysis.

References

BGT226 in Focus: A Comparative Guide to Dual PI3K/mTOR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the dual phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR) inhibitor, BGT226, with other prominent inhibitors in its class. The following analysis is supported by preclinical data from various studies, with a focus on quantitative comparisons and detailed experimental methodologies.

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in a wide range of cancers has made it a prime target for therapeutic intervention. Dual PI3K/mTOR inhibitors, such as this compound, have emerged as a promising strategy to overcome the feedback loops and resistance mechanisms observed with single-target agents. This guide will delve into a comparative analysis of this compound against other notable dual PI3K/mTOR inhibitors, including BEZ235, GSK2126458, and PKI-587, presenting key preclinical data in a structured format.

Performance Comparison of Dual PI3K/mTOR Inhibitors

The following tables summarize the in vitro and in vivo performance of this compound and its key competitors across various cancer cell lines and xenograft models.

In Vitro Efficacy: Inhibition of Cell Viability (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The data below showcases the IC50 values of the compared inhibitors across a panel of cancer cell lines.

Cell LineCancer TypeThis compound IC50 (nM)BEZ235 IC50 (nM)GSK2126458 IC50 (nM)PKI-587 IC50 (nM)
Head and Neck Cancer
FaDuHead and Neck Squamous Cell Carcinoma23.1 ± 7.4---
OECM1Head and Neck Squamous Cell Carcinoma12.5 ± 5.1---
SCC4Head and Neck Squamous Cell Carcinoma7.4---
TU183Head and Neck Squamous Cell Carcinoma30.1---
KBHead and Neck Squamous Cell Carcinoma----
Hepatocellular Carcinoma
MahlavuHepatocellular Carcinoma550---
SNU449Hepatocellular Carcinoma500---
SNU475Hepatocellular Carcinoma----
Hep3BHepatocellular Carcinoma1220---
HepG2Hepatocellular Carcinoma1350---
Breast Cancer
T47DBreast Cancer--3-
BT474Breast Cancer--2.4-
MDA-MB-361Breast Cancer---4
Colorectal Cancer
HCT116Colorectal Cancer-14.3 ± 6.410-
DLD-1Colorectal Cancer-9.0 ± 1.5--
SW480Colorectal Cancer-12.0 ± 1.6--
Prostate Cancer
PC3-MM2Prostate Cancer---13.1
LNCaPProstate Cancer-6.10 ± 0.40--
DU145Prostate Cancer-16.25 ± 4.72--
Leukemia
K562Chronic Myelogenous Leukemia-370 ± 210--
KBM7RChronic Myelogenous Leukemia-430 ± 270--

Note: IC50 values can vary depending on the specific experimental conditions (e.g., incubation time, assay method). Data is compiled from multiple sources for comparison.

In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models

The following table summarizes the in vivo efficacy of the inhibitors in suppressing tumor growth in animal models.

InhibitorCancer TypeXenograft ModelDosing RegimenTumor Growth Inhibition
This compound Head and Neck CancerFaDu2.5 and 5 mg/kg, oral, daily for 3 weeks34.7% and 76.1% reduction, respectively[1]
BEZ235 Renal Cell Carcinoma786-0Daily for 21 daysSignificant growth arrest compared to control
BEZ235 Renal Cell CarcinomaA498Daily for 21 daysSignificant growth arrest compared to control
BEZ235 Gastric CancerNCI-N8720 and 40 mg/kg/day for 2 weeksSignificant dose-dependent tumor growth control[2]
BEZ235 Colorectal CancerPatient-Derived-42.5% disease control rate (monotherapy)[3]
GSK2126458 Breast CancerBT4743 mg/kg, oral, 5 days/week for 3 weeksDose-dependent tumor growth inhibition[4]
PKI-587 Breast CancerMDA-MB-36125 mg/kg, i.v., once weeklyShrank large tumors and suppressed regrowth[5][6]
PKI-587 Breast CancerBT474-Tumor growth inhibition[5][6]
PKI-587 Colon CancerHCT116-Tumor growth inhibition[5][6]
PKI-587 Lung CancerH1975-Tumor growth inhibition[5][6]
PKI-587 GliomaU87MG-Tumor growth inhibition[5][6]
PKI-587 T-cell Acute Lymphoblastic Leukemia--Delayed tumor progression and reduced tumor load[7]

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the PI3K/mTOR signaling pathway and typical experimental workflows.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT TSC1_2 TSC1/2 AKT->TSC1_2 inhibits mTORC2 mTORC2 mTORC2->AKT S473 Rheb Rheb-GTP TSC1_2->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 S6K1 p70S6K1 mTORC1->S6K1 fourEBP1 4E-BP1 mTORC1->fourEBP1 inhibits Proliferation Cell Proliferation, Growth, Survival S6K1->Proliferation eIF4E eIF4E fourEBP1->eIF4E inhibits eIF4E->Proliferation This compound This compound & Other Dual Inhibitors This compound->PI3K inhibits This compound->mTORC2 inhibits This compound->mTORC1 inhibits Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation CellCulture Cancer Cell Line Culture InhibitorTreatment Treatment with PI3K/mTOR Inhibitor CellCulture->InhibitorTreatment ViabilityAssay Cell Viability Assay (e.g., MTT, CellTiter-Glo) InhibitorTreatment->ViabilityAssay WesternBlot Western Blot Analysis (p-AKT, p-S6, etc.) InhibitorTreatment->WesternBlot IC50 IC50 Determination ViabilityAssay->IC50 PathwayInhibition Pathway Inhibition Confirmation WesternBlot->PathwayInhibition Xenograft Tumor Xenograft Implantation TumorGrowth Tumor Growth Monitoring Xenograft->TumorGrowth InhibitorDosing Inhibitor Dosing (Oral, IV) TumorGrowth->InhibitorDosing Efficacy Tumor Growth Inhibition Assessment InhibitorDosing->Efficacy PD_Analysis Pharmacodynamic Analysis (Tumor Biomarkers) InhibitorDosing->PD_Analysis TGI Tumor Growth Inhibition (%) Efficacy->TGI TargetModulation Target Modulation in Tumors PD_Analysis->TargetModulation

References

Confirming BGT226-Induced Autophagy: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the experimental methods used to confirm autophagy induced by BGT226, a potent dual PI3K/mTOR inhibitor. This guide compares this compound's effects with other autophagy modulators and presents supporting experimental data and detailed protocols.

This compound is an orally bioavailable compound that inhibits class I PI3K and mTOR kinases, key components of the PI3K/Akt/mTOR signaling pathway.[1] Dysregulation of this pathway is a common feature in many cancers, making it a prime target for therapeutic intervention.[2] this compound has been shown to induce cell cycle arrest, apoptosis, and autophagy in various cancer cell lines.[2] The induction of autophagy is a critical aspect of this compound's mechanism of action, and its confirmation relies on the monitoring of specific molecular markers.

Key Autophagy Markers for this compound

The most widely accepted markers for confirming autophagy induction are the microtubule-associated protein 1A/1B-light chain 3 (LC3) and sequestosome 1 (p62/SQSTM1).

  • LC3: During autophagy, the cytosolic form of LC3 (LC3-I) is converted to a lipidated form (LC3-II), which is recruited to the membranes of autophagosomes. An increase in the LC3-II/LC3-I ratio is a hallmark of autophagosome formation.

  • p62/SQSTM1: This protein acts as a receptor for cargo destined for autophagic degradation and is itself degraded in the process. Therefore, a decrease in p62 levels is indicative of a functional autophagic flux.[3]

Comparative Performance of this compound

The efficacy of this compound in inducing autophagy can be compared to other well-known mTOR inhibitors, such as rapamycin. Furthermore, the use of autophagy inhibitors like chloroquine (B1663885) (CQ) and 3-methyladenine (B1666300) (3-MA) can help to confirm that the observed cellular effects are indeed autophagy-dependent.

Quantitative Data Summary

The following tables summarize the cytotoxic effects of this compound and the qualitative changes in autophagy markers upon treatment.

Cell LineIC50 of this compound (48h treatment)Reference
FaDu23.1 ± 7.4 nM[1]
OECM112.5 ± 5.1 nM[1]
Mahlavu0.55 µM[4]
SNU-4490.51 µM[4]
Hep 3B21.22 µM[4]
HepG21.35 µM[4]
TreatmentLC3-II Levelsp62/SQSTM1 LevelsAutophagic FluxReference
This compoundIncreasedDecreasedInduced[5]
RapamycinIncreasedDecreasedInduced[6]
This compound + ChloroquineFurther IncreasedIncreased/AccumulatedBlocked at fusion step[5]
This compound + 3-MethyladenineDecreasedNo significant changeBlocked at initiation step[7]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Western Blot Analysis for LC3 and p62

This protocol is for the detection and quantification of LC3-I, LC3-II, and p62 protein levels.

  • Cell Lysis:

    • Culture cells to 70-80% confluency in 6-well plates.

    • Treat cells with this compound, rapamycin, and/or autophagy inhibitors at the desired concentrations and time points.

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing periodically.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • Sample Preparation and SDS-PAGE:

    • Normalize protein concentrations for all samples.

    • Add 4x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

    • Load 20-30 µg of protein per lane onto a 12-15% SDS-polyacrylamide gel.

    • Run the gel at 100-120V until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer proteins to a PVDF membrane at 100V for 60-90 minutes.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies against LC3 (1:1000) and p62 (1:1000) overnight at 4°C. A loading control like β-actin or GAPDH should also be used.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection and Analysis:

    • Detect the chemiluminescent signal using an imaging system.

    • Quantify band intensities using software like ImageJ.

    • Normalize the LC3-II and p62 bands to the loading control. Calculate the LC3-II/LC3-I ratio.[8]

Fluorescence Microscopy for LC3 Puncta

This method visualizes the formation of autophagosomes.

  • Cell Culture and Treatment:

    • Seed cells on coverslips in a 24-well plate.

    • Treat cells as described for Western blotting.

  • Fixation and Permeabilization:

    • Wash cells with PBS.

    • Fix with 4% paraformaldehyde in PBS for 10 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize with 0.1% Triton X-100 in PBS for 5 minutes.

    • Wash three times with PBS.

  • Immunostaining:

    • Block with 3% BSA in PBS for 30 minutes.

    • Incubate with anti-LC3 primary antibody (1:200) in 3% BSA/PBS for 1 hour at room temperature.

    • Wash five times with PBS.

    • Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) (1:2000) in 3% BSA/PBS for 1 hour in the dark.

    • Wash five times with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using a mounting medium containing DAPI to stain the nuclei.

    • Visualize and capture images using a fluorescence or confocal microscope.

    • Quantify the number of LC3 puncta per cell. An increase in puncta indicates autophagosome formation.

Cell Viability (MTT) Assay

This assay measures the cytotoxic effects of this compound.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

    • Incubate overnight.

  • Treatment:

    • Treat cells with various concentrations of this compound, alone or in combination with autophagy inhibitors.

    • Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate at 37°C for 3-4 hours, until purple formazan (B1609692) crystals are visible.

  • Solubilization:

    • Add 100 µL of MTT solvent (e.g., DMSO or a solution of 40% DMF, 2% acetic acid, and 16% SDS) to each well.

    • Mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

Visualizing the Pathways and Processes

The following diagrams illustrate the signaling pathway affected by this compound, the experimental workflow for confirming autophagy, and the logical relationship between the markers.

BGT226_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Activates AKT Akt PI3K->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates ULK1_complex ULK1 Complex mTORC1->ULK1_complex Inhibits Beclin1_complex Beclin-1 Complex (VPS34) ULK1_complex->Beclin1_complex Activates Autophagosome Autophagosome (LC3-II) Beclin1_complex->Autophagosome Initiates Autolysosome Autolysosome Autophagosome->Autolysosome Fuses with Lysosome p62 p62/SQSTM1 + Cargo p62->Autophagosome Recruited to This compound This compound This compound->PI3K This compound->mTORC1 Inhibits Experimental_Workflow cluster_treatment Cell Treatment cluster_assays Assays cluster_readouts Data Analysis Control Control WB Western Blot (LC3, p62) Control->WB IF Immunofluorescence (LC3 Puncta) Control->IF MTT MTT Assay (Cell Viability) Control->MTT This compound This compound This compound->WB This compound->IF This compound->MTT BGT226_CQ This compound + Chloroquine BGT226_CQ->WB BGT226_CQ->IF BGT226_CQ->MTT BGT226_3MA This compound + 3-MA BGT226_3MA->WB BGT226_3MA->IF BGT226_3MA->MTT WB_analysis LC3-II/I Ratio p62 Levels WB->WB_analysis IF_analysis Puncta Quantification IF->IF_analysis MTT_analysis IC50 Calculation MTT->MTT_analysis Autophagy_Confirmation_Logic cluster_markers Primary Markers cluster_inhibitors Inhibitor Confirmation BGT226_Treatment This compound Treatment LC3_increase Increased LC3-II/I Ratio BGT226_Treatment->LC3_increase p62_decrease Decreased p62 BGT226_Treatment->p62_decrease CQ_effect Chloroquine blocks p62 degradation & further increases LC3-II BGT226_Treatment->CQ_effect MA3_effect 3-MA prevents LC3-II increase BGT226_Treatment->MA3_effect Autophagy_Confirmed Autophagy Confirmed LC3_increase->Autophagy_Confirmed p62_decrease->Autophagy_Confirmed CQ_effect->Autophagy_Confirmed MA3_effect->Autophagy_Confirmed

References

BGT226 specificity profiling against kinase panels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase inhibitor BGT226, a potent dual inhibitor of Class I PI3K and mTOR kinases.[1][2][3] Its performance is evaluated against other relevant kinase inhibitors, supported by experimental data to inform research and development decisions.

Introduction to this compound

This compound (NVP-BGT226) is an orally bioavailable imidazoquinoline derivative that acts as a pan-Class I phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR) inhibitor.[4] By targeting these central nodes in the PI3K/AKT/mTOR signaling pathway, this compound has demonstrated significant anti-proliferative and pro-apoptotic activity in various cancer cell lines and preclinical models.[2][5] Dysregulation of this pathway is a frequent event in tumorigenesis, making it a critical target for cancer therapy.[4][5]

Kinase Specificity Profile of this compound

This compound exhibits high potency against Class I PI3K isoforms and mTOR. The inhibitory activity of this compound is most pronounced against the p110α subunit of PI3K, with activity also observed against the β and γ isoforms.

Target KinaseThis compound IC50 (nM)
PI3Kα4
PI3Kβ63
PI3Kγ38
mTOR-
IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. Data compiled from multiple sources.[1][3]

While this compound is primarily a PI3K/mTOR inhibitor, a comprehensive understanding of its specificity requires profiling against a broader panel of kinases. Such "kinome-wide" screening is essential to identify potential off-target effects and to better interpret cellular and in vivo responses to the compound. However, publicly available, comprehensive kinome scan data for this compound is limited. Researchers are encouraged to perform such profiling for their specific experimental context.

Comparative Analysis with Other Kinase Inhibitors

To contextualize the activity of this compound, it is useful to compare its potency with other well-characterized inhibitors of the PI3K/mTOR pathway, such as the pan-PI3K inhibitor LY294002 and the mTORC1 inhibitor rapamycin.

InhibitorTarget(s)Key Features
This compound PI3K/mTORDual inhibitor with potent activity against PI3Kα. Shows significant growth inhibition in various cancer cells.[1][2]
LY294002 Pan-PI3KA first-generation, reversible, and ATP-competitive inhibitor of all Class I PI3K isoforms.
Rapamycin mTORC1An allosteric inhibitor of mTORC1, known for its cytostatic effects.

In preclinical studies, this compound has shown significant growth inhibition and signal blockage profiles compared to LY294002 and rapamycin.[1]

Signaling Pathway and Experimental Workflow

The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism. This compound exerts its effects by inhibiting two key kinases in this pathway: PI3K and mTOR.

PI3K_AKT_mTOR_Pathway cluster_membrane cluster_cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates CellSurvival Cell Survival AKT->CellSurvival S6K S6K mTORC1->S6K Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates mTORC2 mTORC2 mTORC2->AKT Activates CellGrowth Cell Growth & Proliferation S6K->CellGrowth _4EBP1->CellGrowth This compound This compound This compound->PI3K This compound->mTORC1 This compound->mTORC2

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.

The following diagram outlines a general workflow for assessing the specificity of a kinase inhibitor like this compound against a panel of kinases.

Kinase_Profiling_Workflow cluster_prep cluster_assay cluster_detection Compound Prepare this compound Serial Dilutions Incubation Incubate Kinase, this compound, and Substrate Compound->Incubation KinasePanel Prepare Kinase Panel KinasePanel->Incubation Reagents Prepare Assay Reagents (ATP, Substrate) Reaction Initiate Reaction with ATP Reagents->Reaction Incubation->Reaction Termination Terminate Reaction Reaction->Termination Detection Measure Kinase Activity Termination->Detection DataAnalysis Data Analysis (IC50 Determination) Detection->DataAnalysis Specificity Determine Specificity Profile DataAnalysis->Specificity

Caption: A generalized workflow for in vitro kinase inhibitor profiling.

Experimental Protocols

A detailed protocol for an in vitro kinase assay is crucial for obtaining reliable and reproducible data. Below is a generalized protocol that can be adapted for profiling this compound against a kinase panel.

In Vitro Kinase Assay (Radiometric Filter Binding Assay)

This protocol is a widely used method for determining the inhibitory activity of compounds against specific kinases.

Materials:

  • Recombinant Kinases (panel of interest)

  • This compound (or other test compounds)

  • Kinase-specific peptide substrate

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • [γ-³³P]ATP

  • Unlabeled ATP

  • Phosphocellulose filter plates

  • 0.75% Phosphoric acid

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in an appropriate solvent (e.g., DMSO).

  • Reaction Mix Preparation: For each kinase to be tested, prepare a reaction mix containing the kinase, its specific peptide substrate, and kinase reaction buffer.

  • Incubation: Add the diluted this compound or vehicle control to the reaction mix in a 96-well plate. Incubate for a predetermined time (e.g., 10-20 minutes) at room temperature to allow the inhibitor to bind to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP to each well. The final ATP concentration should be at or near the Km for each specific kinase.

  • Reaction Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-120 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination: Stop the reaction by adding phosphoric acid.

  • Substrate Capture: Transfer the reaction mixtures to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter.

  • Washing: Wash the filter plate multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Detection: Dry the filter plate and measure the amount of incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase activity remaining at each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Note: This is a generalized protocol. Specific conditions such as enzyme and substrate concentrations, ATP concentration, and incubation times should be optimized for each kinase being assayed. Non-radioactive assay formats, such as those based on fluorescence or luminescence, are also widely available and can be adapted for high-throughput screening.

References

BGT226: A Comparative Analysis of a Dual PI3K/mTOR Inhibitor Across Diverse Cancer Types

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the dual PI3K/mTOR inhibitor, BGT226 (NVP-BGT226), reveals its potent anti-cancer activity across a range of malignancies, including head and neck, hepatocellular, breast, and pancreatic cancers. This guide provides a detailed comparison of its efficacy, mechanism of action, and relevant experimental data to support researchers, scientists, and drug development professionals in the field of oncology.

This compound is an orally bioavailable small molecule that targets two critical nodes in the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway. Dysregulation of this pathway is a frequent event in tumorigenesis, making it a prime target for cancer therapy. This guide synthesizes preclinical data to offer a comparative perspective on the performance of this compound in various cancer contexts.

In Vitro Efficacy: A Multi-Cancer Perspective

The half-maximal inhibitory concentration (IC50) of this compound demonstrates significant variability across different cancer cell lines, indicating a range of sensitivities.

Cancer TypeCell LineIC50 (nM)Reference
Head and Neck Squamous Cell Carcinoma (HNSCC) FaDu23.1 ± 7.4[1]
OECM112.5 ± 5.1[1]
SCC4, TU183, KB7.4 - 30.1[2]
Hepatocellular Carcinoma (HCC) Mahlavu~500[3]
SNU449~500[3]
SNU475Not specified[3]
HepG2~1350[3]
Hep3B~1220[3]
Pancreatic Cancer Panc-1, BxPc-3, AsPC-1, MiaPaCa-2Effective at 10-100 nM

Note: IC50 values for pancreatic cancer cell lines were not explicitly provided in the search results but the effective concentration range was noted.

Mechanism of Action: Cell Cycle Arrest and Induction of Cell Death

This compound consistently demonstrates an ability to induce G0/G1 phase cell cycle arrest across various cancer types.[2][3][4] This is a key mechanism for its anti-proliferative effects.

The mode of cell death induced by this compound appears to be context-dependent. In hepatocellular carcinoma and multiple myeloma cell lines, this compound induces apoptosis.[3] Conversely, in head and neck cancer cells, it triggers apoptosis-independent cell death, primarily through the induction of autophagy.[4]

In Vivo Efficacy: Preclinical Xenograft Models

Preclinical studies using xenograft models have demonstrated the in vivo anti-tumor activity of this compound. In a FaDu (HNSCC) cell xenograft model, oral administration of this compound at 2.5 mg/kg and 5 mg/kg for three weeks resulted in a 34.7% and 76.1% reduction in tumor growth, respectively, compared to the control group.[2]

Comparative Analysis with Other PI3K/mTOR Inhibitors

This compound has been compared with other PI3K/mTOR inhibitors in preclinical settings. In head and neck cancer models, this compound showed significant growth inhibition and signal blockage profiles when compared to the PI3K inhibitor LY294002 and the mTOR inhibitor rapamycin.[1] Studies have also compared this compound with another dual PI3K/mTOR inhibitor, BEZ235, demonstrating that both compounds effectively inhibit the phosphorylation of downstream targets of the PI3K/mTOR pathway.[5][6]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and a general workflow for evaluating the efficacy of this compound.

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 mTORC2 mTORC2 mTORC2->AKT activates Proliferation Cell Proliferation & Survival S6K->Proliferation _4EBP1->Proliferation inhibition of translation This compound This compound This compound->PI3K inhibits This compound->mTORC1 inhibits This compound->mTORC2 inhibits

Caption: PI3K/mTOR signaling pathway targeted by this compound.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis A Cancer Cell Lines (Head and Neck, HCC, Breast, Pancreatic) B Treat with this compound (Varying Concentrations) A->B C MTT Assay (Cell Viability/IC50) B->C D Flow Cytometry (Cell Cycle Analysis) B->D E Western Blot (Apoptosis/Autophagy Markers) B->E F Establish Xenograft Model (e.g., in nude mice) G Oral Administration of this compound F->G H Monitor Tumor Growth G->H I Immunohistochemistry (Pathway Markers) H->I

Caption: General experimental workflow for this compound evaluation.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are summaries of standard protocols used in the evaluation of this compound.

Cell Viability (MTT) Assay
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Drug Treatment: Treat cells with various concentrations of this compound and a vehicle control for 24-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Western Blot Analysis
  • Cell Lysis: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.

  • Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, p-mTOR, cleaved PARP, LC3B) overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis by Flow Cytometry
  • Cell Treatment and Harvesting: Treat cells with this compound for the desired time, then harvest and wash the cells with PBS.

  • Fixation: Fix the cells in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The percentages of cells in G0/G1, S, and G2/M phases are determined using cell cycle analysis software.

In Vivo Xenograft Study
  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells in Matrigel) into the flank of immunodeficient mice (e.g., nude mice).

  • Tumor Growth: Allow the tumors to reach a palpable size (e.g., 100-200 mm³).

  • Drug Administration: Randomize the mice into treatment and control groups. Administer this compound orally at the desired doses and schedule.

  • Tumor Measurement: Measure the tumor volume with calipers at regular intervals.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).

This comparative guide provides a valuable resource for understanding the preclinical profile of this compound. The presented data highlights its potential as a broad-spectrum anti-cancer agent, while also underscoring the importance of considering cancer-type specific responses in its clinical development. Further research is warranted to delineate the precise molecular determinants of sensitivity and resistance to this compound in different tumor contexts.

References

BGT226 Demonstrates Potent In Vivo Anti-Tumor Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo anti-tumor efficacy of BGT226, a dual PI3K/mTOR inhibitor. Supported by experimental data, this document details the compound's performance against other cancer therapeutics and outlines the methodologies for key experiments.

This compound (NVP-BGT226) has shown significant promise in preclinical in vivo studies, effectively inhibiting tumor growth in various cancer models. As a potent, orally bioavailable dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR), this compound targets a critical signaling pathway frequently dysregulated in cancer.[1][2] This guide synthesizes findings from multiple studies to present a clear picture of its in vivo capabilities.

Comparative In Vivo Efficacy of this compound

In a xenograft model using FaDu human head and neck cancer cells, oral administration of this compound resulted in a dose-dependent inhibition of tumor growth.[3][4] A study further comparing this compound with other PI3K/mTOR pathway inhibitors in the same model demonstrated its superior or comparable efficacy.[3][4]

Treatment GroupDosageTumor Growth Reduction (Day 21)ComparisonReference
This compound2.5 mg/kg34.7%-[1][3][5]
This compound5 mg/kg76.1%-[1][3][5]
RapamycinNot SpecifiedComparable to this compoundNo significant difference[3][4]
LY294002Not SpecifiedSignificantly less than this compoundThis compound showed smaller final tumor volume[3]

In models of acute lymphoblastic leukemia (ALL), dual PI3K/mTOR inhibitors like this compound have shown greater anti-proliferative effects in vitro compared to mTOR inhibitors alone.[6] In vivo studies in a NOD/SCID mouse model of pre-B-ALL confirmed the efficacy of this compound in extending survival, although responses varied between individual xenografts when compared to the mTOR inhibitor everolimus (B549166) and another dual inhibitor, BEZ235.[6]

Xenograft ModelThis compound vs. EverolimusThis compound vs. BEZ235Reference
0407SuperiorNo significant difference[6]
2032SuperiorNo significant difference[6]
1345InferiorNo significant difference[6]
0398InferiorNot specified[6]

Mechanism of Action: PI3K/AKT/mTOR Signaling Pathway

This compound exerts its anti-tumor effects by inhibiting the PI3K/AKT/mTOR pathway, which is crucial for cell proliferation, growth, and survival.[1][2] Dysregulation of this pathway is a common event in many cancers, making it a key therapeutic target.[7][8] this compound acts as an ATP-competitive inhibitor of all class I PI3K isoforms and mTORC1/2.[9] In vivo studies have confirmed that this compound treatment leads to the suppression of downstream effectors such as p-p70 S6 kinase.[7][8]

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes This compound This compound This compound->PI3K Inhibition This compound->mTORC1 Inhibition

This compound targets the PI3K/AKT/mTOR signaling pathway.

Experimental Protocols

The following is a generalized protocol for assessing the in vivo anti-tumor efficacy of this compound in a xenograft mouse model, based on methodologies described in the referenced studies.

In Vivo Xenograft Tumor Growth Inhibition Study
  • Cell Culture: Human cancer cell lines (e.g., FaDu for head and neck cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Animal Model: Female immunodeficient mice (e.g., athymic nude or NOD/SCID), typically 6-8 weeks old, are used.

  • Tumor Implantation: A suspension of cancer cells (e.g., 1 x 10^7 cells/mL) in a mixture of cold PBS and Matrigel is subcutaneously injected into the flank of each mouse.

  • Tumor Growth Monitoring and Randomization: Tumor volume is monitored by caliper measurements (Volume = (Length x Width²) / 2). When tumors reach a predetermined size (e.g., 100-150 mm³), mice are randomized into treatment and control groups.

  • Drug Administration: this compound is administered orally at specified doses (e.g., 2.5 and 5 mg/kg) according to the study schedule (e.g., daily for 21 days). The control group receives the vehicle.

  • Efficacy Endpoint: The primary endpoint is typically tumor growth inhibition, measured by changes in tumor volume over time. Animal body weight is also monitored as an indicator of toxicity.

  • Pharmacodynamic Analysis: At the end of the study, tumors may be excised for analysis of target modulation (e.g., levels of phosphorylated AKT and S6) by Western blot or immunohistochemistry.

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., FaDu) Tumor_Implantation 2. Tumor Cell Implantation Cell_Culture->Tumor_Implantation Tumor_Growth 3. Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization 4. Randomization into Groups Tumor_Growth->Randomization Drug_Admin 5. This compound or Vehicle Admin. Randomization->Drug_Admin Efficacy_Endpoint 6. Efficacy Endpoint Analysis Drug_Admin->Efficacy_Endpoint PD_Analysis 7. Pharmacodynamic Analysis Efficacy_Endpoint->PD_Analysis

Workflow for in vivo xenograft studies of this compound.

In addition to direct tumor growth inhibition, studies have shown that this compound can induce cell cycle arrest at the G0/G1 phase and promote autophagy.[7][9] In some cancer cell types, this compound has been observed to induce apoptosis, while in others, cell death occurs through an apoptosis-independent pathway.[7][9] These multifaceted effects contribute to its potent anti-tumor activity in vivo.

Phase I clinical trials have been conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound in patients with advanced solid tumors.[10][11] These studies are crucial for translating the promising preclinical findings into clinical applications.

References

Comparative Analysis of BGT226 in Chemoresistant Cancers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the dual PI3K/mTOR inhibitor BGT226 with other chemotherapeutic agents in the context of cross-resistance. Supported by experimental data, this document outlines the performance of this compound in various cancer models, details relevant experimental protocols, and visualizes key cellular pathways.

This compound: A Dual Inhibitor of PI3K and mTOR

This compound (NVP-BGT226) is an orally bioavailable small molecule that potently inhibits both phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR).[1] These two kinases are central components of a signaling pathway that is frequently hyperactivated in cancer, promoting cell growth, proliferation, and survival.[2] By simultaneously targeting both PI3K and mTOR, this compound aims to overcome some of the resistance mechanisms that can arise when only one of these targets is inhibited.[1]

Cross-Resistance Profile of this compound

Studies have shown that this compound retains its activity in cancer cell lines that have developed resistance to conventional chemotherapies. This suggests that this compound may offer a therapeutic advantage in heavily pre-treated patient populations.

Performance in Cisplatin-Resistant Cancers

Cisplatin (B142131) is a platinum-based chemotherapy agent widely used in the treatment of various solid tumors. However, the development of resistance is a major clinical challenge. Research indicates that this compound is effective in cisplatin-resistant head and neck cancer cells.[3] In one study, cross-resistance to this compound was not observed in a cisplatin-resistant cell line.[3]

Performance in Taxane-Resistant Cancers

Paclitaxel (B517696), a member of the taxane (B156437) family, is another cornerstone of cancer chemotherapy. While direct cross-resistance studies with this compound are not extensively documented in the readily available literature, the distinct mechanisms of action—this compound targeting a signaling pathway and paclitaxel targeting microtubules—suggest a low probability of cross-resistance.

Performance in Anthracycline-Resistant Cancers

Doxorubicin is an anthracycline antibiotic commonly used in cancer treatment. Similar to taxanes, the likelihood of cross-resistance with this compound is presumed to be low due to their different molecular targets.

Performance in EGFR Inhibitor-Resistant Cancers

Erlotinib (B232) is a tyrosine kinase inhibitor that targets the epidermal growth factor receptor (EGFR). Acquired resistance to erlotinib is a common clinical issue. Some studies have shown that cancer cell lines with acquired resistance to cytotoxic agents can exhibit enhanced sensitivity to EGFR inhibitors, and this resistance is not associated with cross-resistance to erlotinib.[4] The efficacy of this compound has been noted in gefitinib-resistant models, suggesting its potential in cancers that have developed resistance to EGFR inhibitors.[5]

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of this compound and other chemotherapies. It is important to note that the data is compiled from various studies and direct head-to-head comparisons in the same experimental setup are limited.

Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines

Cell LineCancer TypeThis compound IC50Notes
FaDuHead and Neck23.1 ± 7.4 nM[2]-
OECM1Head and Neck12.5 ± 5.1 nM[2]-
SCC4, TU183, KBHead and Neck7.4 - 30.1 nM[1]-
MahlavuHepatocellular Carcinoma0.55 µM (48h)[5]PTEN deficient.[5]
SNU449Hepatocellular CarcinomaIC50 reported[5]Low PTEN expression.[5]
SNU475Hepatocellular CarcinomaIC50 reported[5]-
Hep3BHepatocellular CarcinomaIC50 reported[5]-
HepG2Hepatocellular Carcinoma1.35 µM (48h)[5]-
Panc-1, BxPc-3, AsPC-1, MiaPaCa-2PancreaticEffective at 10-100 nM[6]Induces G0/G1 cell cycle arrest.[6]
Breast Cancer Cell LinesBreastLow nanomolar LC50 in PTEN-negative and PIK3CA mutant lines[7]-

Table 2: In Vivo Efficacy of this compound in Xenograft Models

Cell Line XenograftCancer TypeThis compound DosageTumor Growth Inhibition
FaDuHead and Neck2.5 mg/kg, p.o., 3 weeks34.7% reduction on day 21[1]
FaDuHead and Neck5 mg/kg, p.o., 3 weeks76.1% reduction on day 21[1]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and incubate for 24 hours.

  • Drug Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, cisplatin) for the desired duration (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[8][9]

  • Formazan (B1609692) Solubilization: Add 100 µL of solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[8] The IC50 value, the concentration of drug that inhibits cell growth by 50%, can then be calculated.

Western Blot Analysis of the PI3K/mTOR Pathway

Western blotting is used to detect specific proteins in a sample.

  • Cell Lysis: Treat cells with the drug for the specified time, then lyse the cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Gel Electrophoresis: Separate 30-50 µg of protein from each sample by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-Akt, phospho-mTOR, total Akt, total mTOR, and a loading control like GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Tumor Model

This model is used to assess the anti-tumor efficacy of a compound in a living organism.

  • Cell Preparation: Harvest cancer cells and resuspend them in a mixture of media and Matrigel.

  • Cell Implantation: Subcutaneously inject 1-5 million cells into the flank of immunocompromised mice.[10]

  • Tumor Growth: Monitor tumor growth by measuring tumor volume with calipers.

  • Drug Administration: Once tumors reach a certain size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the drug (e.g., this compound orally) according to the planned schedule and dosage.

  • Efficacy Assessment: Monitor tumor volume and body weight throughout the study. At the end of the study, tumors can be excised for further analysis.

Visualizations

PI3K/mTOR Signaling Pathway

The following diagram illustrates the simplified PI3K/mTOR signaling pathway and the point of inhibition by this compound.

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT Akt PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates S6K p70S6K mTORC1->S6K Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates mTORC2 mTORC2 mTORC2->AKT Phosphorylates Proliferation Cell Proliferation, Growth, Survival S6K->Proliferation _4EBP1->Proliferation Inhibits (when unphosphorylated) This compound This compound This compound->PI3K This compound->mTORC1 This compound->mTORC2

Caption: Simplified PI3K/mTOR signaling pathway inhibited by this compound.

Experimental Workflow for Cross-Resistance Study

The logical workflow for investigating the cross-resistance profile of this compound is depicted below.

Cross_Resistance_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies A Parental Cancer Cell Lines B Generate Chemoresistant Cell Lines (e.g., Cisplatin-R) A->B C Treat Parental and Resistant Cells with this compound and other Chemotherapies A->C B->C D Cell Viability Assay (MTT) C->D F Western Blot for Signaling Pathway Analysis C->F E Determine IC50 Values D->E G Establish Xenograft Tumors (Parental and Resistant Lines) E->G Inform H Treat Mice with this compound or other Chemotherapies G->H I Monitor Tumor Growth and Toxicity H->I J Analyze Tumors (e.g., Immunohistochemistry) I->J

Caption: Workflow for assessing this compound cross-resistance.

References

A Comparative Guide to BGT226 in Combination with Other Targeted Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the dual PI3K/mTOR inhibitor BGT226 in combination with other targeted therapies, supported by preclinical experimental data. The information is intended to assist researchers in evaluating the potential of this compound-based combination strategies for further investigation.

Mechanism of Action: this compound

This compound is a potent, orally bioavailable dual inhibitor of Class I phosphatidylinositol 3-kinases (PI3Ks) and the mammalian target of rapamycin (B549165) (mTOR). It exhibits strong inhibitory activity against PI3Kα, β, and γ isoforms.[1][2] By targeting two key nodes in the PI3K/Akt/mTOR signaling pathway, this compound effectively disrupts critical cellular processes implicated in cancer cell growth, proliferation, and survival. Preclinical studies have demonstrated that this compound can induce cell cycle arrest at the G0/G1 phase, trigger apoptosis, and stimulate autophagy in various cancer cell lines.[2][3][4]

Preclinical Performance of this compound Combination Therapies: A Comparative Analysis

While direct head-to-head preclinical studies comparing different this compound combination therapies are limited, this section summarizes key findings from various studies to provide a comparative overview. The data presented here is compiled from separate preclinical investigations and should be interpreted with consideration of the different experimental models and conditions used.

This compound in Combination with MEK Inhibitors

The combination of PI3K/mTOR and MEK inhibitors is a rational approach to co-target two major signaling pathways frequently dysregulated in cancer. Preclinical evidence suggests that this combination can lead to enhanced anti-tumor activity.

Table 1: Preclinical Efficacy of this compound in Combination with a MEK Inhibitor

Cancer TypeCell Line(s)CombinationKey FindingsReference
GlioblastomaGBM PDX modelsThis compound + MEK inhibitorDual PI3K/MEK inhibitor treatment overcame alternate effector activation and showed efficacy.[5]
KRAS-mutant CancersVarious cell linesNavitoclax (BCL-2/xL inhibitor) + Trametinib (MEK inhibitor)While not this compound, this study highlights the potential of combining MEK inhibition with apoptosis induction, a known effect of this compound.[6]
This compound in Combination with EGFR Inhibitors

In cancers driven by EGFR mutations, resistance to EGFR tyrosine kinase inhibitors (TKIs) often involves the activation of the PI3K/Akt/mTOR pathway. Combining this compound with an EGFR TKI is a strategy to overcome this resistance.

Table 2: Preclinical Efficacy of this compound in Combination with an EGFR Inhibitor

Cancer TypeCell Line(s)CombinationKey FindingsReference
Non-Small Cell Lung Cancer (NSCLC)NSCLC cell lines with EGFR mutationsThis compound + GefitinibGefitinib-induced apoptosis is enhanced by targeting downstream survival pathways like PI3K/mTOR.[7][8]
This compound in Combination with HER2 Inhibitors

Similar to EGFR-driven cancers, resistance to HER2-targeted therapies can be mediated by the PI3K/Akt/mTOR pathway.

Table 3: Preclinical Efficacy of this compound in Combination with a HER2 Inhibitor

Cancer TypeCell Line(s)CombinationKey FindingsReference
HER2+ Gastric CancerNCI-N87This compound + TrastuzumabPreclinical evidence suggests that overcoming trastuzumab resistance may involve targeting downstream pathways like PI3K.[9]
HER2+ Breast CancerVarious cell linesNot this compound, but other PI3K/mTOR inhibitors + TrastuzumabSynergistic effects observed with dual targeting of HER2 and PI3K/mTOR pathways.[10]

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the mechanisms and methodologies discussed, the following diagrams illustrate the targeted signaling pathway and a standard experimental workflow.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation fourEBP1->Proliferation This compound This compound This compound->PI3K This compound->mTORC2 This compound->mTORC1

Caption: this compound targets the PI3K/mTOR signaling pathway.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Analysis cell_culture 1. Cell Culture & Treatment lysis 2. Cell Lysis cell_culture->lysis quantification 3. Protein Quantification lysis->quantification sds_page 4. SDS-PAGE quantification->sds_page transfer 5. Protein Transfer sds_page->transfer blocking 6. Blocking transfer->blocking primary_ab 7. Primary Antibody Incubation (e.g., anti-p-Akt, anti-p-S6) blocking->primary_ab secondary_ab 8. Secondary Antibody Incubation primary_ab->secondary_ab detection 9. Chemiluminescent Detection secondary_ab->detection imaging 10. Imaging detection->imaging analysis 11. Densitometry Analysis imaging->analysis

Caption: A standard experimental workflow for Western blotting.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the effect of therapeutic compounds on cell viability.

Materials:

  • 96-well cell culture plates

  • Cancer cell lines of interest

  • Complete culture medium

  • This compound and other targeted therapies

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[3]

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Allow cells to adhere overnight.[3]

  • Compound Treatment: Prepare serial dilutions of this compound and the combination drug in culture medium. Remove the overnight culture medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-treated wells as a control.

  • Incubation: Incubate the plates for the desired treatment period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[2][11]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[2][3]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[1]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot dose-response curves to determine the IC50 values.

Western Blot Analysis for PI3K/Akt/mTOR Pathway Proteins

This protocol is used to detect changes in the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway following drug treatment.

Materials:

  • 6-well cell culture plates

  • Cancer cell lines

  • This compound and combination drugs

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-Akt (Ser473), anti-total-Akt, anti-p-S6 (Ser235/236), anti-total-S6, and an antibody for a loading control like β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with this compound and the combination drug at the desired concentrations and for the specified time.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer. Scrape the cells and collect the lysate.[12]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentrations and prepare samples with Laemmli buffer. Denature the samples by boiling and then load equal amounts of protein onto an SDS-PAGE gel. Run the gel to separate the proteins by size.[13]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[14][15]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[15]

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.[14]

  • Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels and the loading control.[13]

Conclusion

This compound, as a dual PI3K/mTOR inhibitor, demonstrates significant potential for use in combination with other targeted therapies. The preclinical data, although not from direct comparative trials, suggest that combining this compound with inhibitors of pathways such as MEK, EGFR, and HER2 could be an effective strategy to enhance anti-tumor efficacy and overcome resistance. The provided protocols for key in vitro experiments offer a foundation for researchers to further investigate these and other this compound-based combination therapies. Further preclinical and clinical studies with direct comparative arms are warranted to fully elucidate the optimal combination strategies and patient populations that would benefit most from this compound-based therapies.

References

Safety Operating Guide

Navigating the Safe Disposal of BGT226: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the proper handling and disposal of investigational compounds like BGT226, a potent PI3K/mTOR dual inhibitor, is a critical component of laboratory safety and regulatory compliance.[1][2][3] Given its cytotoxic potential, all materials that have come into contact with this compound must be treated as hazardous waste.[1][4] Adherence to stringent disposal protocols is essential to protect laboratory personnel and the environment.

The Safety Data Sheet (SDS) for this compound maleate (B1232345) classifies it as harmful if swallowed, a skin irritant, a serious eye irritant, and potentially causing respiratory irritation.[5] While the SDS provides a general directive to dispose of contents and containers in accordance with local regulations, a more detailed procedure can be formulated by combining this hazard information with established guidelines for cytotoxic and antineoplastic waste management.[1][5][6]

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, it is imperative that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:

  • Gloves : Double-gloving with chemotherapy-rated gloves is recommended.[2][7]

  • Eye Protection : Safety glasses with side shields or chemical splash goggles are mandatory.

  • Lab Coat : A dedicated, disposable or specially laundered lab coat should be worn.[7]

  • Respiratory Protection : If there is a risk of aerosolization, a NIOSH-approved respirator should be used within a chemical fume hood or other containment device.[8]

Step-by-Step Disposal Procedures

The disposal of this compound and any contaminated materials should be managed as hazardous chemotherapy waste.[9] Proper segregation of waste at the point of generation is crucial for ensuring safe and compliant disposal.[1]

1. Waste Segregation:

At the point of generation, waste should be categorized based on the level of contamination. This typically involves separating "bulk" from "trace" chemotherapy waste.[6]

  • Bulk Contaminated Waste : This category includes unused or expired this compound, solutions containing this compound, and materials used to clean up significant spills.[6][8] These items are considered acutely hazardous.

  • Trace Contaminated Waste : This includes "empty" containers (vials, flasks), used PPE (gloves, gowns), and disposable labware (pipette tips, culture dishes) that have come into incidental contact with this compound.[6][8]

2. Containerization and Labeling:

  • Bulk Waste : Collect all bulk this compound waste in a designated, leak-proof, and puncture-resistant hazardous waste container. These containers are often color-coded (e.g., black or purple) for cytotoxic waste.[2][10]

  • Trace Solid Waste : Place all trace-contaminated solid items into a designated cytotoxic waste bag (often yellow or red) within a rigid, labeled container.[4][7]

  • Trace Sharps Waste : Any sharps, such as needles or syringes, that have come into contact with this compound must be disposed of in a dedicated, puncture-resistant sharps container for chemotherapy waste.[7][11]

  • Labeling : All waste containers must be clearly labeled with "Hazardous Waste," "Cytotoxic," and the chemical name (this compound). Follow your institution's specific labeling requirements.[12][13]

3. Decontamination of Work Surfaces:

After handling this compound, all work surfaces must be thoroughly decontaminated. A common procedure involves a three-step process:

  • Initial Cleaning : Wipe the area with a detergent solution.

  • Rinsing : Wipe the area with sterile water.

  • Final Decontamination : Wipe the area with 70% isopropyl alcohol.[1]

All cleaning materials used in this process must be disposed of as trace cytotoxic waste.[1]

4. Final Disposal:

  • Waste containers should be sealed when three-quarters full to prevent overfilling and spills.[1]

  • Store sealed waste containers in a designated, secure satellite accumulation area until they are collected by your institution's Environmental Health and Safety (EHS) department.[2]

  • The ultimate disposal method for cytotoxic waste is typically high-temperature incineration at an EPA-approved facility.[6][10] Never dispose of this compound or its contaminated materials in the regular trash or down the drain.[1][14]

Quantitative Data Summary

While specific quantitative disposal thresholds for this compound are not available, general guidelines for cytotoxic waste categorization can be applied.

Waste CategoryDescriptionExamplesDisposal Container
Bulk Contaminated Any waste containing more than a residual amount of this compound.[6]Unused this compound powder, stock solutions, materials from a spill >5 mL.[7]Labeled, sealed, puncture-resistant hazardous waste container (often black or purple).[2][10]
Trace Contaminated Items with only residual amounts of this compound after use.[6]"Empty" vials, used PPE, contaminated labware (pipette tips, flasks).[8]Labeled cytotoxic waste container (often yellow or red).[4][7]
Sharps Waste Any sharp object contaminated with this compound.Needles, syringes, scalpels, contaminated glass.Labeled, puncture-resistant chemotherapy sharps container.[11]

Visualizing the Disposal Workflow

To further clarify the proper disposal pathway for this compound, the following flowchart outlines the key decision points and procedural steps for researchers.

BGT226_Disposal_Workflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Segregation cluster_disposal_paths Disposal Pathways cluster_final_steps Final Procedures start Start: Handling this compound ppe Don Appropriate PPE (Double Gloves, Gown, Eye Protection) start->ppe waste_generated Waste Generated ppe->waste_generated is_bulk Bulk Contamination? (>3% of container capacity, pourable amount, pure product) waste_generated->is_bulk Assess Contamination Level is_sharp Is it a Sharp? is_bulk->is_sharp No (Trace) bulk_container Dispose in BLACK (or purple) Bulk Hazardous Waste Container is_bulk->bulk_container Yes (Bulk) sharps_container Dispose in YELLOW (or red) Chemotherapy Sharps Container is_sharp->sharps_container Yes trace_container Dispose in YELLOW (or red) Trace Chemo Waste Container is_sharp->trace_container No seal_label Seal Container When 3/4 Full Ensure Proper Labeling bulk_container->seal_label sharps_container->seal_label trace_container->seal_label decontaminate Decontaminate Work Area (Detergent -> Water -> 70% IPA) seal_label->decontaminate store Store in Satellite Accumulation Area decontaminate->store ehs_pickup Arrange for EHS Pickup store->ehs_pickup

Caption: this compound Disposal Workflow.

References

Personal protective equipment for handling BGT226

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of BGT226, a potent PI3K/mTOR dual inhibitor. Adherence to these procedures is essential to ensure personal safety and maintain a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] A comprehensive personal protective equipment (PPE) strategy is mandatory to minimize exposure risk.

Recommended Personal Protective Equipment (PPE)
Procedure Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting Powder Safety glasses with side shields or goggles. A face shield is recommended.[2]Two pairs of chemical-resistant gloves (e.g., nitrile).[2]Disposable gown or a dedicated lab coat.NIOSH-approved respirator (e.g., N95) within a certified chemical fume hood or ventilated balance enclosure.[2][3]
Preparing Stock Solutions Safety glasses with side shields or goggles.Two pairs of chemical-resistant gloves (e.g., nitrile).[2]Disposable gown or a dedicated lab coat.Work within a certified chemical fume hood.[2]
Cell Culture and In Vitro Assays Safety glasses.Chemical-resistant gloves (e.g., nitrile).Lab coat.Work within a biological safety cabinet.
Animal Handling (Dosing) Safety glasses or a face shield.[3]Chemical-resistant gloves (e.g., nitrile).Disposable gown or a dedicated lab coat.If aerosolization is possible, use a ventilated cage changing station.[3]
Waste Disposal Safety glasses.Chemical-resistant gloves (e.g., nitrile).Lab coat.As required by the specific disposal procedure.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is critical to minimize exposure risk.

Receiving and Storage
  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • For long-term storage of the solid compound, refer to the manufacturer's instructions, which typically recommend storage at -20°C for up to one month or -80°C for up to six months.[3]

  • Stock solutions should be aliquoted to prevent repeated freeze-thaw cycles and stored at -20°C or -80°C as recommended.[3]

Preparation of Stock Solutions

All handling of the powdered form of this compound must be conducted in a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation. [2][3]

  • Don PPE: Before handling, ensure all necessary PPE is correctly donned as outlined in the table above.

  • Prepare Workspace: Work on a disposable absorbent bench protector to contain any potential spills.[2]

  • Weighing: Use a dedicated and calibrated scale to carefully weigh the desired amount of this compound powder.

  • Dissolving: Add the appropriate solvent (e.g., DMSO) to the powder. Refer to the manufacturer's data sheet for solubility information.

  • Labeling: Clearly label the container with the compound name, concentration, date, and appropriate hazard symbols.

Use in Experiments
  • When diluting stock solutions for use in cell culture or other assays, perform the dilutions within a biological safety cabinet to maintain sterility and operator safety.[3]

  • Clearly label all tubes, plates, and flasks containing this compound.

Disposal Plan

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.

Waste Segregation and Labeling
  • Chemical Waste: Unused this compound powder and stock solutions must be disposed of as hazardous chemical waste.[3]

  • Contaminated Materials: All disposable items that have come into contact with this compound, including gloves, gowns, bench protectors, pipette tips, and vials, must be collected in a designated hazardous waste container.[2][3]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.[2]

  • Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS department.[2]

Decontamination
  • Non-disposable Glassware: Decontaminate non-disposable glassware by soaking it in a suitable inactivating solution (e.g., 1N NaOH or a commercial decontamination solution) before washing.[3]

  • Spills: In case of a spill, use a spill kit appropriate for chemical hazards. Absorb the spill with an inert material and collect it in a sealed container for hazardous waste disposal.

Experimental Workflow and Signaling Pathway

To further clarify the procedural workflows and the biological context of this compound, the following diagrams are provided.

G cluster_prep Preparation cluster_exp Experimentation cluster_disp Disposal Receiving and Storage Receiving and Storage Weighing and Aliquoting Weighing and Aliquoting Receiving and Storage->Weighing and Aliquoting In Fume Hood Stock Solution\nPreparation Stock Solution Preparation Weighing and Aliquoting->Stock Solution\nPreparation Experimental Use\n(e.g., Cell Culture) Experimental Use (e.g., Cell Culture) Stock Solution\nPreparation->Experimental Use\n(e.g., Cell Culture) In Biosafety Cabinet Waste Segregation Waste Segregation Experimental Use\n(e.g., Cell Culture)->Waste Segregation Hazardous Waste\nDisposal Hazardous Waste Disposal Waste Segregation->Hazardous Waste\nDisposal

Caption: A flowchart illustrating the key stages of handling this compound.

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 PTEN PTEN PIP3->PTEN Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Protein Synthesis\nCell Growth Protein Synthesis Cell Growth mTORC1->Protein Synthesis\nCell Growth This compound This compound This compound->PI3K This compound->mTORC1

Caption: A diagram showing the PI3K/mTOR signaling pathway and the inhibitory action of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BGT226
Reactant of Route 2
BGT226

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.